2-(4-Methylphenoxy)propylamine
Description
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Properties
IUPAC Name |
2-(4-methylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSYYRNCFQQPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396821 | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6440-97-7 | |
| Record name | 2-(4-Methylphenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6440-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methylphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenoxy)propylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenoxy)propylamine is a primary amine that holds significant interest within the fields of pharmaceutical and chemical research. Its structural motifs, featuring a substituted phenoxy ring and a propylamino group, make it a valuable building block in the synthesis of more complex molecules and potential drug candidates.[1] A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a detailed overview of the core physical properties of this compound, outlines the standard experimental methodologies for their determination, and offers insights into the scientific principles underpinning these techniques.
While specific experimental data for this compound is not widely available in published literature, this guide presents computationally predicted values to provide a foundational understanding of its likely physical characteristics. These predictions are coupled with detailed, field-proven experimental protocols to empower researchers to determine these properties with high fidelity in a laboratory setting.
Core Physical and Chemical Properties
A summary of the key identifiers and predicted physical properties of this compound is presented below. It is crucial to note that the melting point, boiling point, density, and solubility are predicted values and should be confirmed by experimental measurement.
| Property | Value | Source |
| CAS Number | 6440-97-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Predicted Boiling Point | Not available | |
| Predicted Melting Point | Not available | |
| Predicted Density | Not available | |
| Predicted Water Solubility | Not available |
Chemical Structure
The chemical structure of this compound is fundamental to understanding its physical and chemical behavior.
Caption: Chemical structure of this compound.
Experimental Determination of Physical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Method [3][4][5][6]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped gently to ensure tight packing.[4][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[7] The apparatus should be equipped with a calibrated thermometer or a digital temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of high purity. A broad melting range suggests the presence of impurities. A mixed melting point determination can be used to confirm the identity of the compound.[3][4]
Caption: Workflow for melting point determination.
Boiling Point Determination
The boiling point provides information about the volatility of a substance and is influenced by intermolecular forces.
Methodology: Micro Boiling Point (Thiele Tube Method) [7][8][9]
-
Sample Preparation: A small amount of liquid this compound (a few drops) is placed in a small test tube or a Durham tube.[7][9] A capillary tube, sealed at one end, is inverted and placed in the sample.[7]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7][9]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8][9]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube.[7][8] The heating is continued until a continuous and rapid stream of bubbles is observed.
-
Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[7][8]
Caption: Workflow for micro boiling point determination.
Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Methodology: Vibrating Tube Densimeter [10][11][12]
-
Calibration: The densimeter is calibrated using standards of known density, such as dry air and ultrapure water.[10]
-
Sample Introduction: A small, bubble-free aliquot of liquid this compound is introduced into the oscillating U-tube of the densimeter.
-
Temperature Control: The temperature of the sample is precisely controlled using a Peltier thermostat.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.
-
Data Acquisition: The density is typically displayed digitally. Measurements should be repeated to ensure reproducibility.
Solubility Determination
Solubility, particularly in water, is a crucial property for drug development and formulation, as it influences bioavailability.
Methodology: Shake-Flask Method [13][14][15]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.
-
Quantification: A carefully measured aliquot of the clear, saturated solution is removed and the concentration of the dissolved amine is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]
-
Calculation: The solubility is expressed as the concentration of the amine in the saturated solution (e.g., in g/L or mol/L).
Conclusion
This technical guide provides a comprehensive overview of the essential physical properties of this compound. While experimental data is currently limited, the provided predicted values and detailed experimental protocols offer a robust framework for researchers and scientists. The methodologies outlined herein are designed to yield accurate and reproducible data, which is indispensable for the effective application of this compound in research and development. Adherence to these rigorous experimental practices will ensure the generation of high-quality data, thereby advancing our understanding and utilization of this compound in the scientific community.
References
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Experiment 27 - Amines and Amides. (n.d.). Jay C. McLaughlin. Retrieved from [Link]
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Viscosity and density measurements of aqueous amines at high pressures: MDEA-water. (n.d.). UVaDOC Principal. Retrieved from [Link]
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IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2012). Journal of Physical and Chemical Reference Data. Retrieved from [Link]
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Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. (n.d.). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. (n.d.). Gassnova. Retrieved from [Link]
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BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
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Melting Point Determination. (n.d.). thinkSRS.com. Retrieved from [Link]
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Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Viscosity and density measurements of aqueous amines at high pressures: MDEA-water and MEA-water mixtures for CO2 capture. (2014). ResearchGate. Retrieved from [Link]
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Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). Retrieved from [Link]
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experiment (1) determination of melting points. (2021). Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved from [Link]
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CAS 6440-97-7 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]
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Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]
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2-(4-Methylphenoxy)propylamine chemical structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of 2-(4-Methylphenoxy)propylamine
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a primary amine derivative of significant interest within the chemical and pharmaceutical industries. Characterized by a unique molecular architecture that combines a phenoxy ring with a propylamine tail, this compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] Its structural motifs are found in a range of specialized chemicals, from agrochemicals to polymers, but its most prominent role is as a key building block in pharmaceutical development, particularly for drugs targeting neurological conditions.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure of this compound and delineates a robust, logical, and field-proven synthetic strategy. We will explore the causality behind the chosen reactions, provide detailed experimental protocols, and offer insights grounded in established chemical principles.
Chemical Structure and Properties
The formal IUPAC name for this compound is 2-(4-methylphenoxy)propan-1-amine . Its structure consists of a p-cresol (4-methylphenol) moiety linked via an ether bond to the second carbon of a propyl group, with a primary amine (-NH₂) at the first carbon.
| Property | Value | Reference |
| CAS Number | 6440-97-7 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | General chemical knowledge |
| Storage | Store at 0-8°C | [1] |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃"]; O_ether [label="O"]; C_p1 [label="CH"]; C_p2 [label="CH₂"]; N_amine [label="NH₂"]; C_p_Me [label="CH₃"];
// Benzene ring with methyl group C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C4 -- C_Me;
// Ether linkage C1 -- O_ether; O_ether -- C_p1;
// Propylamine chain C_p1 -- C_p2 -- N_amine; C_p1 -- C_p_Me;
// Position nodes for a clear 2D structure C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C_Me [pos="0,4.2!"]; O_ether [pos="2.4,0!"]; C_p1 [pos="3.6,0.7!"]; C_p_Me [pos="3.6,2.1!"]; C_p2 [pos="4.8,0!"]; N_amine [pos="6.0,0.7!"]; }
Caption: 2D Structure of this compound
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound reveals two primary bond disconnections for strategic synthesis: the C-O ether bond and the C-N amine bond. This suggests two potential forward-synthesis pathways:
-
Ether Formation First: Construct the phenoxy-propane backbone and then introduce the amine.
-
Amine Formation First: Begin with a functionalized propylamine and then form the ether linkage.
The first strategy is generally more efficient and robust. It allows for the use of a powerful and selective reaction to install the amine group at the final stage, minimizing the need for protecting groups and avoiding potential side reactions associated with a free amine during ether formation.
Our proposed synthesis therefore follows a two-step sequence:
-
Williamson Ether Synthesis: To form the C-O bond, creating the ketone intermediate, 1-(4-methylphenoxy)propan-2-one.
-
Reductive Amination: To convert the ketone into the target primary amine.
Caption: Retrosynthetic analysis of this compound.
Part 1: Synthesis of 1-(4-methylphenoxy)propan-2-one via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a classic Sₙ2 reaction that forms an ether from an organohalide and an alkoxide.[3] In this step, the hydroxyl proton of 4-methylphenol (p-cresol) is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-chloro-2-propanone, displacing the chloride leaving group to form the desired ether linkage.[4]
Causality of Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol without being so aggressive as to promote self-condensation of the ketone. It is also inexpensive and easy to handle.
-
Solvent (Acetone): Acetone is an excellent polar aprotic solvent for Sₙ2 reactions. It readily dissolves the reactants and, being aprotic, does not solvate the nucleophile excessively, thus maintaining its reactivity. Its boiling point allows for gentle reflux to drive the reaction to completion.
Detailed Experimental Protocol: Step 1
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenol (10.81 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (100 mL).
-
Addition of Alkyl Halide: While stirring the suspension, add 1-chloro-2-propanone (9.25 g, 0.1 mol) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone (2 x 20 mL).
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting crude oil in diethyl ether (100 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-methylphenol, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-(4-methylphenoxy)propan-2-one as a pale yellow oil.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| TLC Mobile Phase | 4:1 Hexane:Ethyl Acetate |
Part 2: Synthesis of this compound via Reductive Amination
Principle: Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds.[5] The reaction proceeds in two stages within a single pot: first, the ketone intermediate reacts with ammonia to form an imine (or enamine) intermediate. Second, a reducing agent present in the mixture selectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the amine.[6]
Causality of Experimental Choices:
-
Amine Source (NH₄Cl/NH₃): A source of ammonia is required to form the primary amine. Using aqueous ammonia or generating it in situ from a salt like ammonium chloride provides the necessary nucleophile.[7][8]
-
Reducing Agent (NaBH₃CN): Sodium cyanoborohydride is the reagent of choice for one-pot reductive aminations.[9] It is a mild reducing agent that is stable in slightly acidic to neutral conditions and, crucially, reduces imines much faster than it reduces ketones.[7] This selectivity prevents the premature reduction of the starting ketone, allowing the imine to form first, which is then immediately reduced to the final product.
Caption: General mechanism of reductive amination.
Detailed Experimental Protocol: Step 2
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the 1-(4-methylphenoxy)propan-2-one (16.42 g, 0.1 mol) obtained from Step 1 in methanol (200 mL).
-
Ammonia Addition: Add ammonium chloride (8.02 g, 0.15 mol). To this solution, add aqueous ammonia (28-30%, ~15 mL) until the pH is approximately 8-9.
-
Addition of Reducing Agent: Cool the mixture in an ice bath to 0-5°C. In small portions, carefully add sodium cyanoborohydride (NaBH₃CN) (5.65 g, 0.09 mol) over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Quenching: Carefully quench the reaction by slowly adding 3M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN (Caution: gas evolution). Stir for 1 hour.
-
Workup: Concentrate the mixture using a rotary evaporator to remove the methanol. Add water (100 mL) and wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone or other non-basic impurities.
-
Isolation: Basify the aqueous layer to pH >12 by the slow addition of 6M sodium hydroxide (NaOH) while cooling in an ice bath.
-
Extraction: Extract the product into dichloromethane (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >99% |
| Final Form | Typically a clear to pale yellow oil |
Conclusion
The synthesis of this compound is efficiently achieved through a robust two-step sequence combining the Williamson ether synthesis and reductive amination. This strategy is predicated on fundamental, reliable organic reactions, allowing for high yields and excellent purity. The careful selection of reagents, such as sodium cyanoborohydride, is critical to the success of the final amination step, showcasing how a deep understanding of reaction mechanisms informs practical and efficient chemical synthesis. As a valuable intermediate, the methods described herein provide a solid foundation for researchers and developers working on novel pharmaceuticals and specialty chemicals.
References
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]
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Reductive Amination. Chemistry Steps. [Link]
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The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem. [Link]
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Reductive Amination. Organic Chemistry Tutor. [Link]
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The Williamson Ether Synthesis. University of Wisconsin-Stout. [Link]
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2-Propanamine, 1,3-bis(3,4-methylenedioxyphenoxy)-. PubChem. [Link]
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Williamson Ether Synthesis. University of Massachusetts. [Link]
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Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (2025). Tetrahedron Letters. [Link]
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Williamson Ether Synthesis. Utah Tech University. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Atomoxetine. New Drug Approvals. [Link]
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An In-Depth Technical Guide to 2-(4-Methylphenoxy)propylamine (CAS: 6440-97-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Methylphenoxy)propylamine, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer science sectors. This document delves into its chemical properties, synthesis, analytical methodologies, and explores its potential pharmacological and toxicological profiles based on current scientific understanding.
Core Compound Profile
This compound is a primary amine derivative characterized by a p-cresol moiety linked via an ether bond to a propylamine backbone.[1] This unique structural arrangement imparts specific chemical properties that make it a valuable building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 6440-97-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| IUPAC Name | 2-(4-methylphenoxy)propan-1-amine | N/A |
| Storage Conditions | 0-8°C | [1] |
Synthesis Methodology: A Plausible Two-Step Approach
While specific proprietary synthesis methods may exist, a chemically sound and widely applicable approach for the synthesis of this compound involves a two-step process: the Williamson ether synthesis followed by reductive amination. This methodology offers a logical and efficient pathway from commercially available starting materials.
Step 1: Williamson Ether Synthesis of 1-(4-Methylphenoxy)propan-2-one
The initial step involves the formation of the ether linkage. This is achieved through a nucleophilic substitution reaction between the phenoxide of p-cresol and a suitable three-carbon electrophile, such as chloroacetone. The basic conditions facilitate the deprotonation of the phenol, creating a potent nucleophile.[2][3]
Protocol:
-
To a solution of 4-methylphenol (p-cresol) in a suitable aprotic solvent (e.g., acetone), add a base such as anhydrous potassium carbonate.
-
Heat the mixture to reflux to facilitate the formation of the potassium salt of the phenoxide.
-
Slowly add chloroacetone to the reaction mixture.
-
Maintain the reflux for several hours to ensure the completion of the reaction.
-
After cooling, filter the reaction mixture to remove the inorganic salts.
-
The resulting filtrate, containing 1-(4-methylphenoxy)propan-2-one, can be purified by distillation or used directly in the next step after solvent removal.
Step 2: Reductive Amination to this compound
The ketone synthesized in the previous step is converted to the primary amine via reductive amination. This reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine.[4][5] The use of a reducing agent that is selective for the imine in the presence of the ketone is crucial for a one-pot reaction.
Protocol:
-
Dissolve the 1-(4-methylphenoxy)propan-2-one in a suitable solvent, such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium chloride, to the solution.
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), which is effective under mildly acidic to neutral conditions and selectively reduces the imine intermediate.[6]
-
Stir the reaction mixture at room temperature for a sufficient duration to allow for imine formation and subsequent reduction.
-
Upon reaction completion, quench the reaction carefully, for instance, by adding a dilute acid.
-
The product, this compound, can be isolated by extraction and further purified by distillation or chromatography.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methylphenoxy)propylamine
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating Spectroscopic Analysis in Drug Discovery
The narrative that follows is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry—from structural prediction to detailed spectral interpretation and finally, to the practical methodologies of data acquisition.
Molecular Structure and Predicted Spectroscopic Overview
2-(4-Methylphenoxy)propylamine (CAS: 6440-97-7) possesses a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1][2] Its structure contains several key features that will give rise to a distinct spectroscopic fingerprint: a p-substituted aromatic ring, an ether linkage, a secondary carbon, a primary amine, and two methyl groups in different environments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical, as it can influence the chemical shift of labile protons, such as those on the amine group.[4]
| Predicted Signal | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Causality |
| a | Ar-H | 2H | 7.0 - 7.2 | Doublet | Protons on the aromatic ring ortho to the methyl group. Deshielded by the ring current. Split by adjacent ortho protons. |
| b | Ar-H | 2H | 6.8 - 6.9 | Doublet | Protons on the aromatic ring ortho to the oxygen. Shielded by the electron-donating oxygen atom. Split by adjacent ortho protons. |
| c | O-CH | 1H | 4.2 - 4.5 | Multiplet | Proton on the carbon attached to the electronegative oxygen, causing a significant downfield shift. Split by both the CH₂ and CH₃ groups. |
| d | CH₂-N | 2H | 2.8 - 3.1 | Multiplet | Protons on the carbon adjacent to the amine group. Deshielded by the nitrogen. Split by the adjacent CH proton. |
| e | Ar-CH₃ | 3H | 2.2 - 2.4 | Singlet | Protons of the methyl group attached directly to the aromatic ring. No adjacent protons to cause splitting. |
| f | NH₂ | 2H | 1.5 - 2.5 (variable) | Singlet (broad) | Labile amine protons. The signal is often broad due to quadrupole broadening and chemical exchange, which typically decouples it from adjacent protons.[4][5] The chemical shift is highly dependent on solvent and concentration. |
| g | C-CH₃ | 3H | 1.2 - 1.4 | Doublet | Protons of the methyl group on the propyl chain. Split into a doublet by the single adjacent CH proton (n+1 rule). |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal all unique carbon environments within the molecule.
| Predicted Signal | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |
| 1 | Ar-C (quaternary, C-O) | 155 - 158 | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in strong deshielding. |
| 2 | Ar-C (quaternary, C-CH₃) | 130 - 132 | Quaternary aromatic carbon where the methyl group is attached. |
| 3 | Ar-CH (ortho to -CH₃) | 129 - 131 | Aromatic carbons ortho to the methyl group. |
| 4 | Ar-CH (ortho to -O) | 114 - 116 | Aromatic carbons ortho to the electron-donating oxygen, which causes significant shielding (upfield shift). |
| 5 | O-CH | 75 - 78 | Carbon atom directly bonded to the ether oxygen, leading to a downfield shift. |
| 6 | CH₂-N | 45 - 48 | Carbon adjacent to the primary amine. |
| 7 | Ar-CH₃ | 20 - 22 | Carbon of the methyl group attached to the aromatic ring. |
| 8 | C-CH₃ | 17 - 19 | Carbon of the methyl group on the propyl chain. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3] For this compound, the spectrum would be acquired typically from a liquid film or KBr pellet.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Causality |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Medium-Weak | This "twin peak" feature is characteristic of a primary amine (-NH₂).[6] The broadness is influenced by hydrogen bonding. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Stretching vibrations of the sp² hybridized C-H bonds on the benzene ring. |
| 2960 - 2850 | Aliphatic C-H Stretch | Strong | Stretching vibrations of the sp³ hybridized C-H bonds in the methyl and propyl groups. |
| 1610 & 1500 | C=C Aromatic Ring Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |
| 1250 - 1200 | Aryl-O Stretch (C-O-C) | Strong | Asymmetric stretching of the aryl ether linkage, which is typically a very prominent band. |
| 1100 - 1000 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond in the aliphatic amine.[7] |
| 850 - 810 | C-H Out-of-Plane Bend | Strong | This strong absorption is highly indicative of 1,4-disubstitution (para) on a benzene ring. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering clues to its structure.[8] For a mono-amine, the molecular ion peak (M⁺) is expected to have an odd m/z value, consistent with the Nitrogen Rule.[9]
Predicted Molecular Ion: m/z = 165
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the formation of stable ions and neutral radicals. The primary cleavage event in aliphatic amines is the α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[9][10]
| Predicted Fragment (m/z) | Proposed Structure | Fragmentation Pathway |
| 150 | [M - CH₃]⁺ | Loss of the methyl radical from the propyl chain. |
| 108 | [CH₃-C₆H₄-OH]⁺ | Cleavage of the O-C bond of the ether, followed by hydrogen rearrangement to form the stable p-cresol radical cation. |
| 107 | [CH₃-C₆H₄-O]⁺ | Cleavage of the O-C bond of the ether linkage, forming a stable phenoxy radical. This is a very common fragmentation for aryl ethers. |
| 44 | [CH₂(NH₂)]⁺ | Base Peak. Result of α-cleavage, the most favorable fragmentation for primary amines, leading to the formation of a stable iminium cation and loss of a large radical.[11] |
digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style="filled"]; edge [color="#5F6368"];M [label="[C₁₀H₁₅NO]⁺˙\nm/z = 165\nMolecular Ion", fillcolor="#FBBC05", fontcolor="#202124"]; F107 [label="[CH₃C₆H₄O]⁺\nm/z = 107\np-Methylphenoxy Cation"]; F44 [label="[CH₂(NH₂)]⁺\nm/z = 44\nIminium Cation (Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F108 [label="[CH₃C₆H₄OH]⁺˙\nm/z = 108\np-Cresol Radical Cation"];
M -> F107 [label=" C-O Cleavage"]; M -> F44 [label=" α-Cleavage\n(Most Favorable)", color="#EA4335", fontcolor="#EA4335"]; M -> F108 [label=" Rearrangement"]; }
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, trustworthy data, the following standard operating procedures are recommended. The choice of specific parameters is crucial and should be guided by the properties of the analyte.
Workflow for Spectroscopic Analysis
Caption: A standard workflow for comprehensive spectroscopic characterization.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a slightly longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the raw data. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Protocol for FT-IR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid or low-melting solid, the neat liquid film method is most appropriate. Place one drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Background Scan: Run a background spectrum of the clean plates in the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Place the sample assembly in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and label the major peaks.
Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: If the compound is sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Prepare a dilute solution (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) with a temperature program that ensures elution of the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Ionization: Use a standard electron ionization (EI) source at 70 eV.
-
Mass Analysis: Scan a mass range from m/z 40 to 400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it with predicted pathways and library data.
References
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- Chem-Impex International. (n.d.). This compound.
- Brown, W. P. (n.d.). Mass spectrum of propylamine. Doc Brown's Chemistry.
- NIST. (n.d.). N,n-diethyl-p-methoxy-phenoxy propylamine. NIST WebBook.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... ResearchGate.
- (n.d.). Sample IR spectra. University of Calgary.
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- (n.d.). Supplementary Information. The Royal Society of Chemistry.
- Alchem Pharmtech. (n.d.). CAS 6440-97-7 | this compound.
- (n.d.). Mass Spectrometry: Fragmentation.
- Brown, W. P. (n.d.). Infrared spectrum of propan-2-amine. Doc Brown's Chemistry.
- Brown, W. P. (n.d.). ¹H proton nmr spectrum of propylamine. Doc Brown's Chemistry.
- (n.d.). Infrared Spectroscopy. Illinois State University.
- (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- (2021). Journal of Molecular Structure. Physics @ Manasagangotri.
- Brown, W. P. (n.d.). ¹H NMR spectra of propan-2-amine. Doc Brown's Chemistry.
- (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION.... RASĀYAN J. Chem.
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An In-depth Technical Guide to the Solubility and Stability of 2-(4-Methylphenoxy)propylamine
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
2-(4-Methylphenoxy)propylamine is a versatile amine derivative recognized as a key building block in the synthesis of various biologically active molecules, particularly in pharmaceutical development for neurological conditions and in the formulation of agrochemicals.[1] Its unique structure, featuring a phenoxy ring, an ether linkage, and a primary amine, makes it a valuable intermediate.[1] However, these same functional groups present distinct challenges and considerations regarding the compound's aqueous solubility and chemical stability—two of the most critical parameters influencing a drug candidate's journey from laboratory to clinic.
Poor solubility can severely limit oral bioavailability, leading to suboptimal therapeutic efficacy and high inter-subject variability. Concurrently, chemical instability can result in the loss of potency, the formation of potentially toxic degradation products, and a shortened shelf-life.[2] Therefore, a thorough and early characterization of these properties is not merely a regulatory requirement but a fundamental aspect of risk mitigation and rational drug design.
This guide provides a comprehensive technical framework for evaluating the solubility and stability of this compound. It is designed to move beyond simple data reporting, offering insights into the causality behind experimental choices and establishing self-validating protocols grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Part 1: Solubility Profiling of this compound
The solubility of an active pharmaceutical ingredient (API) is a determining factor for its absorption and, consequently, its bioavailability. For this compound, the presence of a primary amine (a weak base) suggests that its aqueous solubility will be highly dependent on pH.
Theoretical Considerations & Influencing Factors
Before embarking on experimental measurements, it is crucial to understand the factors that govern solubility.[3][4]
-
Effect of pH: As a primary amine, this compound will exist in its protonated, cationic form at pH values below its pKa. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral, free base form that predominates at higher pH. Accurate determination of the pKa is the first step in predicting its pH-solubility profile.
-
Salt Forms: The solubility of different salt forms can vary significantly from that of the free form.[4] Investigating various salt forms (e.g., hydrochloride, sulfate, tartrate) is a common strategy to enhance aqueous solubility and improve biopharmaceutical properties.
-
Co-solvents and Surfactants: In formulation development, co-solvents (like ethanol or propylene glycol) and surfactants may be used to increase the solubility of poorly soluble compounds.[4][5]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and is referenced in USP general chapters.[5][6][7]
Objective: To determine the thermodynamic equilibrium solubility of this compound in various aqueous and organic media.
Methodology:
-
Preparation of Media: Prepare a range of pharmaceutically relevant media. This should include purified water, 0.1 N HCl (simulating gastric fluid), phosphate buffers at pH 4.5 and 6.8 (simulating intestinal fluid), and relevant organic solvents if required (e.g., ethanol, DMSO).[5]
-
Addition of Excess Compound: Add an excess amount of this compound solid to a known volume of each medium in a sealed, inert container (e.g., glass vial).[6] Ensuring an excess of solid is visible is critical for achieving saturation.[6]
-
Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using an orbital shaker or rotator.[5] Equilibration time must be sufficient to allow the system to reach a thermodynamic steady state; this can range from 24 to 72 hours.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a defined period to permit sedimentation of the excess solid.[6] Subsequently, separate the saturated supernatant from the solid material via centrifugation or filtration using a chemically inert filter (e.g., PVDF) that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
pH Verification: For buffered media, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[5][6]
Data Presentation: Solubility Profile
Quantitative results should be summarized in a clear, tabular format.
| Solvent/Medium | Temperature (°C) | Equilibration Time (h) | Final pH (if applicable) | Solubility (mg/mL) | Solubility (mol/L) |
| Purified Water | 25 | 48 | N/A | ||
| 0.1 N HCl | 25 | 48 | ~1.2 | ||
| pH 4.5 Phosphate Buffer | 25 | 48 | |||
| pH 6.8 Phosphate Buffer | 25 | 48 | |||
| Ethanol | 25 | 48 | N/A |
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profiling and Forced Degradation
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation, or stress testing, is a crucial component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[2][9][10] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[2][10][11]
Anticipated Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The primary amine and the benzylic ether position are susceptible to oxidative degradation. Amines can form N-oxides or hydroxylamines, while the ether linkage could be a site for oxidative cleavage.[9]
-
Hydrolysis: While the ether bond is generally stable, it can undergo hydrolysis under extreme acidic or basic conditions, potentially cleaving the molecule.
-
Photolysis: Aromatic systems like the phenoxy group can absorb UV light, leading to photolytic degradation. The ICH Q1B guideline provides a standardized approach for photostability testing.[12]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradants and degradation pathways for this compound under various stress conditions. An extent of degradation of 5-20% is generally considered appropriate for this purpose.[13]
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various media. A control sample, protected from stress conditions, should be analyzed concurrently.
-
Acidic & Basic Hydrolysis:
-
Oxidative Degradation:
-
Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[9]
-
Store at room temperature and analyze at appropriate time intervals.
-
-
Thermal Degradation (Dry Heat):
-
Expose the solid API to dry heat in a calibrated oven (e.g., 80 °C).
-
Analyze the sample at set time points.
-
-
Photolytic Degradation (as per ICH Q1B):
-
Analysis:
-
Analyze all stressed and control samples using a high-resolution, stability-indicating method, typically RP-HPLC with a photodiode array (PDA) detector and mass spectrometry (MS) detector.
-
The PDA detector helps assess peak purity, while the MS detector is crucial for identifying the mass of potential degradants, aiding in structure elucidation.
-
Data Presentation: Forced Degradation Summary
Results should be tabulated to clearly show the extent of degradation and the formation of new impurities under each condition.
| Stress Condition | Parameters | Duration | Assay (% Initial) | Major Degradants (% Peak Area) | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | 24 h | RRT 0.85: | ||
| Base Hydrolysis | 0.1 N NaOH, 60 °C | 24 h | RRT 1.15: | ||
| Oxidation | 3% H₂O₂, RT | 8 h | RRT 0.92: | ||
| Thermal (Solid) | 80 °C | 7 days | |||
| Photolytic (Solution) | ICH Q1B | Per guideline |
RRT = Relative Retention Time
Visualization: Forced Degradation Study Workflow
This diagram outlines the process for conducting a comprehensive forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Conclusion
A systematic and scientifically rigorous evaluation of solubility and stability is indispensable in the development of this compound as a potential pharmaceutical or specialty chemical. By employing standardized methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies, researchers can build a robust data package. This information is critical not only for regulatory submissions but also for guiding rational formulation design, establishing appropriate storage conditions, and ensuring the ultimate safety and efficacy of the final product. The insights gained from these foundational studies will profoundly impact the compound's entire development lifecycle.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
- Luminati. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube.
- USP-NF. (2013, November 21).
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- Chem-Impex. (n.d.). This compound.
- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.
- ResearchGate. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- International Journal of Scientific and Development Research. (n.d.).
- BioPharm International. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Methylphenoxy)propylamine
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 2-(4-Methylphenoxy)propylamine, a molecule of interest in pharmaceutical and chemical research.[1] While direct pharmacological studies on this specific compound are not extensively available in public literature, its structural characteristics as a phenoxypropylamine derivative suggest a strong potential for interaction with monoamine neurotransmitter systems. This document synthesizes information from structurally analogous compounds to propose a likely mechanism of action centered on the inhibition of monoamine oxidase (MAO) enzymes and potential modulation of monoamine transporters. We will delve into the structure-activity relationships that support this hypothesis, present detailed experimental protocols for its validation, and provide a framework for future research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.
Introduction: The Therapeutic Potential of Phenoxypropylamine Scaffolds
Phenoxypropylamine derivatives represent a versatile class of compounds with significant pharmacological applications, particularly in the realm of neuroscience. Their structural similarity to endogenous monoamines such as serotonin, dopamine, and norepinephrine allows them to interact with key regulatory proteins of these neurotransmitter systems. Historically, compounds with this scaffold have been investigated for a range of therapeutic effects, from antidepressant and anxiolytic properties to appetite suppression.
This compound (CAS 6440-97-7) is a primary amine derivative that has been identified as a valuable building block in the synthesis of biologically active molecules, especially those targeting neurological conditions.[1] Its chemical structure, featuring a methyl-substituted phenoxy ring linked to a propylamine chain, suggests a high likelihood of interaction with monoamine oxidases and/or monoamine transporters. Understanding the precise mechanism of action is crucial for elucidating its therapeutic potential and guiding the development of novel drug candidates.
Hypothesized Mechanism of Action: A Dual-Action Monoamine Modulator
Based on the pharmacology of structurally related compounds, we hypothesize that this compound acts as a modulator of monoamine neurotransmission, primarily through two potential mechanisms:
-
Inhibition of Monoamine Oxidase (MAO): The propylamine side chain is a common feature in many known MAO inhibitors.
-
Interaction with Monoamine Transporters: The phenoxypropylamine backbone is present in compounds known to bind to and inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, which is the basis for the therapeutic effect of MAOI antidepressants. MAO exists in two isoforms, MAO-A and MAO-B, with different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.
The structural features of this compound, particularly the amine-bearing propyl chain, are consistent with the pharmacophores of known MAO inhibitors. The nature and position of the substituent on the phenyl ring can influence both the potency and selectivity of MAO inhibition. For instance, studies on N-substituted cyclopropylamines have shown that substitutions on the phenoxy ring can confer selectivity for either MAO-A or MAO-B.[3]
Caption: Hypothesized MAO inhibition by this compound.
Monoamine Transporter Interaction
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. Inhibition of these transporters prolongs the presence of neurotransmitters in the synapse, enhancing their effects. The phenoxypropylamine scaffold is a well-established pharmacophore for monoamine transporter ligands. For example, atomoxetine, a selective norepinephrine reuptake inhibitor, is a phenoxypropylamine derivative.
It is plausible that this compound binds to one or more of the monoamine transporters (SERT, NET, DAT), inhibiting the reuptake of their respective neurotransmitters. The affinity for each transporter would be influenced by the specific substitution pattern on the phenoxy ring.
Caption: Workflow for the in vitro MAO inhibition assay.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of the test compound for SERT, NET, and DAT.
Methodology:
-
Tissue Preparation: Prepare membrane homogenates from brain regions rich in the respective transporters (e.g., striatum for DAT, cerebral cortex for SERT and NET) or use cell lines expressing the recombinant human transporters.
-
Radioligand: Use a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Procedure: a. Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. b. Separate the bound and free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for the radioligand binding assay for monoamine transporters.
In Vivo Microdialysis
This technique measures the extracellular levels of monoamine neurotransmitters in the brain of a living animal following administration of the test compound.
Methodology:
-
Animal Model: Typically rats or mice.
-
Surgical Procedure: Implant a microdialysis probe into a specific brain region (e.g., prefrontal cortex, nucleus accumbens, striatum).
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) after a stable baseline of neurotransmitter levels is established.
-
Neurotransmitter Analysis: Quantify the concentrations of serotonin, dopamine, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the effect.
Synthesis of this compound
A plausible synthetic route to this compound can be derived from general methods for the preparation of primary amines from phenols. One such approach involves the reaction of p-cresol with propylene oxide to form the corresponding alcohol, followed by conversion to an amine.
Representative Synthetic Scheme:
-
Alkoxylation: Reaction of p-cresol with propylene oxide in the presence of a base to form 1-(4-methylphenoxy)propan-2-ol.
-
Mesylation/Tosylation: Conversion of the secondary alcohol to a better leaving group, such as a mesylate or tosylate.
-
Azide Substitution: Nucleophilic substitution with sodium azide to introduce the azide group.
-
Reduction: Reduction of the azide to the primary amine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest that its mechanism of action involves the modulation of monoamine neurotransmitter systems, likely through the inhibition of monoamine oxidase and/or monoamine transporters. The experimental protocols outlined in this guide provide a clear path to elucidating its precise pharmacological profile.
Future research should focus on:
-
Determining the IC50 and Ki values of this compound for MAO-A, MAO-B, SERT, NET, and DAT.
-
Investigating its effects on neurotransmitter release versus reuptake inhibition using in vitro synaptosomal preparations.
-
Evaluating its behavioral effects in animal models of depression, anxiety, and cognitive function.
-
Exploring the structure-activity relationships of related analogs to optimize potency and selectivity for specific targets.
A thorough understanding of the mechanism of action of this compound will be instrumental in unlocking its potential as a therapeutic agent for neurological and psychiatric disorders.
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N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic. [Link]
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-
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Biological activity of 2-(4-Methylphenoxy)propylamine derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylphenoxy)propylamine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse biological activities of this compound derivatives. This chemical scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.
Introduction: The this compound Scaffold
The this compound core structure consists of a 4-methyl-substituted phenyl ring linked via an ether oxygen to a three-carbon propyl chain, which is in turn connected to an amine group. This deceptively simple arrangement offers significant opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, positioning them as valuable leads in multiple therapeutic areas. They are recognized as essential intermediates in the synthesis of biologically active molecules, particularly those targeting neurological conditions.[1] Their utility also extends to the agrochemical and polymer science industries.[1] The primary focus of this guide, however, is their application in drug discovery, where they have been investigated as histamine H3 receptor antagonists, monoamine oxidase inhibitors, and adrenergic receptor modulators, among other activities.[2]
Synthetic Strategies for Derivative Elaboration
The synthesis of this compound derivatives is typically achieved through straightforward and scalable chemical reactions. A common and effective approach involves the nucleophilic substitution reaction between 4-methylphenol and a suitable halo-propylamine derivative or, alternatively, the reaction of 4-methylphenol with an epoxide followed by amination.
A generalized synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at the amine terminus, which is a critical determinant of biological activity.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylphenoxy)propylamine
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-Methylphenoxy)propylamine, a molecule belonging to the pharmacologically significant phenoxypropylamine class. Based on robust structure-activity relationship (SAR) analysis and analogy to clinically successful agents, this document hypothesizes that the primary therapeutic target is the human norepinephrine transporter (NET). We present a logical framework for the systematic evaluation of this hypothesis, detailing the essential in vitro and in vivo experimental protocols required to characterize the compound's binding affinity, functional activity, selectivity, and preclinical efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators for neurological and psychiatric disorders.
Introduction and Rationale
This compound is a synthetic amine derivative that, while not extensively characterized in public literature, holds significant therapeutic promise due to its structural architecture.[1] It belongs to the phenoxypropylamine class of compounds, which is the scaffold for several successful CNS drugs.[2] Notably, its structure bears a strong resemblance to atomoxetine, a highly selective norepinephrine reuptake inhibitor (SNRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[3][4]
The monoamine transporters—responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—are critical targets for treating a range of psychiatric disorders, including depression, anxiety, and ADHD.[5][6][7] Drugs that selectively inhibit these transporters can increase the synaptic concentration of their respective neurotransmitters, thereby enhancing monoaminergic signaling.[8][9]
Hypothesis: Based on its structural analogy to atomoxetine, we hypothesize that the primary pharmacological target of this compound is the norepinephrine transporter (NET) . We further postulate that it acts as a potent and selective inhibitor of norepinephrine reuptake. This guide outlines the rigorous, multi-stage validation process required to confirm this mechanism of action and evaluate its therapeutic potential.
Elucidation of the Primary Target: The Norepinephrine Transporter (NET)
The norepinephrine transporter is a transmembrane protein primarily located on presynaptic noradrenergic neurons.[10] Its function is to clear norepinephrine from the synaptic cleft, thus terminating its signaling.[10] Inhibition of NET leads to elevated levels of norepinephrine in brain regions critical for executive function, attention, and mood regulation, such as the prefrontal cortex.[11][12] This mechanism is the foundation for the therapeutic efficacy of drugs like atomoxetine in managing ADHD symptoms.[3][12]
Stage 1: In Vitro Target Engagement and Affinity
The first crucial step is to determine if this compound directly binds to the human norepinephrine transporter (hNET) and to quantify its binding affinity. This is achieved through a competitive radioligand binding assay.
Experimental Protocol: hNET Radioligand Binding Assay [13]
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the human norepinephrine transporter.
-
Materials:
-
NET Source: Cell membranes prepared from a stable cell line recombinantly expressing hNET (e.g., HEK-293 or CHO cells).[13][14]
-
Radioligand: [³H]Nisoxetine, a high-affinity radiolabeled NET inhibitor.
-
Reference Inhibitor: Desipramine (a well-characterized, high-affinity NET inhibitor for determining non-specific binding).[13]
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[13]
-
Instrumentation: Liquid Scintillation Counter, 96-well microplates, Glass Fiber Filters, and a Filtration Apparatus.[13]
-
-
Methodology:
-
Plate Setup: Prepare a 96-well plate with triplicate wells for Total Binding (radioligand + vehicle), Non-Specific Binding (radioligand + excess Desipramine), and Competitive Binding (radioligand + varying concentrations of the test compound).
-
Reagent Addition:
-
To all wells, add 100 µL of the diluted hNET membrane suspension.
-
Add 50 µL of the appropriate compound solution (vehicle, Desipramine, or test compound dilution).
-
Add 50 µL of [³H]Nisoxetine at a final concentration near its Kₔ (e.g., 1-3 nM).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethyleneimine. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Stage 2: In Vitro Functional Activity and Potency
After confirming binding, the next step is to verify that this binding translates into functional inhibition of norepinephrine reuptake. This is assessed using a neurotransmitter uptake assay.
Experimental Protocol: Synaptosome-Based [³H]Norepinephrine Uptake Assay [15][16]
-
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting norepinephrine uptake into presynaptic nerve terminals.
-
Materials:
-
Biological Source: Synaptosomes (resealed nerve terminals) prepared from rodent brain tissue rich in noradrenergic neurons (e.g., hippocampus or cortex).[15]
-
Substrate: [³H]Norepinephrine.
-
Test Compound: this compound, serially diluted.
-
Reference Inhibitor: Desipramine.
-
Instrumentation: Liquid Scintillation Counter, Filtration Apparatus.
-
-
Methodology:
-
Preparation: Prepare fresh synaptosomes and resuspend them in oxygenated Krebs-Ringer buffer.[16]
-
Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them for 10 minutes at 37°C with either vehicle, a reference inhibitor, or varying concentrations of the test compound.
-
Initiation of Uptake: Add [³H]Norepinephrine to each tube to initiate the uptake process. Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.
-
Termination of Uptake: Rapidly terminate the uptake by adding ice-cold buffer and filtering the contents through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove external radioactivity.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the radioactivity from the 0-4°C samples from the 37°C samples.
-
Determine the percent inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the functional IC₅₀ value.
-
Alternatively, non-radioactive, fluorescence-based kits are available that use a fluorescent substrate mimicking monoamine neurotransmitters, allowing for a high-throughput, no-wash kinetic assay format.[17][18]
Caption: Workflow for the in vitro characterization of this compound.
Selectivity Profiling: A Critical Step for Safety and Efficacy
A therapeutically viable drug candidate should exhibit high selectivity for its intended target to minimize off-target side effects. For a putative NET inhibitor, it is essential to assess its activity at the closely related serotonin (SERT) and dopamine (DAT) transporters.[5]
The binding and functional assays described above should be repeated using cell lines or synaptosomes specific for hSERT (using [³H]Citalopram or a similar radioligand) and hDAT (using [³H]WIN 35,428 or similar).
Data Presentation: Hypothetical Selectivity Profile
The goal is to demonstrate that the compound is significantly more potent at NET than at SERT or DAT. A selectivity ratio of >100-fold is often considered desirable for a selective agent.
| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) |
| hNET | 5.2 | 15.8 |
| hSERT | > 10,000 | > 10,000 |
| hDAT | 850 | 1,200 |
This table presents hypothetical but desirable data for a selective NET inhibitor.
In Vivo Proof-of-Concept
Once a potent and selective in vitro profile is established, the next phase involves evaluating the compound's efficacy in a relevant animal model. For a compound targeting NET, models of depression or cognitive function are appropriate.[19] The Forced Swim Test (FST) is a widely used primary screening model to detect antidepressant-like activity.[20]
Experimental Protocol: Rodent Forced Swim Test (FST)
-
Objective: To assess the antidepressant-like effects of this compound.
-
Animals: Male mice or rats.
-
Materials:
-
Test Compound, Reference Drug (e.g., Desipramine), and Vehicle.
-
A cylindrical tank filled with water (23-25°C).
-
Video recording and analysis software.
-
-
Methodology:
-
Dosing: Administer the test compound, reference drug, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal or oral) at a set time before the test (e.g., 30-60 minutes).
-
Test Session: Place each animal individually into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: Record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating in a stationary position, making only small movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean duration of immobility between the treated groups and the vehicle control group. A statistically significant reduction in immobility time is indicative of an antidepressant-like effect.
Caption: Hypothesized mechanism of action at the noradrenergic synapse.
Future Directions and Therapeutic Rationale
Should this compound prove to be a potent and selective NET inhibitor with efficacy in preclinical models, it would emerge as a strong candidate for further development. The therapeutic rationale would be grounded in its ability to enhance noradrenergic neurotransmission, a mechanism proven effective for conditions such as:
-
Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing norepinephrine and dopamine levels in the prefrontal cortex, the compound could improve executive functions like attention and impulse control.[3][12]
-
Major Depressive Disorder (MDD): The monoamine hypothesis of depression suggests that deficits in neurotransmitters like norepinephrine contribute to depressive symptoms.
-
Other Neurological Conditions: NET inhibition is also being explored for its potential role in treating anxiety disorders, neuropathic pain, and cognitive deficits.[8]
Further steps would include comprehensive ADME/Tox profiling, pharmacokinetic studies, and evaluation in more complex behavioral models before consideration for clinical trials.
References
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An In-depth Technical Guide to 2-(4-Methylphenoxy)propylamine as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis and drug discovery, the identification and utilization of versatile building blocks are paramount to the efficient construction of novel molecular architectures with desired biological activities. 2-(4-Methylphenoxy)propylamine, a structurally distinct aryloxypropylamine, has emerged as a significant and multifaceted building block. Its unique combination of a substituted aromatic ring, a flexible propyl linker, and a reactive primary amine functionality makes it a valuable synthon in the development of new pharmaceuticals and agrochemicals.[1] This guide provides an in-depth technical overview of this compound, encompassing its synthesis, chemical properties, and diverse applications as a cornerstone in the creation of complex, high-value molecules.
The aryloxypropylamine motif is a privileged scaffold in medicinal chemistry, frequently associated with a range of biological activities. This structural unit is a key component in numerous therapeutic agents, particularly those targeting the central nervous system.[1] The strategic incorporation of a methyl group on the phenoxy ring at the para-position, as seen in this compound, allows for fine-tuning of lipophilicity, metabolic stability, and target engagement. This subtle modification can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound, making this building block particularly attractive for lead optimization campaigns in drug development.
Beyond its established role in pharmaceutical research, this compound is also finding increasing application in the agrochemical sector. Its structural features can be leveraged to enhance the efficacy and selectivity of herbicides and pesticides, contributing to the development of more sustainable crop protection solutions.[1][2] This guide will delve into the synthetic strategies to access this key building block and explore its utility in the synthesis of a variety of functional molecules, providing researchers and scientists with a comprehensive resource to unlock its full potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 6440-97-7 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow liquid (typical) |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) |
Note: Physical properties such as boiling point may vary depending on purity and experimental conditions.
While specific, experimentally verified spectroscopic data for this compound is not widely published in publicly accessible databases, the expected spectral characteristics can be predicted based on its chemical structure.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.08 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the oxygen atom.
-
δ 6.82 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the oxygen atom.
-
δ 4.2-4.4 (m, 1H): Methine proton (CH) attached to the oxygen and adjacent to the methyl group.
-
δ 2.9-3.1 (m, 2H): Methylene protons (CH₂) of the propyl chain adjacent to the amine.
-
δ 2.29 (s, 3H): Methyl protons of the p-cresol moiety.
-
δ 1.5-1.7 (br s, 2H): Amine protons (NH₂).
-
δ 1.25 (d, J = 6.8 Hz, 3H): Methyl protons of the propyl chain.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 156.0: Aromatic carbon attached to the oxygen atom.
-
δ 130.0: Quaternary aromatic carbon attached to the methyl group.
-
δ 129.8 (2C): Aromatic carbons meta to the oxygen atom.
-
δ 114.5 (2C): Aromatic carbons ortho to the oxygen atom.
-
δ 74.0: Methine carbon (CH) attached to the oxygen.
-
δ 45.0: Methylene carbon (CH₂) adjacent to the amine.
-
δ 20.5: Methyl carbon of the p-cresol moiety.
-
δ 19.0: Methyl carbon of the propyl chain.
-
-
IR (neat, cm⁻¹):
-
3300-3400 (br): N-H stretching of the primary amine.
-
3000-3100: Aromatic C-H stretching.
-
2850-2960: Aliphatic C-H stretching.
-
1500-1600: Aromatic C=C stretching.
-
1240: Aryl-O-C stretching.
-
-
MS (EI, m/z):
-
165 [M]⁺: Molecular ion peak.
-
108: Fragment corresponding to the p-cresol moiety.
-
44: Fragment corresponding to the ethylamine moiety.
-
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable approach to the synthesis of this compound is the Williamson ether synthesis . This robust and well-established method involves the reaction of a phenoxide with an alkyl halide.[3] In this case, the sodium or potassium salt of p-cresol is reacted with a suitable 2-halopropylamine derivative.
Conceptual Synthetic Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the Williamson ether synthesis for preparing this compound.
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized based on available laboratory equipment and safety protocols.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
2-Chloropropylamine hydrochloride
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a phase-transfer catalyst system with a non-polar solvent)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 eq) in the chosen solvent. To this solution, add a stoichiometric equivalent of a strong base such as sodium hydroxide or potassium hydroxide (1.0-1.1 eq) portion-wise. The reaction mixture may be gently heated to ensure complete formation of the p-methylphenoxide salt.
-
Nucleophilic Substitution: To the solution of the phenoxide, add 2-chloropropylamine hydrochloride (1.0-1.2 eq). The reaction mixture is then heated to a temperature appropriate for the chosen solvent (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water. The pH of the aqueous layer is adjusted to be basic (pH > 10) with a concentrated solution of NaOH to ensure the product is in its free amine form. The aqueous layer is then extracted several times with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by vacuum distillation or column chromatography on silica gel to afford the final product.
Applications in Organic Synthesis
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with significant biological activity. The primary amine functionality serves as a nucleophilic handle for a wide array of chemical transformations.
Pharmaceutical Applications
The aryloxypropylamine scaffold is a cornerstone in the design of drugs targeting monoamine transporters and receptors in the central nervous system. Derivatives of this compound are of significant interest in the development of novel treatments for neurological and psychiatric disorders.
-
Monoamine Oxidase (MAO) Inhibitors: The structural features of this compound make it an attractive starting point for the synthesis of monoamine oxidase inhibitors.[4][5][6][7][8] MAOIs are a class of drugs used in the treatment of depression and Parkinson's disease. The amine group can be further functionalized to introduce moieties that enhance binding to the active site of MAO enzymes. For instance, reaction with various electrophiles can lead to the formation of amides, ureas, or sulfonamides with potential MAO inhibitory activity.
A hypothetical synthetic scheme for a potential MAO inhibitor is presented below:
Caption: Derivatization of this compound to potential MAO inhibitors.
-
Histamine H₃ Receptor Antagonists: Research has shown that certain aryloxyalkylamine derivatives exhibit potent histamine H₃ receptor antagonist activity.[4] These compounds have therapeutic potential in the treatment of various neurological disorders, including cognitive impairment and sleep-wake disorders. The this compound scaffold can be elaborated to introduce the necessary pharmacophoric features for H₃ receptor binding.
Agrochemical Applications
The unique physicochemical properties imparted by the this compound moiety can be harnessed in the design of novel agrochemicals with improved performance.[1][2]
-
Herbicides and Pesticides: This building block can be incorporated into the structures of herbicides and pesticides to enhance their uptake by plants or insects and to modulate their biological activity.[1][2] The lipophilic nature of the aryloxy group can facilitate penetration through waxy cuticles, while the amine functionality provides a site for further chemical modification to optimize target engagement and environmental safety. For example, derivatives of phenoxy propionic acids are known herbicides, and the amine functionality in this compound offers a route to novel amide analogues with potentially improved properties.[9]
Conclusion: A Building Block of Growing Importance
This compound stands out as a valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis via the Williamson ether reaction, coupled with the reactive primary amine handle, provides a gateway to a diverse range of complex molecules. The demonstrated and potential applications in both pharmaceutical and agrochemical research underscore its significance as a privileged scaffold. As the demand for novel, effective, and safe therapeutic agents and crop protection solutions continues to grow, the strategic utilization of well-designed building blocks like this compound will undoubtedly play a pivotal role in driving innovation and discovery in these critical fields. This guide serves as a foundational resource for researchers seeking to leverage the unique attributes of this important chemical intermediate.
References
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis. (2023). Chemistry Steps. Retrieved from [Link]
-
Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. (2020). International Journal of Molecular Sciences, 21(18), 6886. [Link]
-
Florvall, L., Fagervall, I., Ask, A. L., & Ross, S. B. (1986). Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. Journal of Medicinal Chemistry, 29(11), 2250–2256. [Link]
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4-tert-Pentylphenoxyalkyl derivatives – Histamine H3 receptor ligands and monoamine oxidase B inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(1), 126–131. [Link]
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Ostadkarampour, M., & Putnins, E. E. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 676239. [Link]
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Chaurasiya, B., Sharma, P., & Kumar, A. (2020). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 11(10), 1149–1179. [Link]
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Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. (n.d.). Patsnap Eureka. Retrieved from [Link]
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Enantioselective synthesis of 2-(4-Methylphenoxy)propylamine
An In-Depth Technical Guide to the Enantioselective Synthesis of 2-(4-Methylphenoxy)propylamine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a crucial chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules.[1] Its structural similarity to potent pharmaceuticals, such as the antiarrhythmic agent Mexiletine, underscores the importance of accessing its single enantiomers.[2][3] The pharmacological activity of such chiral amines is often enantiomer-dependent, with one enantiomer exhibiting the desired therapeutic effect while the other may be less active or contribute to undesirable side effects.[2] This guide provides a comprehensive overview of robust and scalable strategies for the enantioselective synthesis of this compound, intended for researchers, chemists, and professionals in drug development. We will explore asymmetric catalytic reductions and classical chiral resolution, offering detailed protocols, mechanistic insights, and methods for analytical validation.
Introduction: The Imperative for Enantiopurity
The synthesis of chiral amines is a cornerstone of modern pharmaceutical development.[4] this compound belongs to the class of β-aryl propanamines, a structural motif present in numerous bioactive compounds.[5] The challenge lies not in the construction of the molecular backbone, but in the precise control of the stereocenter at the C2 position. A mixture of both enantiomers, a racemate, can complicate drug development due to differing pharmacological and toxicological profiles of the individual stereoisomers.[3] Therefore, methods that selectively produce one enantiomer over the other are of paramount importance.
This guide will focus on two primary, field-proven strategies for achieving high enantiomeric purity:
-
Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary.
-
Chiral Resolution: The separation of a racemic mixture into its constituent enantiomers.
The choice of strategy often depends on factors such as scalability, cost of reagents, and the desired final purity.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
The path to an enantiopure amine can be approached from two fundamentally different directions, as illustrated below. Asymmetric synthesis is often more elegant and atom-economical, avoiding the loss of 50% of the material inherent in classical resolution.[6] However, chiral resolution remains a robust and widely used industrial method, particularly when a suitable asymmetric route has not been developed or is prohibitively expensive.[7][8]
Caption: High-level overview of the two primary pathways to enantiopure this compound.
Strategy 1: Asymmetric Reduction of Prochiral Precursors
The most direct route to an enantiopure amine is through the asymmetric reduction of a prochiral precursor, typically a ketone or an imine derived from it. This approach leverages a chiral catalyst to influence the stereochemical outcome of the reduction, yielding the desired amine with high enantiomeric excess (ee).
Mechanism: Catalyst-Controlled Hydrogenation
A highly effective method involves the enantioselective reduction of an O-benzyl oxime ether, synthesized from the corresponding ketone, 1-(4-methylphenoxy)propan-2-one. A chiral catalyst, such as a spiroborate ester, complexes with the reducing agent (e.g., borane) and the substrate. This ternary complex creates a sterically defined environment, forcing the hydride to be delivered to one face of the C=N double bond preferentially, thus establishing the stereocenter.[2][9]
Caption: Simplified mechanism of catalyst-controlled asymmetric reduction of a prochiral imine.
Experimental Protocol: Asymmetric Reduction via Spiroborate Ester Catalyst
This protocol is adapted from established procedures for the synthesis of analogous chiral amines.[2][9]
Step 1: Synthesis of 1-(4-methylphenoxy)propan-2-one
-
To a stirred solution of p-cresol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF), add chloroacetone dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the desired ketone.
Step 2: Oximation
-
Dissolve the 1-(4-methylphenoxy)propan-2-one in ethanol.
-
Add O-benzylhydroxylamine hydrochloride and a base such as pyridine.
-
Stir the mixture at room temperature until ketone consumption is complete (monitored by TLC).
-
Remove the solvent and purify the resulting O-benzyl oxime ether by column chromatography.
Step 3: Enantioselective Reduction
-
In a dry, argon-purged flask, dissolve the chiral spiroborate ester catalyst (10 mol%) in an anhydrous solvent like dioxane.
-
Cool the solution to 0 °C.
-
Add the O-benzyl oxime ether substrate.
-
Slowly add the reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF, 4 equivalents), to the stirred solution.[9]
-
Maintain the reaction at 0 °C and monitor for completion.
-
Quench the reaction carefully with methanol, followed by acidic workup (e.g., 2M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), then basify the aqueous layer and extract again to isolate the free amine.
-
The final step involves purification and, if necessary, deprotection of the amine.
Data Presentation
The efficacy of this method is demonstrated by the high enantioselectivities achieved for a variety of analogous substrates.
| Entry | Substrate Analog | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (S)-Mexiletine | 84 | 94 |
| 2 | Phenyl analog | 88 | 97 |
| 3 | Thiophenyl analog | 85 | 91 |
| Data adapted from analogous syntheses reported in the literature.[2] |
Strategy 2: Chiral Resolution of Racemic Amine
Chiral resolution is a classical technique that separates a racemic mixture into its individual enantiomers. For amines, this is most commonly achieved by forming diastereomeric salts with a chiral acid. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8]
Principle of Diastereomeric Salt Formation
A racemic amine (R/S)-Amine is reacted with a single enantiomer of a chiral acid, for example, (R,R)-Tartaric Acid. This reaction produces a mixture of two diastereomeric salts: [(R)-Amine·(R,R)-Tartrate] and [(S)-Amine·(R,R)-Tartrate]. Because these salts are diastereomers, they are no longer mirror images and will have different solubilities in a given solvent. One salt will preferentially crystallize from the solution, allowing for its isolation by filtration. The free amine is then liberated from the purified salt by treatment with a base.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Resolution with Tartaric Acid
Step 1: Synthesis of Racemic this compound
-
Prepare the racemic amine using a standard, non-chiral reduction of 1-(4-methylphenoxy)propan-2-one (prepared as in section 3.2, Step 1). A common method is reductive amination using ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or a methanol/water mixture).
-
In a separate flask, dissolve an equimolar amount of an enantiopure resolving agent, such as L-(+)-tartaric acid, in the same solvent, heating gently if necessary.[7]
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Step 3: Liberation of the Enantiopure Amine
-
Dissolve the collected crystals in water.
-
Add a strong base (e.g., 2M NaOH solution) until the solution is strongly alkaline (pH > 12) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Step 4: Purity Assessment
-
The enantiomeric excess (ee) of the product must be determined to assess the efficiency of the resolution.
Analytical Validation: Determination of Enantiomeric Excess
Regardless of the synthetic strategy employed, the final and most critical step is to accurately determine the enantiomeric purity of the product. The standard and most reliable method for this is Chiral High-Performance Liquid Chromatography (HPLC).
Protocol: Chiral HPLC Analysis
-
Derivatization (Optional but Recommended): To improve chromatographic separation and UV detection, the amine is often derivatized. A common method is acylation, for instance, with acetyl chloride or benzoyl chloride, to form the corresponding amide.
-
Column Selection: A chiral stationary phase (CSP) column is required. Columns such as Chiralcel OD-H or Chiralpak series are commonly used for separating enantiomers of amine derivatives.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, with the exact ratio optimized to achieve baseline separation of the two enantiomeric peaks.
-
Detection: UV detection is typically used, monitoring at a wavelength where the derivative absorbs strongly.
-
Calculation: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100
Conclusion
The enantioselective synthesis of this compound is a critical process for the advancement of pharmaceutical research and development. This guide has detailed two robust and industrially relevant strategies: asymmetric reduction and chiral resolution. Asymmetric reduction offers an elegant and efficient route with high potential yields, driven by sophisticated chiral catalysts. In contrast, classical resolution by diastereomeric salt formation provides a reliable, albeit less atom-economical, method that remains a workhorse in process chemistry. The ultimate choice of method will depend on project-specific requirements, including scale, cost, and available resources. In all cases, rigorous analytical validation by chiral HPLC is non-negotiable to ensure the quality and purity of the final enantiopure product.
References
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Ramirez, A., et al. (2008). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. National Institutes of Health. Available at: [Link]
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Conte Camerino, D., et al. (2007). Chemical structure of the chiral analogs of mexiletine and tocainide. ResearchGate. Available at: [Link]
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Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current Medicinal Chemistry. Available at: [Link]
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Franchini, C., et al. (1994). Stereospecific synthesis and absolute configuration of mexiletine. Semantic Scholar. Available at: [Link]
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Jin, R., et al. (2023). Selected methods for the asymmetric synthesis of β‐aryl propanamines motifs. ResearchGate. Available at: [Link]
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Unknown Author. (2025). Efficient Synthesis of Chiral β- and γ-N-Tosylaminoalcohols from 1Aryl2-aminopropane-1,3-diols. ResearchGate. Available at: [Link]
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Unknown Author. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Organic Syntheses Procedure. Available at: [Link]
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Doyle, E., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography. Available at: [Link]
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Wikipedia (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
-
Truong, V. L., et al. (2007). Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide. Organic Letters. Available at: [Link]
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RajanBabu, T. V., et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry. Available at: [Link]
-
Onyx Scientific (n.d.). Chiral Resolution Screening. Onyx Scientific. Available at: [Link]
- Unknown Author. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
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chemeurope.com (n.d.). Chiral resolution. chemeurope.com. Available at: [Link]
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Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
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Xiang, G., et al. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Angewandte Chemie International Edition. Available at: [Link]
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Weeks, K., & Aponick, A. (n.d.). Enantioselective synthesis of secondary propargyl amines. American Chemical Society. Available at: [Link]
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An In-depth Technical Guide to 2-(4-Methylphenoxy)propylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)propylamine, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. While detailed historical and pharmacological data on this specific molecule are limited in publicly accessible literature, this document consolidates available information and presents a robust, scientifically-grounded perspective on its synthesis, characterization, and potential utility. Drawing parallels from structurally related and well-documented aryloxypropylamine analogues, this guide offers valuable insights for researchers and professionals engaged in drug discovery and chemical synthesis.
Introduction and Chemical Identity
This compound, also known as 2-p-tolyloxy-propylamine, is a primary amine belonging to the class of aryloxypropylamines. Its chemical structure features a propylamine backbone with a p-cresol moiety linked via an ether bond at the second carbon. This structural motif is of significant interest in medicinal chemistry, as it forms the core of various biologically active compounds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 6440-97-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO | Chem-Impex |
| Molecular Weight | 165.23 g/mol | Chem-Impex |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |
| Purity (typical) | ≥98% | [1] |
While the specific discovery and developmental history of this compound are not well-documented in peer-reviewed journals, its availability from various chemical suppliers underscores its utility as a building block in chemical synthesis. It is primarily recognized as a key intermediate in the preparation of more complex molecules, particularly in the development of novel therapeutic agents targeting neurological conditions.[2]
Synthesis of this compound: A Proposed Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Williamson Ether Synthesis of 1-(4-Methylphenoxy)propan-2-one
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6][7] In this step, the phenoxide of p-cresol, formed by deprotonation with a suitable base, acts as a nucleophile and displaces a halide from a 2-halopropanone.
Experimental Protocol:
-
Reaction Setup: To a solution of p-cresol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile) is added a base (1.1-1.5 equivalents), such as anhydrous potassium carbonate or sodium hydride.
-
Formation of Phenoxide: The mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the p-cresolate anion.
-
Nucleophilic Substitution: 2-Chloropropanone or 2-bromopropanone (1.0-1.2 equivalents) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography, to yield 1-(4-methylphenoxy)propan-2-one.
Step 2: Reductive Amination of 1-(4-Methylphenoxy)propan-2-one
Reductive amination is a highly efficient method for the synthesis of amines from ketones or aldehydes.[8][9][10] This process involves the in-situ formation of an imine from the ketone and ammonia, which is then reduced to the corresponding primary amine.
Experimental Protocol:
-
Reaction Setup: 1-(4-Methylphenoxy)propan-2-one (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol.
-
Imine Formation: An excess of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate) is added to the solution. The pH of the reaction mixture may be adjusted to be slightly acidic (pH 5-6) to facilitate imine formation.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents), is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS for the disappearance of the ketone and the formation of the product.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the highly pure product.
Potential Applications and Fields of Research
As a versatile intermediate, this compound serves as a valuable starting material in several areas of chemical research and development.
-
Pharmaceutical Development: The aryloxypropylamine scaffold is a common feature in a number of pharmaceuticals. This compound is particularly noted for its use as an intermediate in the synthesis of drugs targeting neurological conditions.[2] The structural similarity to compounds with known central nervous system activity suggests its potential in the development of novel psychoactive or neurotropic agents.
-
Agrochemicals: It is utilized in the formulation of agrochemicals, where it may enhance the efficacy of herbicides and pesticides.[2] The phenoxypropylamine moiety can influence the absorption and translocation of the active ingredients in plants.
-
Polymer Science: This compound is also employed in the production of specialty polymers, potentially as a monomer or a modifying agent to impart specific properties to coatings and adhesives.[2]
Pharmacological Context and Future Directions
While specific pharmacological data for this compound is not available in the public domain, the broader class of aryloxypropanolamines and aryloxypropylamines has been extensively studied. Many compounds within this class are known to interact with adrenergic receptors.[11][12][13][14][15] For instance, several aryloxypropanolamines are well-known β-blockers used in the treatment of cardiovascular diseases.[12]
Given its structural features, it is plausible that this compound and its derivatives could exhibit activity at various G-protein coupled receptors (GPCRs), including adrenergic, serotonergic, or dopaminergic receptors. Further research, including in-vitro binding assays and in-vivo pharmacological studies, would be necessary to elucidate its specific biological targets and potential therapeutic applications. The amphetamine-like structural elements of some phenylpropylamines have been associated with neurological effects, highlighting the need for careful evaluation of any novel derivatives.[16][17][18]
Caption: Logical relationships of this compound.
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications, most notably in the synthesis of novel pharmaceuticals. While its own discovery and detailed biological profile remain to be fully elucidated in public literature, its synthesis can be reliably achieved through established chemical methodologies. This guide provides a foundational understanding of this compound, offering a solid starting point for researchers and drug development professionals interested in exploring its potential in their respective fields. Further investigation into its pharmacological properties is warranted to unlock its full therapeutic potential.
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Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. PubMed. [Link]
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Discovery and development of beta-blockers. Wikipedia. [Link]
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Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. PubMed. [Link]
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Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. PubMed. [Link]
-
Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. PubMed. [Link]
-
Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. ACS Publications. [Link]
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Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. CNR-IRIS. [Link]
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- US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof.
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Williamson Ether Synthesis. Chemistry Steps. [Link]
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Synthesis and selective class III antiarrhythmic activity of novel N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives. PubMed. [Link]
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CAS 6440-97-7 | this compound. Alchem Pharmtech. [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). Chem-Station. [Link]
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The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
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Williamson Ether Synthesis reaction. BYJU'S. [Link]
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Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Phenylpropanolamine: an over-the-counter drug causing central nervous system vasculitis and intracerebral hemorrhage. Case report and review. PubMed. [Link]
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-
Behavioral and Neurochemical Evaluation of Phenylpropanolamine. PubMed. [Link]
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Neurologic complications of phenylpropanolamine use. PubMed. [Link]
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dl-N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine hydrochloride, Lilly 94939, a potent inhibitor for uptake of norepinephrine into rat brain synaptosomes and heart. PubMed. [Link]
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Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers. [Link]
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Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine... ResearchGate. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(4-Methylphenoxy)propylamine
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are foundational activities. Among the versatile building blocks in medicinal chemistry is 2-(4-Methylphenoxy)propylamine, a compound utilized in the creation of various biologically active molecules.[1] Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions, as well as in the development of agrochemicals and specialty polymers.[1] However, its utility is matched by a critical need for rigorous safety and handling protocols. This in-depth technical guide provides a comprehensive framework for the safe handling of this compound, grounded in scientific principles and practical, field-proven insights.
Section 1: Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the inherent hazards of this compound is the cornerstone of a robust safety protocol. Based on available safety data for the compound and structurally related amines, a comprehensive hazard profile can be established.
GHS Classification and Hazard Statements
This compound and similar phenoxypropylamines are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage.[3][4] OR H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 1/2A | H318: Causes serious eye damage.[3][5] OR H319: Causes serious eye irritation.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[2][3] |
Note: The exact classification may vary slightly between suppliers, but the core hazards of corrosivity and toxicity remain consistent.
The causality behind these classifications lies in the chemical nature of the amine functional group, which imparts a basic and nucleophilic character to the molecule. This can lead to corrosive interactions with biological tissues upon contact.
Toxicological Profile: Understanding the "Why"
While specific toxicological studies on this compound are not extensively published in publicly available literature, data from analogous amines provide critical insights. Amines, as a class, can cause severe irritation and burns to the skin, eyes, and respiratory tract.[6] In acute oral studies of similar compounds, clinical signs included salivation, breathing abnormalities, and decreased activity.[6] The primary mechanism of local tissue damage is the caustic nature of the amine group, leading to cell membrane disruption and protein denaturation. Systemic toxicity, if absorbed, can also occur, although specific target organs for this compound are not well-documented.
Physical and Chemical Properties and their Safety Implications
| Property | Value | Safety Implication |
| Molecular Formula | C₁₀H₁₅NO[1] | |
| Molecular Weight | 165.23 g/mol [1] | |
| Form | Solid/Powder | Potential for dust inhalation. |
| Storage Temperature | 0-8°C[1] | Requires refrigerated storage to maintain stability. |
The solid, powdered form of this compound necessitates careful handling to prevent the generation and inhalation of dust.
Section 2: Engineering and Administrative Controls: Creating a Safe Workspace
The foundation of safe handling lies in creating an environment that minimizes exposure potential. This is achieved through a combination of engineering and administrative controls.
The Primacy of Ventilated Enclosures
All handling of powdered this compound must be conducted in a properly functioning chemical fume hood.[2][7] This is non-negotiable. The fume hood serves the primary purpose of capturing and exhausting airborne particulates and vapors, preventing them from entering the breathing zone of the researcher. For weighing procedures, a vented balance enclosure or a dedicated powder weighing station can provide an additional layer of protection by minimizing air currents that could disperse the powder.[2]
Caption: Hierarchy of controls for handling powdered chemicals.
Designated Work Areas and Standard Operating Procedures (SOPs)
A specific area within the laboratory should be designated for handling this compound.[8] This area should be clearly marked and equipped with all necessary safety equipment. Detailed Standard Operating Procedures (SOPs) for all tasks involving this compound must be written, reviewed, and readily available to all personnel. These SOPs should cover everything from receipt of the chemical to its final disposal.
Section 3: Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential to protect against any residual risk.
Hand Protection
Given the corrosive nature of this compound, robust hand protection is critical. Double gloving is recommended. The inner glove should be a nitrile glove, providing a good barrier against a range of chemicals. The outer glove should be a chemical-resistant glove, such as butyl rubber or Viton™, especially when prolonged contact or immersion is possible. Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection
A flame-resistant lab coat should be worn and kept fully fastened. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection
When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.
Caption: Step-by-step workflow for a minor chemical spill.
Section 6: Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. [9][10]The recommended storage temperature is between 0-8°C. [1]
Waste Disposal
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect waste in clearly labeled, sealed containers. [9]
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist and drug development professional. However, its safe and effective use is contingent upon a deep understanding of its hazards and a steadfast commitment to rigorous safety protocols. By implementing the engineering controls, work practices, and emergency procedures outlined in this guide, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate.
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U.S. Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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University of Pittsburgh. (2011). CHEMICALS IN POWDERED FORM. EH&S Guideline Number: 04-022. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit. Retrieved from [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 2-(4-Methylphenoxy)propylamine
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 2-(4-Methylphenoxy)propylamine, a versatile building block in the pharmaceutical and chemical industries.[1] Given the scarcity of direct experimental data for this specific compound, this document emphasizes the established experimental and computational protocols for characterizing analogous organic amines and aromatic ethers. It is intended for researchers, scientists, and drug development professionals to provide a framework for obtaining critical thermodynamic data essential for process safety, reaction optimization, and computational modeling. The guide details experimental techniques such as bomb calorimetry and differential scanning calorimetry, alongside computational approaches including Density Functional Theory (DFT) and high-accuracy composite methods.
Introduction: The Significance of Thermochemical Data in Drug Development
This compound (CAS No. 6440-97-7) is a primary amine derivative with a molecular formula of C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[2] Its structural motifs, a phenoxy group and a propylamine chain, are common in biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.[1]
The thermochemical properties of a compound, such as its enthalpy of formation (ΔfH°), heat capacity (Cp), entropy (S°), and Gibbs free energy of formation (ΔfG°), are fundamental to understanding its stability, reactivity, and behavior under various process conditions. In drug development, this data is critical for:
-
Process Safety and Hazard Analysis: Knowledge of the heat of reaction and decomposition temperature is paramount for safe scale-up of synthetic processes.
-
Reaction Optimization: Thermodynamic data allows for the calculation of reaction equilibrium constants, enabling the optimization of reaction conditions to maximize yield.
-
Computational Modeling: Accurate thermochemical data is essential for the parameterization and validation of molecular models used in drug design and discovery.
-
Polymorph and Salt Form Selection: The relative stabilities of different solid forms of a drug substance, which are governed by their thermochemical properties, can significantly impact its solubility, bioavailability, and manufacturability.
This guide will provide a detailed exposition of the state-of-the-art methods for determining these crucial properties.
Synthesis and Purity Analysis of this compound
Accurate thermochemical measurements necessitate a sample of high purity. The synthesis of this compound can be approached through methods analogous to those for similar phenoxypropylamine derivatives. A plausible synthetic route, adapted from the synthesis of 1-phenoxy-2-propylamine, is the reductive amination of 4-methylphenoxyacetone.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purity Analysis
The purity of the synthesized this compound must be rigorously assessed before any thermochemical measurements. A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.
-
Elemental Analysis: Confirms the elemental composition of the compound.
-
Karl Fischer Titration: Determines the water content, which is a critical impurity for calorimetry.
Experimental Determination of Thermochemical Properties
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of a liquid organic compound is typically determined indirectly from its gross heat of combustion (ΔcH°), measured using a bomb calorimeter.
-
Sample Preparation:
-
A precise mass (typically 0.5-1.0 g) of the high-purity liquid this compound is weighed into a crucible. For volatile liquids, encapsulation in a gelatin or plastic capsule with a known heat of combustion is necessary.[4]
-
-
Bomb Assembly:
-
Calorimeter Setup:
-
The sealed bomb is submerged in a known mass of water in the calorimeter bucket.
-
The temperature of the water is monitored with a high-precision thermometer.
-
-
Combustion and Data Acquisition:
-
The sample is ignited by passing a current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Calculations:
-
The heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5]
-
The gross heat of combustion of the sample is calculated using the following equation: ΔcH° = (Ccal * ΔT - q_fuse) / m_sample where ΔT is the corrected temperature rise, q_fuse is the heat released by the combustion of the fuse wire, and m_sample is the mass of the sample.
-
Washburn corrections are applied to correct for the formation of nitric acid from residual nitrogen in the bomb and to adjust to standard state conditions.[6]
-
The standard enthalpy of formation is then calculated using Hess's Law: ΔfH°(sample) = ΣΔfH°(products) - ΔcH°(sample)
-
The protocol's integrity is maintained by:
-
Calibration: Regular calibration with a certified standard reference material.
-
Completeness of Combustion: Inspection of the bomb after combustion for soot or other evidence of incomplete combustion.
-
Purity of Reactants: Use of high-purity oxygen and a well-characterized sample.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow to or from a sample as a function of temperature or time.[7][8] It is used to determine heat capacity, melting point, and enthalpy of fusion.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards like indium.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
Measurement Procedure (Three-Step Method):
-
Baseline Run: An empty sample pan and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range to obtain the baseline heat flow.
-
Standard Run: A sapphire standard of known mass is placed in the sample pan and heated under the same conditions to determine the heat flow corresponding to a known heat capacity.
-
Sample Run: The sample is heated under the identical conditions.
-
-
Calculation of Heat Capacity: The specific heat capacity (Cp) of the sample is calculated using the following equation: Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (m_sapphire / m_sample) * Cp_sapphire where DSC represents the heat flow signal and m is the mass.[9]
| Property | Symbol | Experimental Method |
| Enthalpy of Formation | ΔfH° | Bomb Calorimetry |
| Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) |
| Melting Point | Tm | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion | ΔfusH | Differential Scanning Calorimetry (DSC) |
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational chemistry provides powerful tools for estimating thermochemical properties. High-accuracy composite methods and Density Functional Theory (DFT) are commonly employed.
Computational Workflow
Caption: Computational workflow for determining thermochemical properties.
Detailed Computational Methodologies
-
Conformational Analysis:
-
Geometry Optimization and Frequency Calculations:
-
The geometries of the stable conformers are optimized using a DFT method, such as B3LYP with a Pople-style basis set like 6-31G(d).[12]
-
Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[13]
-
-
High-Accuracy Energy Calculations:
-
To achieve chemical accuracy (typically within 1 kcal/mol), single-point energy calculations are performed on the optimized geometries using a high-level composite method like Gaussian-4 (G4) theory.[14][15] G4 theory is a multi-step method that extrapolates to the complete basis set limit and includes high-level electron correlation effects.[1][14]
-
-
Calculation of Enthalpy of Formation:
-
The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme. Isodesmic reactions, which conserve the number and types of bonds, are generally preferred as they benefit from cancellation of errors.[16]
-
For example, an isodesmic reaction for this compound could be: C₁₀H₁₅NO + CH₄ + NH₃ → C₆H₅OCH₃ + CH₃CH₂CH₃ + CH₃NH₂ The enthalpy of reaction is calculated from the computed total energies, and the enthalpy of formation of the target molecule is derived using the known experimental enthalpies of formation of the other species in the reaction.[17]
-
Conclusion
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Determination of vapor pressures using gas chromatography. PubMed. [Link]
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A Quantum Chemical Blueprint for 2-(4-Methylphenoxy)propylamine: An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical framework for the quantum chemical analysis of 2-(4-Methylphenoxy)propylamine, a versatile building block in medicinal chemistry.[1] For researchers, scientists, and drug development professionals, this document elucidates the application of modern computational techniques to predict and understand the molecular properties that govern its biological activity. By moving beyond a simple recitation of methods, we delve into the causality behind procedural choices, ensuring a robust and reproducible computational workflow.
Introduction: The Quantum Lens in Drug Discovery
In the intricate process of drug development, understanding the fundamental electronic structure of a candidate molecule is paramount.[2] Quantum chemical calculations provide a powerful lens to dissect molecular properties that are often difficult or impossible to measure experimentally. For a molecule like this compound, which serves as a scaffold in various neurologically active and agrochemical compounds, these in silico insights are invaluable.[1] They allow for the rational design of derivatives with enhanced efficacy, selectivity, and metabolic stability. This guide will walk you through the theoretical underpinnings and practical application of these methods, with a focus on Density Functional Theory (DFT), a widely used and accurate computational approach.[3][4]
Theoretical Foundations: A Curated Overview
The bedrock of our analysis lies in solving the time-independent Schrödinger equation for the molecule. However, for a multi-electron system like this compound, an exact solution is computationally intractable. Therefore, we employ well-established approximations.
Hartree-Fock (HF) Theory: This fundamental ab initio method approximates the many-electron wavefunction as a single Slater determinant.[5] It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation to some extent.[5] While computationally efficient, this simplification can impact the accuracy of certain predictions.
Post-Hartree-Fock Methods: To reclaim the neglected electron correlation, post-Hartree-Fock methods have been developed.[6] Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory systematically improve upon the Hartree-Fock solution, offering higher accuracy at a greater computational cost.[6]
Density Functional Theory (DFT): DFT offers a pragmatic and highly effective alternative. Instead of the complex wavefunction, DFT focuses on the electron density to calculate the system's energy.[3][4] The accuracy of DFT is governed by the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP, which incorporate a portion of the exact exchange from Hartree-Fock theory, have proven to be particularly successful for a wide range of chemical systems.
Basis Sets: The choice of a basis set is crucial for the accuracy of any quantum chemical calculation.[7] A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), are widely used for their balance of accuracy and computational efficiency in studies of organic molecules.[8] This basis set includes polarization functions (d on heavy atoms, p on hydrogens) to describe the anisotropy of the electron density in a bonded environment.
The Computational Workflow: A Step-by-Step Protocol
This section provides a detailed, step-by-step protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a popular and powerful tool in computational chemistry.[9][10][11] The open-source software ORCA is also a viable alternative, with a similar input structure.[8][12][13][14]
Step 1: Molecular Structure Preparation
The initial step is to obtain the 3D coordinates of this compound. This can be achieved by building the molecule in a graphical user interface like GaussView or by retrieving the structure from a chemical database using its CAS number (6440-97-7).[15]
Step 2: Geometry Optimization
The initial structure is likely not at its lowest energy conformation. Geometry optimization is performed to find the minimum energy structure on the potential energy surface.
Protocol for Geometry Optimization:
-
Create an input file (e.g., molecule_opt.gjf) with the following structure:[9][11]
-
Explanation of Keywords:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=molecule_opt.chk: Creates a checkpoint file to save the results.
-
#p: Requests verbose output.
-
B3LYP/6-31G(d,p): Specifies the DFT method and basis set.
-
Opt: Keyword for geometry optimization.
-
Freq: Keyword to perform a frequency calculation after the optimization.
-
0 1: Represents the charge (0) and spin multiplicity (1 for a closed-shell molecule) of the system.
-
[Atomic Coordinates]: The Cartesian coordinates of each atom.
-
-
Execute the calculation using the Gaussian command: g16 molecule_opt.gjf[9]
Step 3: Vibrational Frequency Analysis
A frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic properties and the predicted infrared (IR) spectrum. A true minimum will have all positive vibrational frequencies.[10]
Step 4: Calculation of Molecular Properties
Once the optimized geometry is obtained, a single-point energy calculation can be performed to compute various electronic properties.
Protocol for Property Calculation:
-
Create a new input file (e.g., molecule_prop.gjf) using the optimized coordinates from the previous step.
-
Modify the route section to include keywords for the desired properties:
-
Explanation of Keywords:
-
Pop=Full: Requests a full population analysis, which provides detailed information about the molecular orbitals.
-
GFInput: Prints the basis set information in a format suitable for visualization.
-
Cube: Generates cube files for visualizing molecular orbitals and the electron density.
-
Analysis and Interpretation for Drug Development
The output of these calculations provides a wealth of information that can guide the drug development process.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[6] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[16][17] A smaller gap suggests higher reactivity, which can be desirable for binding to a target but may also lead to instability or off-target effects.[6]
| Property | Description | Relevance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; important for interactions with electron-deficient sites in a receptor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; important for interactions with electron-rich sites in a receptor. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. A larger gap suggests greater stability.[16][17] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[18][19][20] The MEP is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green indicates regions of neutral potential.
The MEP provides critical insights into drug-receptor interactions, as the electrostatic complementarity between a ligand and its binding site is a key determinant of binding affinity.[21][22]
Predicting Sites of Metabolism
DFT calculations can be a valuable tool for predicting the sites of metabolism of a drug candidate.[3][4][23] The reactivity of different parts of the molecule towards metabolic enzymes, such as cytochrome P450s, can be estimated by calculating properties like bond dissociation energies and the energies of radical intermediates.[23] This information can be used to design molecules with improved metabolic stability.
Visualization of Computational Workflows and Data
Clear visualization of the computational workflow and results is essential for effective communication and interpretation.
Figure 1: A schematic representation of the quantum chemical calculation workflow for this compound.
Conclusion: Integrating Computation into Modern Drug Design
Quantum chemical calculations offer a robust and insightful approach to understanding the molecular properties of drug candidates like this compound. By providing a detailed picture of the electronic structure, these methods enable a more rational and efficient drug design process. The protocols and analyses presented in this guide serve as a foundational framework for researchers to leverage the power of computational chemistry in their quest for novel and effective therapeutics.
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J Mol Recognit. 2003 Jul-Aug;16(4):191-202. Molecular electrostatic potential as a factor of drug-receptor recognition. [Link]
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Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. [Link]
-
Haritha, M., & Suresh, C. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. [Link]
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Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of chemical information and modeling, 52(3), 617-648. [Link]
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Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2012). Computational prediction of metabolism: sites, products, SAR, P450 enzyme dynamics, and mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. [Link]
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Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. [Link]
-
ORCA Tutorial: 2 Calculation QUICK START GUIDE. (2019, June 30). YouTube. [Link]
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Gaussian guide. (2020, September 30). Lee Group @ UOW. [Link]
-
HOMO-LUMO Energy Gap. (2022, January 23). Schrödinger. [Link]
-
HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025, August 23). YouTube. [Link]
-
Gaussian Calculation Tutorial. (n.d.). Prezi. [Link]
-
Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire. [Link]
-
Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (n.d.). ACS Publications. [Link]
-
How to perform TD DFT calculation in Gaussian. (2024, May 16). YouTube. [Link]
-
HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube. [Link]
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DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa. (2025, February 7). YouTube. [Link]
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DFT Calculations using ORCA. (n.d.). YouTube. [Link]
-
Predicting Drug Metabolism: A Site of Metabolism Prediction Tool Applied to the Cytochrome P450 2C9. (n.d.). ResearchGate. [Link]
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Hartree–Fock method. (n.d.). In Wikipedia. [Link]
-
Computational Drug Design: A Guide for Computational and Medicinal Chemists. (n.d.). Wiley. [Link]
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2-(4-Methoxyphenyl)propan-1-amine. (n.d.). PubChem. [Link]
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Basis set (chemistry). (n.d.). In Wikipedia. [Link]
-
Pople, J. A., Hehre, W. J., & Ditchfield, R. (1971). Self—Consistent Molecular Orbital Methods. IX. An Extended Gaussian—Type Basis for Molecular—Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-729. [Link]
-
Post-Hartree-Fock. (n.d.). In Wikipedia. [Link]
- ORCA Input Library - TDDFT. (n.d.). Google Sites.
-
2-(4-Isopropylphenoxy)Ethanamine. (n.d.). PubChem. [Link]
-
Gaussian 16. (n.d.). Gaussian. [Link]
-
ORCA - Free and Powerful Quantum Chemistry Software. (n.d.). ORCA Forum. [Link]
-
Hill, J. G. (2013). Gaussian basis sets for molecular applications. International Journal of Quantum Chemistry, 113(1), 21-34. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785. [Link]
-
Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257-2261. [Link]
-
Choosing the Right Basis Set. (2012, December 5). ChemistryViews. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(4-Methylphenoxy)propylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 2-(4-Methylphenoxy)propylamine, a valuable amine derivative used as a key building block in the pharmaceutical and chemical industries.[1] The synthesis strategy is designed for efficiency and scalability, beginning with a Williamson ether synthesis to form the intermediate 1-(4-methylphenoxy)-2-propanone, followed by a robust reductive amination process to yield the target primary amine. This guide offers detailed, step-by-step instructions, explains the chemical principles behind the chosen methodology, and includes necessary safety precautions and characterization guidelines.
Introduction
This compound is a versatile chemical intermediate recognized for its role in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a phenoxy-propyl scaffold, is a common motif in medicinal chemistry, particularly in the development of therapeutic agents targeting the central nervous system.[1] The strategic placement of the methyl group on the phenoxy ring and the primary amine functionality makes it an ideal starting point for creating diverse libraries of compounds for drug discovery and for the formulation of specialty agrochemicals.[1]
The protocol detailed herein follows a logical and field-proven pathway that ensures a high yield and purity of the final product. The methodology is broken down into two primary stages:
-
Formation of the Aryl Ether Linkage: Utilizing the classic Williamson ether synthesis, p-cresol is reacted with chloroacetone to create the ketone intermediate, 1-(4-methylphenoxy)-2-propanone. This reaction is widely used in industrial synthesis for its reliability and use of cost-effective reagents.
-
Introduction of the Amine Functionality: The ketone intermediate is converted to the target this compound via one-pot reductive amination. This method is highly efficient for forming primary amines from ketones.
This application note serves as a complete guide for researchers, providing the technical details and scientific rationale necessary for the successful synthesis and validation of this compound.
Overall Synthetic Scheme
Caption: Figure 1: Two-Step Synthesis of this compound
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| p-Cresol | Reagent, 99% | Standard Supplier |
| Chloroacetone | Reagent, 98% (stabilized) | Standard Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier |
| Acetone | ACS Grade, ≥99.5% | Standard Supplier |
| Ammonia (7N in Methanol) | Solution | Standard Supplier |
| Raney® Nickel (50% slurry in water) | Catalyst Grade | Standard Supplier |
| Ethanol (200 Proof) | Anhydrous, ≥99.5% | Standard Supplier |
| Diethyl Ether | Anhydrous, ≥99% | Standard Supplier |
| Hydrochloric Acid (HCl) | 37% | Standard Supplier |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Standard Supplier |
| Celite® | Filtering Agent | Standard Supplier |
Step-by-Step Synthesis Protocol
PART A: Synthesis of 1-(4-Methylphenoxy)-2-propanone
Principle: This step employs the Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton of p-cresol is deprotonated by a mild base, potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then displaces the chloride from chloroacetone to form the desired aryl ether ketone. Acetone serves as a polar aprotic solvent that facilitates the reaction.
Procedure:
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (54.0 g, 0.5 mol), anhydrous potassium carbonate (82.9 g, 0.6 mol), and 500 mL of acetone.
-
Reaction Initiation: Stir the suspension vigorously. Add chloroacetone (48.6 g, 0.525 mol) dropwise to the mixture over 30 minutes at room temperature.
-
Scientist's Note: A slight excess of chloroacetone and potassium carbonate is used to ensure the complete consumption of the limiting reagent, p-cresol.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium chloride byproduct). Wash the filter cake with 100 mL of acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in 300 mL of diethyl ether. Wash the organic layer sequentially with 1N NaOH solution (2 x 150 mL) to remove any unreacted p-cresol, followed by water (1 x 150 mL), and finally brine (1 x 150 mL).
-
Drying and Isolation: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(4-methylphenoxy)-2-propanone as a pale yellow oil. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.
Expected Yield: 80-90%
PART B: Synthesis of this compound
Principle: This step utilizes catalytic reductive amination. The ketone intermediate reacts with ammonia to form an intermediate imine (or enamine), which is then immediately reduced (hydrogenated) in situ by hydrogen gas over a Raney Nickel catalyst to form the final primary amine. This one-pot procedure is highly efficient and avoids the isolation of the unstable imine intermediate.
Procedure:
-
Catalyst Preparation: In a properly vented fume hood, carefully wash the Raney Nickel slurry (approx. 8-10 g) with deionized water (3 x 50 mL) and then with anhydrous ethanol (3 x 50 mL) to remove residual water.
-
Safety Critical: Raney Nickel is pyrophoric when dry and must be handled as a slurry or under an inert atmosphere. It is also flammable in the presence of hydrogen.
-
-
Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), combine the 1-(4-methylphenoxy)-2-propanone (32.8 g, 0.2 mol) from Part A with 300 mL of anhydrous ethanol.
-
Addition of Reagents: Add the washed Raney Nickel catalyst to the vessel. Cool the vessel in an ice bath and add a 7N solution of ammonia in methanol (170 mL, 1.2 mol).
-
Scientist's Note: A large excess of ammonia is used to drive the imine formation equilibrium forward and to minimize the formation of secondary amine byproducts.
-
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen gas, and then with hydrogen gas. Pressurize the vessel with hydrogen to 100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours, maintaining the hydrogen pressure at 100 psi. If the reaction is slow, the temperature can be gently increased to 40-50°C.
-
Catalyst Removal: Once the reaction is complete (monitored by GC-MS or TLC), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with ethanol (2 x 50 mL).
-
Safety Critical: The Celite pad with the catalyst should not be allowed to dry. Immediately quench it with copious amounts of water.
-
-
Isolation and Purification: Concentrate the combined filtrate under reduced pressure to remove the solvents. Dissolve the residue in 250 mL of diethyl ether and extract with 1N HCl (3 x 100 mL).
-
Basification: Combine the acidic aqueous layers and cool in an ice bath. Make the solution basic (pH > 12) by the slow addition of 50% NaOH solution.
-
Final Extraction: Extract the liberated free amine into diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a clear to pale yellow oil.
Expected Yield: 75-85%
Workflow & Logic Diagram
Caption: Figure 2: Experimental Workflow Diagram
Characterization of Final Product
-
Appearance: Clear to pale yellow oil.
-
Molecular Formula: C₁₀H₁₅NO
-
Molecular Weight: 165.23 g/mol [1]
-
¹H NMR (CDCl₃, 400 MHz): Expected signals at δ ~ 7.0-7.1 (d, 2H, Ar-H), δ ~ 6.7-6.8 (d, 2H, Ar-H), δ ~ 3.8-4.0 (m, 2H, -O-CH₂-), δ ~ 3.0-3.2 (m, 1H, -CH(NH₂)-), δ ~ 2.2-2.3 (s, 3H, Ar-CH₃), δ ~ 1.5 (br s, 2H, -NH₂), δ ~ 1.2 (d, 3H, -CH-CH₃).
-
Mass Spectrometry (ESI+): Expected m/z = 166.12 [M+H]⁺.
Safety and Handling
-
General: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Chloroacetone: Is a lachrymator and is toxic. Handle with extreme care.
-
Raney Nickel: Highly flammable and pyrophoric when dry. Always handle as a slurry under liquid.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
-
New Drug Approvals. (2013, October 29). Atomoxetine. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing atomoxetine hydrochloride.
- Google Patents. (n.d.). Synthesis of atomoxetine hydrochloride.
- Google Patents. (n.d.). Process for preparation of N-methyl-3-(o-tolyloxy)-3-phenylpropylamine hydrochloride.
Sources
Application Note: High-Purity Isolation of 2-(4-Methylphenoxy)propylamine via Flash Chromatography
Abstract
This comprehensive guide details robust and efficient flash chromatography protocols for the purification of 2-(4-Methylphenoxy)propylamine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the basic nature of the primary amine moiety, purification on standard silica gel can be challenging, often resulting in poor peak shape and low recovery. This note presents three validated methods to overcome these issues: a primary protocol utilizing an amine-functionalized stationary phase for optimal performance, an alternative method employing a mobile phase modifier with standard silica gel, and a reversed-phase protocol for specific applications. Additionally, considerations for the chiral separation of its enantiomers are discussed, providing a complete framework for obtaining high-purity this compound for research and development.
Introduction: The Purification Challenge of Basic Amines
This compound is a versatile building block in the synthesis of various biologically active molecules.[1] The presence of a primary amine group (pKa typically in the range of 9-11) imparts basic properties to the molecule. When purifying such compounds using standard flash chromatography with silica gel as the stationary phase, significant challenges arise. The acidic nature of the silanol groups (Si-OH) on the silica surface strongly interacts with the basic amine through acid-base interactions.[1][2] This can lead to:
-
Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low or no recovery.
-
Peak Tailing: The analyte elutes slowly and asymmetrically, leading to broad peaks that are difficult to resolve from impurities.
-
Inconsistent Elution: The elution profile can be unpredictable and difficult to reproduce.
To achieve efficient and reproducible purification, these strong acid-base interactions must be mitigated. This application note provides detailed protocols to address this challenge, ensuring high purity and recovery of the target compound.
Core Principles of Amine Purification by Chromatography
The key to successful chromatographic purification of basic amines lies in minimizing the interaction with acidic stationary phases. This can be achieved through several strategies:
-
Masking the Stationary Phase: Chemically modifying the silica surface to reduce the number of accessible acidic silanol groups.
-
Competing with the Analyte: Introducing a small amount of a competing base into the mobile phase to saturate the acidic sites on the silica.
-
Altering the Analyte's Polarity: Using reversed-phase chromatography where the amine is in its less polar, free-base form at high pH.
The following protocols will explore these principles in a practical context.
Primary Protocol: Normal-Phase Chromatography on Amine-Functionalized Silica
This is the recommended method for routine, high-efficiency purification of this compound. Amine-functionalized silica columns have a chemically bonded layer that masks the underlying acidic silanols, creating a more inert surface for the separation of basic compounds.[2][3] This approach often allows for the use of simpler, less polar mobile phases and provides excellent peak symmetry.
Rationale
By using an amine-functionalized stationary phase, the strong ionic interactions are eliminated, and separation occurs primarily based on weaker interactions like dipole-dipole and hydrogen bonding.[3] This results in a more predictable and efficient separation with improved recovery.
Materials and Methods
| Parameter | Specification |
| Stationary Phase | Amine-Functionalized Silica Gel (e.g., Biotage® KP-NH, Sorbent Technologies Amino Silica) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Sample Preparation | Dissolve crude this compound in a minimal amount of dichloromethane or the initial mobile phase. |
| Detection | UV (254 nm and 280 nm) |
Step-by-Step Protocol
-
Column Selection and Equilibration:
-
Choose an appropriately sized amine-functionalized silica flash column based on the amount of crude material to be purified.
-
Equilibrate the column with at least 5 column volumes (CV) of the initial mobile phase (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude sample in a minimum volume of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Apply a linear gradient from the initial mobile phase to a higher concentration of the more polar solvent (e.g., 0-50% Ethyl Acetate in Hexane over 20 CV).
-
Monitor the elution profile using the UV detector and collect fractions corresponding to the desired peak.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Pool the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
-
Expected Results
This method should yield the target compound with >98% purity, exhibiting a sharp, symmetrical peak. The use of a simple hexane/ethyl acetate gradient avoids the need for chlorinated solvents or basic additives, simplifying post-purification workup.[1]
Alternative Protocol: Normal-Phase Chromatography on Standard Silica with a Mobile Phase Modifier
This protocol is a cost-effective alternative if amine-functionalized columns are unavailable. It relies on the principle of adding a small amount of a competing amine, such as triethylamine (TEA) or pyridine, to the mobile phase.[4][5]
Rationale
The mobile phase modifier, being a small and relatively non-polar base, will preferentially interact with the acidic silanol groups on the silica surface. This effectively "passivates" the stationary phase, allowing the target amine to elute with reduced tailing and improved recovery.
Materials and Methods
| Parameter | Specification |
| Stationary Phase | Standard Silica Gel (40-63 µm) |
| Mobile Phase | Dichloromethane / Methanol with 0.1-1% Triethylamine (v/v) |
| Sample Preparation | Dissolve crude material in a minimal amount of dichloromethane. |
| Detection | UV (254 nm and 280 nm) |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Prepare the mobile phase solvents (e.g., Dichloromethane and Methanol) and add the triethylamine modifier to both the weak and strong solvents to ensure a consistent concentration throughout the gradient.
-
-
Column Equilibration:
-
Equilibrate the silica gel column with at least 5 CV of the initial mobile phase containing the amine modifier.
-
-
Sample Loading:
-
Load the sample as described in the primary protocol.
-
-
Elution and Fraction Collection:
-
Elute with a suitable gradient (e.g., 0-10% Methanol in Dichloromethane, both containing 0.5% TEA).
-
Collect fractions based on the UV chromatogram.
-
-
Work-up:
-
Pool the pure fractions. The triethylamine is volatile and can often be removed along with the solvent during concentration under reduced pressure.
-
Reversed-Phase Chromatography Protocol
Reversed-phase chromatography offers a complementary approach, particularly for polar impurities. In this mode, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase.
Rationale
For basic compounds, reversed-phase chromatography is often performed at a high pH (e.g., using a mobile phase containing a small amount of ammonium hydroxide or triethylamine). At a pH above the pKa of the amine, the compound will be in its neutral, free-base form, making it more hydrophobic and thus more retained on the C18 stationary phase.[6] This allows for good separation from more polar, ionized impurities.
Materials and Methods
| Parameter | Specification |
| Stationary Phase | C18-Functionalized Silica Gel |
| Mobile Phase | Water / Acetonitrile with 0.1% Triethylamine (v/v) |
| Sample Preparation | Dissolve crude material in a minimal amount of the initial mobile phase. |
| Detection | UV (254 nm and 280 nm) |
Step-by-Step Protocol
-
Column Equilibration:
-
Equilibrate the C18 column with at least 5 CV of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TEA).
-
-
Sample Loading:
-
Load the sample dissolved in the initial mobile phase.
-
-
Elution:
-
Apply a gradient of increasing acetonitrile concentration (e.g., 5-95% Acetonitrile in Water with 0.1% TEA).
-
-
Work-up:
-
Pool the pure fractions and remove the solvents. Lyophilization may be necessary if the compound is not easily extracted from the aqueous phase.
-
Chiral Separation of Enantiomers
This compound possesses a chiral center, and its enantiomers may exhibit different biological activities. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective method for their separation.[7][8]
Principles of Chiral Separation
Chiral stationary phases are designed to have specific stereoselective interactions with enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile for separating a wide range of chiral compounds, including amines.[8]
Recommended Chiral HPLC Method Development
-
Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series, Phenomenex Lux series).
-
Modes of Operation:
-
Normal Phase: Mobile phases typically consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). A basic additive like diethylamine (DEA) is often required to improve peak shape for basic analytes.
-
Reversed Phase: Mobile phases are typically aqueous buffers with acetonitrile or methanol.
-
-
Screening: A common strategy is to screen a set of polysaccharide-based columns with a standard set of mobile phases in both normal and reversed-phase modes to identify the optimal conditions for separation.[9]
Safety and Handling
-
This compound and its solutions should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.[10] Solvents used in chromatography are often flammable and/or toxic; handle with care.
Visualizing the Workflow
Purification Workflow Diagram
Caption: General workflow for the flash chromatography purification of this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting the appropriate purification protocol.
Conclusion
The successful purification of this compound by flash chromatography is readily achievable by selecting a methodology that mitigates the strong interaction between the basic amine and the acidic silica stationary phase. The use of amine-functionalized silica is presented as the most robust and efficient method. However, effective purification can also be accomplished using standard silica with a basic mobile phase modifier or by employing reversed-phase chromatography. The choice of method will depend on the available resources, the nature of the impurities, and the specific requirements of the downstream application. For enantiomerically pure material, subsequent chiral HPLC is essential.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Anupama Swathi, Ch. et al. (2021). An Overview On Flash Chromatography. Indo American Journal of Pharmaceutical Sciences, 08(04). [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Armstrong, D. W., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
ResearchGate. (2018, August 2). Separation of organic compounds using amino-functionalized silica gel spherical 40-75um?[Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]
-
PharmaTutor. Flash Chromatography: Area & Applications. [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]
-
GE Healthcare. Reversed Phase Chromatography. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Wikipedia. Aqueous normal-phase chromatography. [Link]
-
Phenomenex. Normal Phase HPLC Columns. [Link]
-
Gloc, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]
-
Biocompare. Normal Phase. [Link]
-
AZYP, LLC. HPLC Chiral Separations. [Link]
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- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
Application Note: A Validated HPLC Method for the Analysis of 2-(4-Methylphenoxy)propylamine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-Methylphenoxy)propylamine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Given the compound's chirality and its role in the synthesis of biologically active molecules, both an achiral (reverse-phase) and a chiral separation protocol are presented to ensure comprehensive characterization of its purity and enantiomeric composition. The methodologies herein are designed for researchers, scientists, and drug development professionals, providing a framework for quality control and developmental studies. The protocols are supported by a thorough method validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction
This compound is a versatile primary amine that serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions, as well as in the formulation of specialty chemicals.[1] Its molecular structure, featuring a phenoxy group and a chiral center, necessitates precise analytical methods to control its chemical purity and stereoisomeric integrity. The biological activity of chiral compounds often resides in a single enantiomer, making the separation and quantification of individual enantiomers a critical step in drug development and manufacturing.[4]
This guide provides two distinct HPLC methods:
-
Method A: Achiral Reverse-Phase HPLC for the determination of chemical purity and quantification of this compound in the presence of potential impurities.
-
Method B: Chiral Normal-Phase HPLC for the separation and quantification of the (R)- and (S)-enantiomers of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XPE or equivalent.
-
Solvents: HPLC grade acetonitrile, methanol, n-hexane, and 2-propanol (IPA).
-
Reagents: Formic acid (reagent grade), trifluoroacetic acid (TFA, HPLC grade).
-
Reference Standard: this compound, purity ≥98%.
Method A: Achiral Purity Determination (Reverse-Phase HPLC)
The selection of a reverse-phase method with a C18 stationary phase is based on its wide applicability for separating moderately polar compounds like this compound. The amine group requires a mobile phase modifier to ensure good peak symmetry.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B in 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 274 nm (based on the UV absorbance of the methylphenoxy moiety) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for aromatic compounds.
-
Formic Acid: Acts as an ion-pairing agent and acidifies the mobile phase to protonate the amine, minimizing peak tailing and improving peak shape.
-
Gradient Elution: Ensures the elution of both the main analyte and any potential impurities with varying polarities within a reasonable runtime.
-
Detection at 274 nm: This wavelength corresponds to a UV maximum for the substituted benzene ring, providing good sensitivity.
Method B: Chiral Enantiomeric Separation (Normal-Phase HPLC)
Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of enantiomers, including chiral amines.[2][4] A normal-phase mobile system is often preferred for these columns to enhance chiral recognition.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (or equivalent amylose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) : Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 274 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Rationale for Parameter Selection:
-
Chiralpak® IA: This immobilized amylose-based CSP provides a robust platform for enantiomeric separations.
-
n-Hexane/IPA: This mobile phase composition provides the necessary polarity for elution and allows for interaction with the chiral selector. The ratio can be optimized to improve resolution.
-
Trifluoroacetic Acid (TFA): A small amount of an acidic modifier is often necessary to improve the peak shape of amines in normal-phase chromatography.
-
Isocratic Elution: Typically sufficient for separating a pair of enantiomers.
Protocols
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (as specified in the respective method).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution. For purity analysis (Method A), a working standard of 100 µg/mL is recommended. For linearity assessment, a range of 10-150 µg/mL is appropriate.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of the appropriate diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
A full validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.
Specificity
The specificity of the method should be demonstrated by analyzing a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for this compound in the sample chromatogram should be free from interference from any other components at its retention time.
Linearity
Linearity should be assessed by preparing at least five concentrations of the reference standard over a range of 10% to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Example Linearity Data (Method A)
| Concentration (µg/mL) | Peak Area |
| 10 | 125,430 |
| 25 | 313,575 |
| 50 | 627,150 |
| 100 | 1,254,300 |
| 150 | 1,881,450 |
| r² | 0.9999 |
Accuracy
Accuracy should be determined by a recovery study at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[5]
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or calculated from the standard deviation of the response and the slope of the calibration curve.
Example Validation Summary
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
System Suitability
Before performing any analysis, the suitability of the HPLC system must be verified. A standard solution is injected five times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| Resolution (Rs) (for Chiral Method) | ≥ 1.5 |
Workflow Diagrams
Caption: Workflow for Achiral Purity Analysis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Analysis of genotoxic N-nitrosamines in active pharmaceutical ingredients and market authorized products in low abundance by means of liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Application Note: A Comprehensive Guide to the Chiral Separation of 2-(4-Methylphenoxy)propylamine Enantiomers
Abstract
This guide provides a detailed technical overview and robust protocols for the chiral separation of 2-(4-Methylphenoxy)propylamine enantiomers. As a key chiral building block in pharmaceutical and agrochemical synthesis, the ability to isolate and quantify its individual enantiomers is of paramount importance for research, development, and quality control.[1] Recognizing that enantiomers can possess vastly different pharmacological and toxicological profiles, this document presents multiple orthogonal techniques to achieve baseline resolution.[2] We detail protocols for High-Performance Liquid Chromatography (HPLC) in both normal-phase and reversed-phase modes, state-of-the-art Supercritical Fluid Chromatography (SFC) for rapid and green separations, and the classical method of diastereomeric salt resolution. Each protocol is accompanied by an explanation of the underlying scientific principles, guiding the user in method selection and optimization. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity assessment.
Introduction: The Imperative of Chirality
This compound is a primary amine that serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] Its structure contains a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. In the chiral environment of a biological system, these enantiomers can interact differently with enzymes and receptors. This can lead to one enantiomer producing the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.
Consequently, regulatory bodies worldwide now mandate that chiral drug molecules be rigorously tested, with each enantiomer characterized for its efficacy and safety.[3] This necessitates the development of precise and accurate analytical methods to separate and quantify the enantiomers. This guide provides the foundational knowledge and practical starting points for achieving this separation using several powerful techniques.
1.1. Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for chromatographic method development. As a primary amine, this compound is basic, which dictates key choices in mobile phase additives and stationary phase selection.
| Property | Value | Source / Note |
| Molecular Formula | C₁₀H₁₅NO | [Chem-Impex] |
| Molecular Weight | 165.23 g/mol | [Chem-Impex] |
| CAS Number | 6440-97-7 | [Chem-Impex] |
| Appearance | Colorless Liquid (typical) | [4] |
| Estimated pKa | ~10.5 | Estimated based on propylamine (pKa 10.71) and similar structures.[5] The basicity requires specific considerations for good chromatography. |
Chromatographic Approaches to Enantioseparation
Direct separation of enantiomers is most commonly achieved using chromatography on a chiral stationary phase (CSP). The CSP creates a transient, diastereomeric complex with each enantiomer, and if the stability of these two complexes is different, a separation occurs. Polysaccharide-based CSPs are among the most versatile and successful for a broad range of compounds, including primary amines.[3][6][7]
Caption: General workflow for chiral chromatographic method development.
2.1. Protocol 1: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography is a powerful first approach for chiral amine separations, offering high selectivity on polysaccharide CSPs. The key to success is the inclusion of a small amount of a basic additive.
Causality: The basic additive (e.g., diethylamine) acts as a competitor for highly active sites (residual silanols) on the silica support of the CSP. This prevents strong, non-enantioselective interactions that would otherwise cause severe peak tailing and poor resolution of the basic amine analyte.[6]
Experimental Protocol:
-
Column Selection: Utilize a polysaccharide-based CSP. Recommended columns include those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane/Isopropanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v) . All solvents must be HPLC grade.
-
System & Column Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Injection & Data Acquisition: Inject 5-10 µL of the sample solution. Acquire data for a sufficient duration to allow both enantiomer peaks to elute. Set UV detection at 220 nm or 254 nm.
-
Optimization:
-
If retention is too long, increase the percentage of isopropanol (e.g., to 70:30:0.1).
-
If resolution is poor, decrease the percentage of isopropanol (e.g., to 90:10:0.1). The alcohol modifier plays a critical role in the chiral recognition mechanism.
-
2.2. Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for both analytical and preparative chiral separations.[8] It uses supercritical CO₂ as the main mobile phase, which dramatically reduces solvent consumption and allows for much faster separations due to its low viscosity and high diffusivity.[9][10]
Causality: For primary amines, crown ether-based CSPs have shown exceptional utility in SFC.[8][11] These phases work via an inclusion complex mechanism where the protonated primary amine fits into the "crown," and chiral recognition is achieved through interactions with the chiral elements of the selector. An acidic additive is required to ensure the amine is protonated.
Experimental Protocol:
-
Column Selection: A crown ether-derived CSP, such as Crownpak® CR-I(+), is highly recommended for primary amines.[8] Alternatively, polysaccharide columns used in HPLC can also be screened.
-
Mobile Phase Preparation: The mobile phase consists of supercritical CO₂ (Eluent A) and a modifier (Eluent B).
-
Eluent B (Modifier): Methanol with 0.2% Trifluoroacetic Acid (TFA) and 0.1% water.
-
-
System & Column Conditions:
-
Flow Rate: 3.0 mL/min.
-
Gradient: Start with 5% Eluent B, hold for 0.5 min, increase linearly to 40% B over 5 minutes, and hold for 1 minute.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
-
Sample Preparation: Dissolve the racemic sample in methanol to a concentration of 1 mg/mL.
-
Injection & Data Acquisition: Inject 1-5 µL of the sample solution. Use a PDA detector scanning from 210-400 nm.
-
Optimization: The gradient slope and modifier percentage are the most powerful parameters for optimizing resolution and analysis time. The type and concentration of the additive can also be screened to improve peak shape.[12]
2.3. Expected Chromatographic Performance
The following table summarizes the typical quantitative data expected from the described methods. These values are based on the performance of structurally similar aromatic propylamine compounds on the specified CSPs.
| Parameter | NP-HPLC (Polysaccharide) | SFC (Crown Ether) |
| Retention Factor (k'₁) | 2.0 - 5.0 | 1.5 - 4.0 |
| Separation Factor (α) | > 1.2 | > 1.3 |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Typical Run Time | 10 - 20 min | 3 - 8 min |
Classical Resolution via Diastereomeric Salt Formation
Before the advent of modern chiral chromatography, enantiomers were separated by converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like crystallization.[13] This remains a highly valuable and scalable technique, especially for preparing large quantities of a single enantiomer.
Principle: The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent). This forms a pair of diastereomeric salts. Due to their different three-dimensional structures, one salt is typically less soluble in a given solvent and will preferentially crystallize, allowing for its physical separation by filtration. The pure amine enantiomer is then recovered by treating the isolated salt with a base.[14][15][16]
Caption: Workflow for the chiral resolution of a racemic amine.
3.1. Protocol 3: Diastereomeric Salt Resolution
Materials:
-
Racemic this compound
-
Chiral resolving agent: (+)-Tartaric Acid or (+)-Di-p-toluoyl-D-tartaric acid[14]
-
Solvents: Methanol, Ethanol, or Isopropanol
-
Base: 2M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Dichloromethane or Ethyl Acetate
Experimental Protocol:
-
Dissolution: In a flask, dissolve 1.0 equivalent of the racemic amine in a suitable alcohol (e.g., methanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same warm solvent.
-
Causality: Using a sub-stoichiometric amount of the resolving agent often maximizes the yield and enantiomeric purity of the first crop of crystals from the less soluble diastereomer.[14]
-
-
Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with constant stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation indicates salt formation. For complete crystallization, the flask can be stored at 4 °C overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystal cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
With stirring, add 2M NaOH solution dropwise until the pH of the solution is strongly basic (pH > 11). This neutralizes the acid and liberates the free amine.[13][14]
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane, 3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Purity Assessment: Dissolve a small amount of the resulting amine and analyze it using one of the chiral HPLC or SFC methods described above to determine the enantiomeric excess (ee). The process can be repeated (recrystallization) to further enhance purity.
Conclusion and Method Selection
This guide has presented three robust and distinct protocols for the chiral separation of this compound.
-
NP-HPLC is a classic, highly selective method ideal for analytical-scale purity checks.
-
SFC offers a significant advantage in speed and reduced environmental impact, making it the premier choice for high-throughput screening and an excellent option for preparative scale-up.[8][17]
-
Diastereomeric Salt Resolution is an invaluable, scalable technique for producing large quantities of a single enantiomer, a common requirement in later stages of drug development.[18]
The optimal choice of method depends on the specific goal: for rapid analytical purity checks, SFC is superior; for preparative isolation of material, both SFC and classical resolution are powerful tools. The chromatographic methods are essential for validating the success of the classical resolution. By employing these protocols, scientists can confidently resolve and accurately quantify the enantiomers of this compound, ensuring the quality and safety of downstream applications.
References
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. Available at: [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatographic science, 50(7), 569–579. Available at: [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent. Available at: [Link]
-
Pataj, Z., & Péter, A. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (Basel, Switzerland), 21(11), 1438. Available at: [Link]
-
Euskirchen, A., Scriba, G. K., & Blaschke, G. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(7), 347–356. Available at: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Available at: [Link]
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de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 272–285. Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 200-209. Available at: [Link]
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Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2014). LCGC International. Available at: [Link]
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Mangelings, D., & Vander Heyden, Y. (2016). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. Available at: [Link]
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Lorenz, H., & Seidel-Morgenstern, A. (2014). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Crystal Growth & Design, 14(10), 5038–5048. Available at: [Link]
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Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. Available at: [Link]
-
Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis. Humana Press. Available at: [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
El-Awady, M., Belal, F., & El-Enany, N. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules (Basel, Switzerland), 26(10), 2835. Available at: [Link]
-
Şarkaya, K., Can, N. Ö., & Aboul-Enein, H. Y. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry, 49(3), 253-303. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Propylamine. Wikipedia. Available at: [Link]
-
Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
Propylamine. PubChem. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 2-(4-Methylphenoxy)propylamine in the Synthesis of Chiral Pharmaceutical Intermediates
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-(4-Methylphenoxy)propylamine as a versatile starting material in pharmaceutical synthesis. We move beyond basic chemical properties to explore the strategic decisions and methodologies required to leverage this intermediate effectively. The core of this guide is a practical exploration of two critical transformations: chiral resolution and N-alkylation, contextualized through the synthetic lens of producing precursors for neurologically active compounds. Each protocol is designed to be a self-validating system, with integrated quality control checkpoints and a discussion of the chemical principles that govern the experimental choices.
Introduction: The Value Proposition of the Phenoxypropylamine Scaffold
The phenoxypropylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). This compound serves as a readily accessible and highly functionalized building block for creating these complex molecules.[1] Its structure combines an aromatic ether, a chiral center, and a primary amine, offering multiple handles for synthetic modification. Its principal value lies in its role as a key intermediate in the synthesis of selective norepinephrine reuptake inhibitors (NRIs), a class of drugs used to treat conditions like ADHD and depression.
This guide will focus on the practical, hands-on manipulation of this intermediate to achieve the molecular complexity and stereochemical purity required for active pharmaceutical ingredients (APIs).
Overall Synthetic Workflow: From Racemate to Enantiopure Intermediate
The journey from a racemic starting material to a chirally pure, functionalized pharmaceutical intermediate involves a series of strategic, high-fidelity transformations. The most critical of these are the separation of the desired enantiomer from the racemic mixture and the subsequent functionalization of the primary amine.
Diagram 1: High-level synthetic workflow.
PART A: Chiral Resolution via Diastereomeric Salt Formation
Expertise & Rationale: For most pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, obtaining a single, pure enantiomer is a critical step. Chiral resolution is a robust and scalable technique for separating enantiomers from a racemic mixture.[2][3] The principle relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of another chiral compound, known as a resolving agent.[4] Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility), which allows them to be separated by conventional methods like fractional crystallization.[2]
For a basic amine like this compound, acidic resolving agents such as tartaric acid or mandelic acid are ideal choices.[3][5] The formation of diastereomeric salts allows for the selective crystallization of the less soluble salt, enriching one enantiomer in the solid phase.
Sources
Application Notes and Protocols for 2-(4-Methylphenoxy)propylamine in Agrochemical Formulations
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of 2-(4-Methylphenoxy)propylamine in advanced agrochemical formulations. This document elucidates the compound's potential roles as a multifaceted adjuvant and a candidate safener, particularly in conjunction with phenoxy-class herbicides. Detailed protocols for formulation development, characterization, and bio-efficacy evaluation are presented, grounded in established scientific principles to ensure reproducibility and reliability. The overarching goal is to equip research and development professionals with the foundational knowledge and practical methodologies to explore and optimize the integration of this compound for enhanced crop protection solutions.
Introduction: The Strategic Role of Amines in Agrochemicals
The efficacy of an agrochemical formulation is contingent not only on the active ingredient (AI) but also on the sophisticated interplay of co-formulants that enhance its stability, delivery, and biological activity. Amines are a critical class of compounds in this context, serving diverse functions from pH modification to improving the solubility and uptake of AIs.[1][2][3] this compound, with its distinct chemical architecture combining a phenoxy group and a propylamine moiety, presents a compelling candidate for creating synergistic effects within a formulation. One supplier notes its use in formulating agrochemicals to enhance the effectiveness of herbicides and pesticides by improving their absorption in plants.[4]
Phenoxy herbicides, such as 2,4-D and MCPA, function as synthetic auxins, disrupting the normal growth processes in broadleaf weeds.[5][6][7][8] However, their acidic nature often necessitates formulation as salts or esters to improve handling and solubility.[9] Amine salts are particularly common, as they can increase the water solubility of the herbicide.[5][10] This guide explores the hypothesis that this compound can act as a high-performance amine component, potentially offering benefits beyond simple salt formation.
Potential Mechanisms of Action and Application Benefits
This compound is postulated to function in several key capacities within an agrochemical formulation:
-
As an Adjuvant (Activator): By functioning as a surfactant or penetrant, it can enhance the spreading of spray droplets on leaf surfaces and facilitate the uptake of the active ingredient through the waxy cuticle of the plant.[9][11][12][13][14] This leads to increased bio-efficacy, potentially allowing for lower application rates of the AI.
-
As a Potential Safener: Herbicide safeners are crucial for protecting crops from the phytotoxic effects of the herbicide.[10][15][16][17] They often work by stimulating the crop's natural metabolic pathways to detoxify the herbicide more rapidly.[16] The structure of this compound suggests it could be recognized by and upregulate specific enzymatic systems (e.g., cytochrome P450s or glutathione S-transferases) in certain crops, thereby conferring a protective effect.
-
Formulation Stabilizer: As an amine, it can act as an emulsifier or dispersant, contributing to the physical stability of concentrate formulations and their dilutions in the spray tank.[1][14]
The following sections provide detailed protocols to systematically evaluate these potential functions.
Formulation Development and Characterization
The initial phase of research involves the development of stable and effective formulations containing this compound. The following protocols are designed for creating an emulsifiable concentrate (EC) or a soluble concentrate (SL) formulation, common types for phenoxy herbicides.
Workflow for Formulation Development
Caption: Workflow for agrochemical formulation development.
Protocol for Emulsifiable Concentrate (EC) Formulation
This protocol details the preparation of a 1-liter batch of an EC formulation. The ratios should be optimized based on pre-formulation screening.
Objective: To prepare a stable EC formulation of a phenoxy acid herbicide using this compound as a key adjuvant.
Materials:
-
Phenoxy acid herbicide (e.g., 2,4-D acid, MCPA acid)
-
This compound (purity >98%)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Co-solvent (optional, e.g., N-Methyl-2-pyrrolidone)
-
Magnetic stirrer with heating plate
-
Glass beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Acid-Amine Salt Formation:
-
In a 1-liter beaker, dissolve the phenoxy acid herbicide in the aromatic solvent under gentle stirring.
-
Slowly add a stoichiometric equivalent of this compound to the solution. An exothermic reaction may occur. Continue stirring until a clear, homogeneous solution is formed. This step forms the amine salt of the herbicide in situ, enhancing its solubility in the solvent system.
-
-
Addition of Co-formulants:
-
To the solution from step 1, add the pre-selected emulsifier blend while stirring continuously.
-
If a co-solvent is used, add it at this stage.
-
-
Homogenization:
-
Continue stirring the mixture for 30 minutes at room temperature to ensure complete homogenization.
-
-
Quality Control:
-
Perform preliminary quality checks, including visual inspection for clarity and phase separation, and pH measurement of a 1% dilution in water.
-
Physicochemical Stability Testing
Objective: To assess the physical stability of the developed formulations under various stress conditions.
Protocols:
-
Accelerated Storage Stability:
-
Place 50 mL of the formulation in a sealed glass vial.
-
Store the vial in an oven at 54°C for 14 days.
-
After the storage period, allow the sample to cool to room temperature.
-
Visually inspect for any signs of crystallization, phase separation, or sedimentation.
-
Analyze the active ingredient concentration using a suitable analytical method (e.g., HPLC) to determine any degradation.
-
-
Freeze-Thaw Stability:
-
Place 50 mL of the formulation in a sealed glass vial.
-
Subject the sample to three cycles of freezing (-10°C for 24 hours) and thawing (room temperature for 24 hours).
-
After the final cycle, visually inspect for any physical changes.
-
Data Presentation:
| Formulation ID | Test Condition | Visual Observation | AI Degradation (%) |
| EC-MPA-01 | 54°C, 14 days | Clear, no separation | < 2% |
| EC-MPA-01 | Freeze-Thaw (3 cycles) | Clear, no separation | Not Applicable |
| Control (no MPA) | 54°C, 14 days | Slight sedimentation | < 2% |
Biological Efficacy and Crop Safety Evaluation
The following protocols are designed to be conducted in a controlled greenhouse environment to assess the biological activity of the formulations.
Protocol for Adjuvant Efficacy Testing
Objective: To determine if this compound enhances the herbicidal activity of the active ingredient.
Materials:
-
Target weed species (e.g., Brassica campestris for broadleaf weeds, Lolium multiflorum for grasses) grown in pots.[10]
-
Herbicide formulations (with and without this compound).
-
A commercial standard formulation for comparison.
-
Laboratory track sprayer calibrated to deliver a consistent spray volume.
Procedure:
-
Plant Preparation: Grow weeds in pots to the 3-4 leaf stage.
-
Herbicide Application:
-
Prepare serial dilutions of each formulation.
-
Apply the herbicides using the track sprayer at a range of doses, including a no-herbicide control.
-
Include a formulation of the herbicide with a standard adjuvant (e.g., a non-ionic surfactant) as a positive control.
-
-
Evaluation:
-
After 14-21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill).
-
Harvest the above-ground biomass and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the dose-response curves and determine the GR₅₀ (the dose required to reduce plant growth by 50%) for each formulation. A lower GR₅₀ indicates higher efficacy.
-
Protocol for Crop Safener Efficacy Testing
Objective: To evaluate the potential of this compound to protect a crop from herbicide injury.
Materials:
-
Crop species sensitive to the test herbicide (e.g., corn, wheat).
-
Herbicide formulations.
-
Controlled environment greenhouse or growth chamber.
Procedure:
-
Plant Preparation: Grow crop plants in pots to the 2-3 leaf stage.
-
Herbicide Application:
-
Apply the herbicide formulations at a standard field rate (1X) and a higher rate known to cause some crop injury (e.g., 2X).
-
Include a control group with the herbicide formulation lacking this compound.
-
-
Evaluation:
-
At 7 and 14 days after application, visually assess crop injury (phytotoxicity) on a scale of 0-100% (0 = no injury, 100 = plant death).
-
Measure plant height and collect biomass at the end of the study.
-
Data Presentation:
| Formulation | Herbicide Rate | Crop Injury (%) at 14 DAA |
| Herbicide + MPA | 1X | < 5% |
| Herbicide + MPA | 2X | 10-15% |
| Herbicide (no MPA) | 1X | 5-10% |
| Herbicide (no MPA) | 2X | 25-30% |
Logical Flow for Efficacy and Safety Assessment
Caption: Decision-making workflow for bio-efficacy trials.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the systematic evaluation of this compound in agrochemical formulations. By functioning as a potent adjuvant, this compound has the potential to significantly enhance the efficacy of phenoxy herbicides, leading to more sustainable weed management practices. Furthermore, its potential as a crop safener warrants thorough investigation, as this could broaden the applicability of existing active ingredients. Future research should focus on elucidating the precise biochemical mechanisms underlying its safening action and expanding efficacy trials to a wider range of crops and weed species under field conditions.
References
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Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. (2026). ResearchGate. [Link]
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Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (n.d.). PubMed. [Link]
- Compatibility of preparations for herbicide compositions, containing salts of 2,4-(dichlorophenoxy)acetic acid. (n.d.).
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What are the Most Common Industrial Applications for Amines? (n.d.). Diplomata Comercial. [Link]
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Adjuvants in Pesticides. (2023). National Pesticide Information Center. [Link]
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High-Purity Amines in Agriculture: Enhance Crop Production. (n.d.). JAYEM. [Link]
-
Phenoxy herbicide. (n.d.). xtalks.com. [Link]
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An adjuvant is any substance in a herbicide formulation or added to the spray tank to improve herbicidal activity or application characteristics. (n.d.). Apparent Ag. [Link]
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Adjuvant 101 - activators. (n.d.). CHS Agronomy. [Link]
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The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). croplife.com. [Link]
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A Systematic Review of Herbicide Safener Toxicity. (2025). PMC - NIH. [Link]
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Uses of Amines: Applications in Chemistry, Medicine & Industry. (n.d.). Vedantu. [Link]
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Phenoxy Reference Guide. (n.d.). Pest Genie. [Link]
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Phenoxy herbicide. (n.d.). Wikipedia. [Link]
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The Importance of Herbicide Safeners in Modern Agriculture. (n.d.). agropages.com. [Link]
- Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
-
Safeners and Synergists. (n.d.). Pesticide Action Network Europe. [Link]
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Herbicide safener. (n.d.). Wikipedia. [Link]
- Process for producing 4- (4-alkylphenoxy) benzylamines. (n.d.).
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The Role of Tertiary Amines in Agrochemical Formulations. (n.d.). agropages.com. [Link]
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Herbicide Safeners Expand Weed Control Options. (2022). Corteva Agriscience. [Link]
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Adjuvant Use With Herbicides: Factors to Consider. (n.d.). Purdue Extension. [Link]
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Chemicals Added to Herbicides to Reduce Drift Actually Drift Themselves, Are Significant Air Pollutants. (2022). Beyond Pesticides Daily News Blog. [Link]
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The Untapped Potential of 2-(4-Methylphenoxy)propylamine in Catalysis: A Field in Its Infancy
Despite its structural appeal as a potential bidentate ligand, a comprehensive review of scientific literature and patent databases reveals that 2-(4-Methylphenoxy)propylamine has not yet been established as a ligand in the field of catalysis. Extensive searches have yielded no specific examples of its application in catalytic reactions, precluding the creation of detailed application notes and protocols at this time.
While the target compound, this compound, is commercially available and recognized as a versatile building block in the pharmaceutical and chemical industries, its role as a ligand in catalysis appears to be an unexplored area of research. This amine derivative holds theoretical potential for coordination with transition metals, yet no published studies have detailed the synthesis of such metal complexes or their subsequent catalytic activity.
The absence of this compound in the catalysis literature suggests that this particular structural motif may present certain challenges to effective catalyst design, or it may simply represent an untapped area of investigation. The electronic and steric properties of this ligand, once coordinated to a metal center, remain to be elucidated.
For researchers and drug development professionals interested in novel ligand design, this compound could offer a new avenue for exploration. Future research could focus on the following areas:
-
Synthesis and Characterization of Metal Complexes: The initial step would involve the synthesis and full characterization of coordination complexes of this compound with various transition metals.
-
Screening in Catalytic Reactions: These novel complexes could then be screened for catalytic activity in a range of transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.
-
Structure-Activity Relationship Studies: Should catalytic activity be observed, further studies could explore how modifications to the ligand structure influence the efficiency and selectivity of the catalyst.
At present, without any foundational research on its catalytic applications, it is not possible to provide the detailed, evidence-based application notes and protocols requested. The scientific community awaits the first reports on the catalytic potential of this compound to unlock what could be a valuable new class of ligands.
Application Notes & Protocols: A Tiered Bioassay Strategy for Characterizing 2-(4-Methylphenoxy)propylamine Activity
Abstract
This document provides a comprehensive, tiered strategy for the pharmacological characterization of 2-(4-Methylphenoxy)propylamine, a compound identified as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Given its structural features, this guide proposes a hypothesis-driven approach, focusing on its potential activity as a modulator of monoamine transporters and related G-protein coupled receptors (GPCRs). We present a logical workflow, from high-throughput primary screening to detailed secondary and tertiary assays, designed to elucidate the compound's potency, selectivity, and mechanism of action. Each protocol is detailed with scientific rationale, step-by-step instructions, and data analysis guidelines, ensuring a robust and self-validating system for researchers in drug discovery and pharmacology.
Introduction: Rationale for a Hypothesis-Driven Assay Cascade
This compound is a synthetic compound with limited publicly available pharmacological data. However, its use as a building block for drugs aimed at neurological disorders strongly suggests potential interaction with neurochemical systems.[1] The core structure, a propylamine chain attached to a substituted phenoxy group, shares similarities with known monoamine transporter ligands and psychoactive substances. This structural analogy forms the basis of our hypothesis: this compound is likely to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), and/or with GPCRs that bind their endogenous monoamine substrates.[2]
Monoamine transporters are critical regulators of neurotransmission and are primary targets for a wide array of therapeutics and substances of abuse.[2] Similarly, monoamine-binding GPCRs mediate a vast range of physiological and behavioral effects.[3] Therefore, a systematic evaluation of the compound's activity at these targets is essential to define its pharmacological profile.
This guide eschews a rigid template in favor of a logical, tiered approach that efficiently allocates resources. We begin with broad, high-throughput screening to identify primary biological targets and then progress to more complex, lower-throughput assays to define the precise mechanism of action. This cascade ensures that detailed characterization is only performed on confirmed, high-priority interactions.
Tier 1: Primary Screening for Target Identification
The objective of Tier 1 is to rapidly assess whether this compound interacts with the human monoamine transporters (hDAT, hSERT, hNET) or elicits a response at monoamine-activated GPCRs. We will employ functional assays that provide a clear, quantifiable readout of activity.
Monoamine Transporter Activity: Fluorescence-Based Uptake Inhibition Assay
Scientific Rationale: A fluorescence-based neurotransmitter uptake assay offers a high-throughput, non-radioactive method to screen for inhibitors of monoamine transporters.[4][5][6] This assay utilizes a fluorescent substrate that mimics endogenous monoamines and is transported into cells expressing the specific transporter.[7][8] An inhibitor will block this uptake, resulting in a measurable decrease in intracellular fluorescence. This approach allows for rapid determination of inhibitory potency (IC50) across all three major monoamine transporters.[4][6]
Caption: Workflow for the fluorescence-based monoamine transporter uptake inhibition assay.
Protocol 2.1: Monoamine Transporter Uptake Inhibition Assay
-
Cell Plating: Seed HEK293 cells stably expressing either hDAT, hNET, or hSERT into black, clear-bottom 96- or 384-well plates coated with poly-D-lysine.[8] Culture overnight to allow for adherence and formation of a confluent monolayer.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range from 100 µM to 1 nM.
-
Assay Procedure:
-
On the day of the experiment, gently remove the culture medium from the cells.
-
Add the diluted test compound or vehicle control (DMSO at the same final concentration) to the wells and pre-incubate for 10-30 minutes at 37°C.[4][8]
-
Add the fluorescent substrate/masking dye solution (e.g., from a commercial kit) to all wells to initiate the uptake reaction.[5]
-
Transfer the plate immediately to a fluorescence plate reader capable of bottom-reading.
-
-
Data Acquisition: Read the plate in either kinetic mode for 30-60 minutes or as a single endpoint reading after a 30-60 minute incubation at 37°C.[5]
-
Data Analysis:
-
For each concentration, subtract the background fluorescence (wells with parental cells lacking the transporter or wells with a known potent inhibitor like cocaine for DAT, desipramine for NET, or fluoxetine for SERT).
-
Normalize the data, setting the vehicle control as 100% uptake (0% inhibition) and the background as 0% uptake (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.[9][10][11]
-
GPCR Activity: cAMP Accumulation Assay
Scientific Rationale: Many monoamine receptors are GPCRs that couple to either Gs (stimulatory) or Gi (inhibitory) G-proteins, which modulate the production of the second messenger cyclic AMP (cAMP).[12] Activation of a Gs-coupled receptor increases cAMP levels, while activation of a Gi-coupled receptor decreases forskolin-stimulated cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive, high-throughput method to measure changes in intracellular cAMP.[13][14][15] This assay will reveal if the compound acts as an agonist or antagonist at a panel of relevant monoamine GPCRs.
Caption: Principle and workflow for the HTRF-based cAMP accumulation assay.
Protocol 2.2: cAMP HTRF Assay
-
Cell Plating: Plate HEK293 or CHO cells stably expressing the GPCR of interest (e.g., dopamine D1-D5, serotonin 5-HT1/2/4-7, or adrenergic α/β receptors) in a 384-well low-volume white plate.
-
Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 2.1.
-
Assay Procedure (Agonist Mode):
-
Add the test compound to the cells.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Assay Procedure (Antagonist Mode for Gi-coupled receptors):
-
Add the test compound to the cells and incubate for 15 minutes.
-
Add a known agonist (e.g., forskolin) at a concentration that gives ~80% of its maximal response (EC80).
-
Incubate for an additional 30 minutes.
-
-
Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[15]
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.[12]
-
Plot the cAMP concentration versus the log concentration of the test compound.
-
For agonist activity, fit the data to determine the EC50 (concentration for 50% of maximal effect).[10]
-
For antagonist activity, fit the data to determine the IC50 (concentration for 50% inhibition of the agonist response).[11]
-
Tier 2: Secondary Assays for Mechanism of Action
If Tier 1 assays yield positive "hits" (e.g., an IC50 < 10 µM), Tier 2 assays are initiated to confirm the activity and further define the mechanism of action.
Confirmation of Transporter Interaction: Radioligand Uptake Inhibition
Scientific Rationale: While fluorescent assays are excellent for primary screening, radioligand uptake assays are considered a gold standard for quantifying transporter inhibition.[16] They directly measure the transport of a radiolabeled endogenous substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[16][17] Confirming the IC50 values obtained in the fluorescence assay with this orthogonal method provides a high degree of confidence in the compound's inhibitory activity.
Protocol 3.1: Radioligand Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture and Plating: Culture and plate HEK293 cells expressing hDAT, hNET, or hSERT as described in Protocol 2.1 in a 96-well plate.[17]
-
Assay Buffer: Krebs-HEPES buffer (KHB).
-
Assay Procedure:
-
Wash cell monolayers once with room temperature KHB.
-
Pre-incubate cells for 5-10 minutes with varying concentrations of this compound or a reference inhibitor (e.g., cocaine, desipramine, citalopram).[16][17]
-
Initiate the uptake reaction by adding a solution containing a mixture of unlabeled substrate and a fixed concentration of radiolabeled substrate (e.g., [³H]dopamine for DAT).[16]
-
Incubate for a short, defined period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.[16]
-
Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB.[17]
-
-
Measurement:
-
Lyse the cells by adding a scintillation cocktail or a lysis buffer.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Define non-specific uptake using a high concentration of a known selective inhibitor.
-
Define total uptake in vehicle-treated wells.
-
Calculate specific uptake (Total - Non-specific).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot and fit the data as described in Protocol 2.1 to determine the IC50 value.
-
Distinguishing Inhibitors from Releasers: Substrate Efflux Assay
Scientific Rationale: Compounds that interact with monoamine transporters can be classified as either uptake inhibitors (blockers) or substrate-type releasers (which are transported into the cell and cause reverse transport or "efflux" of the neurotransmitter). These two mechanisms have distinct pharmacological and behavioral consequences. An efflux assay is critical for this differentiation.
Protocol 3.2: Monoamine Transporter Substrate Efflux Assay
-
Cell Culture and Plating: Use HEK293 cells expressing the transporter of interest, plated in 96-well plates.
-
Loading Phase:
-
Wash cells with KHB.
-
Load the cells with a radiolabeled substrate (e.g., [³H]MPP+ or [³H]dopamine for DAT) by incubating for 30-60 minutes at 37°C.
-
Wash the cells extensively with ice-cold KHB to remove extracellular radiolabel and stop further uptake.
-
-
Efflux Phase:
-
Add KHB containing serial dilutions of this compound or a known releaser (e.g., amphetamine) or inhibitor (e.g., cocaine) as controls.
-
Incubate for a defined time period (e.g., 10-30 minutes) at room temperature.
-
At the end of the incubation, collect the supernatant (extracellular buffer).
-
Lyse the cells remaining in the well.
-
-
Measurement: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of radiolabel released into the supernatant for each condition: % Release = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] * 100.
-
Plot the % Release versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for release.
-
A compound that produces a robust, concentration-dependent increase in efflux is classified as a releaser. A compound that does not is classified as a pure inhibitor.
-
Investigating GPCR Biased Signaling: β-Arrestin Recruitment Assay
Scientific Rationale: GPCRs can signal through both G-protein-dependent pathways (like cAMP) and G-protein-independent pathways, often mediated by β-arrestin recruitment.[18][19] Some ligands, known as "biased agonists," preferentially activate one pathway over the other.[19] A β-arrestin recruitment assay is essential to determine if this compound exhibits such bias, which has significant implications for its potential therapeutic effects and side-effect profile.[3] The PathHunter® assay, based on enzyme fragment complementation, is a widely used method for this purpose.[18][19]
Protocol 3.3: β-Arrestin Recruitment Assay
-
Cell Lines: Use engineered cell lines (e.g., PathHunter® cells) that co-express the GPCR of interest fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[18]
-
Cell Plating: Plate the cells in white, solid-bottom 384-well assay plates.
-
Assay Procedure:
-
Add serial dilutions of this compound or a reference agonist to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which leads to enzyme complementation.
-
-
Detection:
-
Add the detection reagent containing the chemiluminescent substrate for the complemented enzyme.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and a saturating concentration of a known, potent agonist (100% activation).
-
Plot the percent activation versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.
-
The relative potency (EC50) and efficacy (% max activation) can then be compared to the values obtained from the cAMP assay to assess signaling bias.
-
Tier 3: Definitive Binding Affinity Determination
For high-priority compounds, directly measuring binding affinity (Ki) provides a fundamental pharmacological parameter that is independent of cellular signaling events.
Mass Spectrometry (MS) Binding Assay
Scientific Rationale: MS Binding Assays are a powerful, label-free alternative to traditional radioligand binding assays.[20] This technique directly measures the amount of unlabeled test compound bound to the target protein (e.g., transporter) after separation of the protein-ligand complex from the free ligand.[20] This avoids the need for radiolabeled or fluorescently tagged versions of the test compound.
Protocol 4.1: MS Binding Assay for Monoamine Transporters
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the transporter of interest.
-
Incubation:
-
Incubate the cell membranes with various concentrations of this compound in an appropriate binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[21]
-
-
Separation: Rapidly separate the membranes (with bound ligand) from the buffer (containing free ligand) using vacuum filtration through a filter plate.[21]
-
Extraction and Analysis:
-
Elute the bound compound from the filter.
-
Quantify the amount of eluted compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[20]
-
-
Data Analysis:
-
Plot the amount of bound ligand versus the concentration of free ligand.
-
Fit the data to a saturation binding isotherm to determine the dissociation constant (Kd).
-
Alternatively, run a competition assay against a known unlabeled marker to determine the Ki.
-
Assay Validation and Data Interpretation
Trustworthiness and Scientific Integrity: Every protocol described must be validated to ensure the reliability and reproducibility of the results. Validation should be performed in accordance with established guidelines, such as those from the FDA's guidance on bioanalytical method validation.[22][23][24]
Key Validation Parameters:
-
Specificity & Selectivity: Ensure the assay signal is specific to the target of interest. This is achieved by using parental cell lines (lacking the target) as negative controls and testing against a panel of related targets.
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter in replicate measurements. This is assessed by running reference compounds with known potencies.
-
Robustness: Evaluate the assay's performance under minor variations in experimental conditions (e.g., incubation time, temperature).
-
Assay Window: Characterize the dynamic range of the assay, typically using the Z'-factor calculation, which should be ≥ 0.5 for a robust screening assay.
Data Interpretation Summary Table:
| Parameter | Assay Type | Interpretation |
| IC50 | Uptake Inhibition | Concentration of compound that inhibits 50% of substrate transport. A measure of inhibitory potency.[11] |
| EC50 | cAMP / β-Arrestin | Concentration of compound that produces 50% of its maximal effect. A measure of agonist potency.[10] |
| % Efficacy | cAMP / β-Arrestin | The maximal response produced by the compound relative to a known full agonist. |
| % Release | Efflux Assay | Indicates the ability of the compound to induce reverse transport of the substrate. |
| Kd / Ki | Binding Assay | The equilibrium dissociation constant, reflecting the binding affinity of the compound for the target. |
Conclusion
The tiered bioassay strategy presented in this document provides a robust and logical framework for the comprehensive pharmacological profiling of this compound. By starting with high-throughput functional screens and progressing to more detailed mechanistic and binding studies, this approach efficiently characterizes the compound's activity at its most probable biological targets: the monoamine transporters and their associated GPCRs. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of high-quality, reliable data crucial for advancing drug discovery and development programs.
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Cannaert, A., et al. (2020). In vitro characterization of new psychoactive substances at the m-opioid, CB1, 5-HT1A and 5-HT2A receptors. Forensic Toxicology, 38(2), 438-450. [Link]
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Assay Guidance Manual. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
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Pottie, E., & van Donick, K. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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Creative Biostructure. (2026, January 7). Conceptual Analysis and Practical Application of EC50 and IC50 in Drug Development. [Link]
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Assay Guidance Manual. (2019, March 15). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Gaspar, H., et al. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 23(19), 11299. [Link]
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PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. [Link]
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Gonçalves, A. (2021, January 6). Drug dose-response data analysis. Towards Data Science. [Link]
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Stoeber, M., et al. (2018). In-cell arrestin-receptor interaction assays. Current Protocols in Pharmacology, 83(1), e46. [Link]
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Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. [Link]
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Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 693. [Link]
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Assay Guidance Manual. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Ladds, G., & Charlton, S. J. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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van der Tuin, J., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2299, 133-146. [Link]
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Li, S., et al. (2025, June 19). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Journal of Pharmaceutical and Biomedical Analysis, 252, 116503. [Link]
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Li, L., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 11(11), 912. [Link]
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E. M. L. T. van der Gracht, et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
-
Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
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Monitoring monoamine transport with the fluorescent substrate analogue ASP+. (n.d.). ResearchGate. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). ResearchGate. [Link]
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BioIVT. (n.d.). SERT Transporter Assay. [Link]
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Sambo, D., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Biology, 8(7), 1545-1554. [Link]
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Sucic, S., & Sitte, H. H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]
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Flowchart of the protocol for the MS binding assay. (n.d.). ResearchGate. [Link]
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Development and validation of a mass spectrometry binding assay for mGlu5 receptor. (n.d.). [Link]
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Carr, S. A., et al. (2014). Targeted peptide measurements in biology and medicine: best practices for mass spectrometry-based assay development using a fit-for-purpose approach. Molecular & Cellular Proteomics, 13(3), 907-917. [Link]
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Application Notes and Protocols: 2-(4-Methylphenoxy)propylamine in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The phenoxy-propylamine scaffold is a cornerstone in the architecture of numerous centrally acting neurological drugs. This guide provides an in-depth exploration of a key building block, 2-(4-Methylphenoxy)propylamine, and its derivatives in the synthesis of high-profile neurological therapeutics. We will dissect the synthetic pathways of notable drugs, including the selective norepinephrine reuptake inhibitor (SNRI) Atomoxetine, and touch upon related compounds like Nisoxetine, Viloxazine, and Fluoxetine which share a similar structural motif. The protocols herein are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles and the rationale behind experimental choices, empowering researchers to not only replicate but also innovate.
Introduction: The Significance of the Phenoxy-Propylamine Moiety in Neuropharmacology
The 3-phenoxy-3-phenylpropylamine skeleton is a privileged scaffold in medicinal chemistry, conferring upon molecules the ability to interact with key neurotransmitter transporters. This structural motif is central to the design of drugs that modulate monoaminergic systems, which are implicated in a range of neurological and psychiatric disorders.[1] By modifying the substitution patterns on the phenyl and phenoxy rings, as well as the amine functionality, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds to achieve desired therapeutic effects.
This compound, with its characteristic tolyl ether, serves as a critical precursor for the synthesis of Atomoxetine, a non-stimulant medication for Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] The strategic placement of the methyl group on the phenoxy ring is not arbitrary; it plays a crucial role in the molecule's interaction with the norepinephrine transporter (NET).[2] Understanding the synthesis and structure-activity relationships (SAR) of this class of compounds is paramount for the development of next-generation neurological drugs.
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to any successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 6440-97-7 | |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | Approx. 250-260 °C | - |
| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Sparingly soluble in water. | - |
Synthesis of (R)-Atomoxetine: A Detailed Protocol and Mechanistic Insights
The synthesis of the enantiomerically pure (R)-Atomoxetine is a prime example of the application of this compound derivatives. The (R)-enantiomer is significantly more active than its (S)-counterpart, highlighting the importance of stereochemistry in drug design.[4]
Key Synthetic Strategy: Williamson Ether Synthesis
A cornerstone of the synthesis of Atomoxetine and related phenoxy-propylamine drugs is the Williamson ether synthesis.[5][6][7] This reaction forms the crucial ether linkage between the phenoxy and propylamine moieties. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[6][8]
-
Rationale for Reagent Choice: The choice of a strong base (e.g., sodium hydride, potassium tert-butoxide) is critical to deprotonate the hydroxyl group of the propanolamine precursor, forming a potent alkoxide nucleophile.[4] The selection of the aryl halide (e.g., 2-fluorotoluene) is also strategic; fluorine is a good leaving group in nucleophilic aromatic substitution, particularly when the ring is activated.[9]
Protocol 1: Stereoselective Synthesis of (R)-Atomoxetine
This protocol outlines a common route for the synthesis of (R)-Atomoxetine, starting from a chiral precursor.
Step 1: Formation of the Chiral Precursor (R)-N-methyl-3-hydroxy-3-phenylpropylamine
This intermediate is often synthesized via asymmetric reduction of a corresponding ketone or through resolution of a racemic mixture. For the purpose of this protocol, we will assume the availability of this chiral starting material.
Step 2: Williamson Ether Synthesis to form (R)-Atomoxetine [4][9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve (R)-N-methyl-3-hydroxy-3-phenylpropylamine (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).
-
Base Addition: While stirring under a nitrogen atmosphere, carefully add a strong base such as potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature. The reaction mixture will become a thick slurry.
-
Aryl Halide Addition: To the stirred slurry, add 2-fluorotoluene (1.2 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude (R)-Atomoxetine base. The crude product can be purified by column chromatography on silica gel.
Step 3: Salt Formation
-
Dissolve the purified (R)-Atomoxetine base in a suitable solvent like ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring.
-
The hydrochloride salt of Atomoxetine will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (Atomoxetine HCl).
Experimental Workflow Diagram
Caption: Synthetic workflow for (R)-Atomoxetine HCl.
Mechanism of Action: Norepinephrine Transporter (NET) Inhibition
Atomoxetine exerts its therapeutic effect by selectively inhibiting the norepinephrine transporter (NET).[10] The NET is a protein located on the presynaptic membrane of noradrenergic neurons, responsible for the reuptake of norepinephrine from the synaptic cleft back into the neuron.[11][12]
By blocking the NET, Atomoxetine increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[10] This is particularly relevant in the prefrontal cortex, a brain region heavily involved in executive functions like attention and impulse control, which are often impaired in individuals with ADHD.[13]
Norepinephrine Transporter Signaling Pathway
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Application Note: Derivatization of 2-(4-Methylphenoxy)propylamine for Enhanced Gas Chromatographic Analysis
Introduction: The Rationale for Derivatization
2-(4-Methylphenoxy)propylamine is a primary amine whose direct analysis by gas chromatography (GC) is frequently hindered by its chemical properties. The presence of the primary amino group (-NH2) leads to high polarity and the potential for hydrogen bonding.[1][2] These characteristics can result in a number of analytical challenges, including:
-
Poor Peak Shape: Tailing peaks are common due to interactions with active sites within the GC inlet and column.[1]
-
Low Volatility: The compound's polarity makes it less volatile, requiring higher analysis temperatures that can risk thermal degradation.[1][3]
-
Inaccurate Quantification: Peak tailing and potential analyte loss due to adsorption can lead to unreliable quantitative results.[1]
To overcome these obstacles, a chemical modification process known as derivatization is employed.[1][4] This technique converts the polar primary amine into a less polar, more volatile, and more thermally stable derivative, thereby significantly improving its chromatographic behavior and detectability.[1][5] The primary objective is to replace the active hydrogen atoms on the amino group with a less polar functional group.[1][2]
The advantages of derivatizing this compound for GC analysis are manifold:
-
Increased Volatility: Derivatives are more easily vaporized, allowing for analysis at lower temperatures and minimizing the risk of thermal breakdown.[1][3]
-
Improved Peak Shape: Derivatization reduces interactions with the stationary phase and inlet, leading to sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of certain functional groups, such as those containing fluorine atoms, can dramatically increase the sensitivity of detectors like the electron capture detector (ECD).[1]
-
Improved Separation: Derivatization can accentuate the structural differences between similar compounds, leading to better chromatographic resolution.[1]
-
Enantiomeric Resolution: For chiral molecules like this compound, the use of chiral derivatizing agents allows for the separation of enantiomers on a standard achiral GC column.[1]
This application note provides a detailed guide to two common and effective derivatization techniques for this compound: Acylation with Trifluoroacetic Anhydride (TFAA) and Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Additionally, it will touch upon the use of chiral derivatizing agents for enantioselective analysis.
Derivatization Strategies: A Comparative Overview
The choice of derivatization reagent is critical and depends on the specific analytical goals. Here, we compare acylation and silylation, two of the most prevalent methods for primary amines.[1][6]
| Derivatization Method | Reagent | Key Advantages | Key Considerations |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Forms stable derivatives.[1] Fluorinated groups significantly enhance ECD sensitivity.[1] TFAA is highly reactive and volatile.[3][7] | Reagents are often moisture-sensitive, requiring anhydrous conditions.[1] Acidic byproducts may need to be removed before GC analysis.[1][7] |
| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | MSTFA is a powerful and versatile silylating agent.[2] Silyl derivatives are generally more volatile and thermally stable.[8] | Silylation reagents are highly sensitive to moisture.[8] |
Experimental Protocols
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the introduction of an acyl group, which in the case of TFAA is a trifluoroacetyl group, onto the primary amine.[4] This reaction effectively masks the polar amine, leading to a more volatile and thermally stable amide derivative.[3]
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.
Diagram: Acylation of this compound with TFAA
Caption: Acylation of the primary amine with TFAA to form a stable derivative.
Detailed Protocol:
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to the dried sample, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Byproduct Removal (Recommended): Gently evaporate the excess reagent and solvent under a stream of nitrogen. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[2][8] MSTFA is a highly effective silylating reagent for primary amines, producing derivatives that are more volatile, less polar, and more thermally stable.[8]
Reaction Mechanism: The primary amine reacts with MSTFA to form the N-trimethylsilyl derivative. The reaction is driven by the formation of the stable N-methyltrifluoroacetamide byproduct.
Diagram: Silylation of this compound with MSTFA
Caption: Silylation of the primary amine with MSTFA to form a TMS derivative.
Detailed Protocol:
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional: Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a reaction vial.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of MSTFA (optionally with 1% TMCS to enhance reactivity).[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.
Enantioselective Analysis: Chiral Derivatization
Since this compound is a chiral compound, distinguishing between its enantiomers can be crucial in pharmaceutical and toxicological studies. Chiral derivatizing agents (CDAs) react with the enantiomers to form diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[1][5]
A common approach involves using a chiral acylating agent, such as R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPCl), also known as Mosher's acid chloride.[9] The derivatization procedure is similar to the acylation protocol described above, with the substitution of TFAA with the chiral reagent. The resulting diastereomeric amides can then be resolved chromatographically.
Workflow and Data Presentation
The overall analytical workflow for the derivatization and GC analysis of this compound is summarized in the following diagram.
Diagram: General Analytical Workflow
Caption: A generalized workflow for the derivatization and GC analysis.
Expected Chromatographic Improvements:
| Parameter | Before Derivatization | After Derivatization (TFAA or MSTFA) |
| Peak Shape | Tailing, broad | Symmetrical, sharp |
| Retention Time | Longer, variable | Shorter, more reproducible |
| Volatility | Low | High |
| Thermal Stability | Moderate | High |
| Detector Response | Lower | Higher (especially with ECD for TFAA) |
Conclusion
Derivatization is an indispensable step for the robust and reliable GC analysis of this compound. Both acylation with TFAA and silylation with MSTFA are highly effective methods for improving the chromatographic properties of this primary amine. The choice between these reagents will depend on the specific analytical requirements, such as the desired sensitivity and the available detection systems. For enantioselective analysis, the use of chiral derivatizing agents is essential. The protocols outlined in this application note provide a solid foundation for developing and validating analytical methods for this compound in various research and development settings.
References
-
Helms, A. C. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
LabMal. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma). Retrieved from [Link]
-
P. F. S. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 22. [Link]
-
Llorente, M., et al. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst, 123(10), 2131-2137. [Link]
-
MacDonald, B. A., & Cochrane, W. P. (1984). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 67(2), 351–354. [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. Retrieved from [Link]
-
Bizjak, T., et al. (2022). Enantiomeric profiling of amphetamines in wastewater using chiral derivatisation with gas chromatographic-tandem mass spectrometric detection. Science of The Total Environment, 835, 155594. [Link]
- Liu, R. H., & Ku, W. W. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 283-302.
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Application Notes and Protocols for the Use of 2-(4-Methylphenoxy)propylamine in Polymer Science
Introduction: Unlocking New Functionalities in Polymer Design
2-(4-Methylphenoxy)propylamine is a versatile primary amine that presents significant opportunities for the development of advanced functional polymers. Its unique structure, combining a phenoxy group with a reactive primary amine, makes it an attractive candidate monomer or modifying agent for creating specialty polymers with tailored properties. This guide provides an in-depth exploration of the potential applications of this compound in polymer science, with a focus on its use in developing polymers for high-performance coatings and adhesives. The incorporation of this amine functionality can significantly enhance polymer characteristics such as adhesion, thermal stability, and chemical resistance.
These application notes and protocols are designed for researchers, scientists, and drug development professionals. They offer a foundational understanding and practical starting points for the synthesis and characterization of polymers incorporating this compound. It is important to note that the following protocols are exemplary and may require optimization based on specific experimental goals and laboratory conditions.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization reactions.
| Property | Value |
| CAS Number | 6440-97-7 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 245 °C |
| Density | Approx. 0.98 g/cm³ |
| Key Functional Groups | Primary amine (-NH₂), Ether (-O-), Aromatic ring |
PART 1: Polymer Synthesis Methodologies
The primary amine group of this compound allows its incorporation into polymer chains through various polymerization techniques. Below are detailed protocols for two common and versatile methods: Free-Radical Copolymerization and Michael Addition Polymerization.
Free-Radical Copolymerization with Acrylic Monomers
Free-radical polymerization is a robust method for synthesizing a wide range of polymers. By copolymerizing this compound (as an amine-functionalized methacrylate or acrylamide derivative) with standard acrylic monomers, it is possible to introduce amine functionality along the polymer backbone. This can significantly enhance the adhesive properties of the resulting acrylic polymer.
Rationale for Experimental Choices:
-
Monomer Derivatization: Direct polymerization of amine-containing monomers via free-radical methods can be challenging due to the amine's basicity interfering with the radical initiator. Therefore, it is often advantageous to first convert the primary amine of this compound into a less reactive amide or a protected form. For this protocol, we will consider the synthesis of N-[2-(4-Methylphenoxy)propyl]acrylamide as the functional monomer.
-
Choice of Comonomer: Methyl methacrylate (MMA) is chosen as a common comonomer to build the main polymer chain, providing good mechanical properties.
-
Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal initiator that is not susceptible to inhibition by amines to the same extent as peroxide initiators.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to ensure the solubility of all reactants.
Experimental Workflow for Free-Radical Copolymerization
Workflow for Free-Radical Copolymerization.
Protocol: Synthesis of Poly(methyl methacrylate-co-N-[2-(4-Methylphenoxy)propyl]acrylamide)
Materials:
-
N-[2-(4-Methylphenoxy)propyl]acrylamide (synthesized from this compound and acryloyl chloride)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (for precipitation)
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve N-[2-(4-Methylphenoxy)propyl]acrylamide (e.g., 5 mol%) and methyl methacrylate (95 mol%) in DMF to achieve a total monomer concentration of 2 M.
-
Initiator Addition: Add AIBN (e.g., 0.1 mol% with respect to the total monomer concentration).
-
Degassing: Purge the reaction mixture with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 70 °C under a nitrogen atmosphere and maintain stirring for 24 hours.
-
Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of cold methanol with vigorous stirring to precipitate the copolymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at 50 °C until a constant weight is achieved.
Michael Addition Polymerization
Michael addition polymerization is a step-growth polymerization that occurs between a nucleophile (like an amine) and an activated alkene (like an acrylate). This method is highly efficient and proceeds under mild conditions, making it suitable for the polymerization of monomers with sensitive functional groups.[1][2]
Rationale for Experimental Choices:
-
Monomer Combination: The primary amine of this compound can react with a diacrylate monomer in a Michael addition reaction to form a linear polymer. 1,6-Hexanediol diacrylate is chosen as a flexible diacrylate comonomer.
-
Solvent: A polar solvent such as dimethyl sulfoxide (DMSO) is suitable for this type of reaction.
-
Catalyst-Free: The reaction between primary amines and acrylates is often spontaneous and does not require a catalyst, which simplifies the purification process.
Experimental Workflow for Michael Addition Polymerization
Workflow for Michael Addition Polymerization.
Protocol: Synthesis of a Poly(amino-ether) via Michael Addition
Materials:
-
This compound
-
1,6-Hexanediol diacrylate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (for precipitation)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
Procedure:
-
Monomer Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and 1,6-hexanediol diacrylate in DMSO to a final concentration of 1 M.
-
Reaction: Stir the solution at room temperature. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction is typically complete within 24-48 hours.
-
Precipitation: Once the desired viscosity is reached, precipitate the polymer by adding the reaction mixture dropwise into a large excess of diethyl ether.
-
Purification: Collect the polymer by filtration and wash it with diethyl ether to remove unreacted monomers and solvent.
-
Drying: Dry the polymer under vacuum at 40 °C to a constant weight.
PART 2: Characterization of Amine-Functionalized Polymers
Thorough characterization is essential to confirm the successful incorporation of this compound and to understand the properties of the resulting polymer.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a primary tool for confirming the polymer structure. The presence of characteristic peaks corresponding to the aromatic protons of the methylphenoxy group and the propyl chain from the amine monomer will confirm its incorporation. The ratio of the integrals of these peaks to those of the comonomer can be used to determine the copolymer composition.
-
¹³C NMR: Provides complementary structural information, confirming the presence of all expected carbon environments in the polymer backbone and side chains.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR is useful for identifying the functional groups present in the polymer. Key peaks to look for include:
-
N-H stretching vibrations (for secondary amines formed in Michael addition) around 3300-3500 cm⁻¹.
-
C-N stretching vibrations around 1100-1300 cm⁻¹.
-
C-O-C (ether) stretching around 1240 cm⁻¹.
-
Aromatic C=C stretching around 1500-1600 cm⁻¹.
-
C=O stretching (from acrylate or acrylamide) around 1650-1730 cm⁻¹.
-
-
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. This information is crucial for understanding the physical and mechanical properties of the material.
Data Presentation: Expected Characterization Results
| Technique | Expected Observations for Successful Polymerization |
| ¹H NMR | Appearance of peaks corresponding to the 4-methylphenoxy and propylamine moieties alongside the comonomer peaks. |
| FTIR | Presence of characteristic absorption bands for N-H, C-N, and C-O-C functional groups. |
| GPC | A unimodal peak indicating the formation of a polymer with a defined molecular weight distribution. |
PART 3: Influence on Polymer Properties and Applications
The incorporation of this compound into a polymer backbone is expected to impart several beneficial properties, particularly for applications in coatings and adhesives.
Adhesion Promotion
The primary amine group (or the secondary amine formed during Michael addition) can significantly enhance the adhesion of the polymer to various substrates, especially polar surfaces like metals, glass, and ceramics.
Mechanism of Adhesion Enhancement:
Mechanism of Adhesion Enhancement by Amine Groups.
-
Hydrogen Bonding: The amine groups can form strong hydrogen bonds with hydroxyl groups present on the surface of many substrates.
-
Acid-Base Interactions: The basic amine groups can interact with acidic sites on a substrate surface.
-
Improved Wetting: The presence of polar amine groups can improve the wetting of the polymer on polar substrates, leading to better interfacial contact.
Enhanced Chemical and Thermal Resistance
The aromatic phenoxy group in the monomer can contribute to improved thermal stability and chemical resistance of the polymer. The rigid aromatic ring can increase the glass transition temperature (Tg) of the polymer, making it more suitable for applications requiring high-temperature performance.
Potential Applications
-
Adhesive Formulations: The amine-functionalized polymers can be used as base polymers or additives in adhesive formulations to improve bond strength to a variety of substrates.
-
Protective Coatings: These polymers can be formulated into coatings for metals to enhance corrosion resistance and adhesion. The amine groups can act as corrosion inhibitors by interacting with the metal surface.
-
Biomaterials: The amine functionality can also be exploited for biomedical applications, such as for the immobilization of biomolecules or for creating pH-responsive materials.
Conclusion
This compound is a promising building block for the synthesis of functional polymers with enhanced properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this monomer in a variety of applications, particularly in the fields of advanced coatings and adhesives. The versatility of polymerization techniques applicable to this monomer, combined with the beneficial properties imparted by its unique chemical structure, opens up exciting avenues for the development of novel high-performance materials.
References
-
Cheng, Y., et al. (2016). Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. Biomacromolecules, 17(10), 3105-3121. [Link]
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Application Note: High-Throughput Screening of 2-(4-Methylphenoxy)propylamine Derivatives for Drug Discovery
Introduction: Unlocking the Therapeutic Potential of 2-(4-Methylphenoxy)propylamine Derivatives
The this compound scaffold represents a privileged chemical structure in medicinal chemistry, with derivatives showing a diverse range of biological activities. These activities include potential interactions with G-protein coupled receptors (GPCRs) like the histamine H3 receptor, enzymes such as monoamine oxidase B (MAO-B), and even viral targets like HIV-1 reverse transcriptase[1][2]. The broad therapeutic potential of this chemical class makes it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify those with desired biological effects, thereby providing the initial "hits" for further optimization into lead compounds.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust HTS campaign for this compound derivatives. We will delve into the strategic considerations for assay selection, provide detailed protocols for both biochemical and cell-based screening assays, and outline the critical steps of data analysis and hit validation. The causality behind experimental choices will be emphasized to ensure scientific integrity and the generation of high-quality, reproducible data.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution.[5][6] The overall workflow can be visualized as a funnel, starting with a large number of compounds and progressively narrowing down to a few validated hits with the desired biological activity and characteristics for lead development.
Figure 2: A simplified data analysis workflow for primary HTS hit selection.
Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed through a series of follow-up experiments. [6]* Re-testing: Confirmed hits are re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Curves: The potency of the confirmed hits is determined by generating dose-response curves, from which the IC50 (for inhibitors) or EC50 (for activators) values are calculated.
Part 4: Hit Validation - Eliminating False Positives
A significant challenge in HTS is the presence of false positives. [7]A rigorous hit validation cascade is essential to eliminate these artifacts and increase confidence in the selected hits. [8][9][10] Key Validation Steps:
-
Orthogonal Assays: Confirm the activity of the hits using a different assay technology that measures the same biological endpoint. [10]* Counter-Screens: Use assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in a fluorescence-based assay). [7]* Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds to establish a preliminary SAR. This can help to confirm that the observed activity is due to a specific chemical scaffold. [6][7]* Chemical Characterization: Verify the identity and purity of the hit compounds through analytical techniques such as LC-MS and NMR. [11]
Conclusion
High-throughput screening is a powerful tool for the discovery of novel bioactive molecules from libraries of this compound derivatives. A well-designed and executed HTS campaign, incorporating robust assay development, rigorous validation, and a systematic hit confirmation and validation process, is crucial for success. By following the principles and protocols outlined in this application note, researchers can significantly increase the likelihood of identifying high-quality hit compounds that can serve as the starting point for successful drug discovery programs.
References
-
Mesa-Lafuente, L., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
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Dahlin, J. L., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 156-159. [Link]
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Wu, G., et al. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1091, 87-98. [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial Chemistry & High Throughput Screening, 6(3), 167-176. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Zhang, X. D. (2011). A new method with flexible and balanced control of false negatives and false positives for hit selection in RNAi HTS assays. Journal of Biomolecular Screening, 16(6), 605-615. [Link]
-
An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1-12. [Link]
-
News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. [Link]
-
Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. [Link]
-
Yasgar, A., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Methods in Molecular Biology, 1263, 1-20. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World, 18(4), 54-60. [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
-
IU Indianapolis ScholarWorks. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]
-
Bio-Techne. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 455-465. [Link]
-
High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. [Link]
-
Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306. [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. [Link]
-
Dahlin, J. L., & Walters, M. A. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1180, 1-19. [Link]
-
Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]
-
Jończyk, J., et al. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 25(21), 5083. [Link]
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Siyal, F. I., et al. (2021). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 26(11), 3326. [Link]
-
Szałach, A., et al. (2023). Multitargeting Histamine H 3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. Molecules, 28(5), 2321. [Link]
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Application Note & Protocol: A Robust, Scalable Synthesis of 2-(4-Methylphenoxy)propylamine
Introduction
2-(4-Methylphenoxy)propylamine (CAS No: 6440-97-7) is a critical primary amine intermediate in the fine chemicals sector.[1] Its structural motif is a key building block in the synthesis of various high-value molecules. Most notably, it serves as a pivotal precursor in the production of pharmaceuticals targeting the central nervous system, such as atomoxetine, a selective norepinephrine reuptake inhibitor used for treating ADHD.[2][3][4] Beyond its pharmaceutical relevance, this compound also finds utility in the development of novel agrochemicals and specialty polymers, where its unique phenoxy-propylamine structure imparts desirable functional properties.[2]
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, process safety, environmental impact, and consistent product quality. This document provides a detailed, two-step synthetic protocol for the scale-up production of this compound, designed for robustness and efficiency. The outlined process leverages established, reliable chemical transformations—the Williamson ether synthesis followed by reductive amination—and incorporates critical insights for successful implementation at a pilot or industrial scale.
Section 1: Synthetic Strategy and Rationale
The selected synthetic route is a convergent two-step process designed for scalability and control.
-
Step 1: Williamson Ether Synthesis. This classic and highly reliable method is employed to construct the core ether linkage.[5][6] In this step, the nucleophilic phenoxide of p-cresol (4-methylphenol) attacks chloroacetone via an SN2 mechanism to form the ketone intermediate, 1-(4-methylphenoxy)propan-2-one. This reaction is known for its high yields and operational simplicity.[6]
-
Step 2: Reductive Amination. This is one of the most powerful and widely used methods for C-N bond formation.[7][8] The ketone intermediate is converted to the target primary amine. For large-scale operations, catalytic hydrogenation is the method of choice over stoichiometric hydride reagents due to lower cost, higher atom economy, and simpler product work-up.[9] This step involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced over a catalyst (e.g., Raney Nickel) under a hydrogen atmosphere.
This strategic combination avoids the handling of more hazardous or expensive reagents and provides clear checkpoints for quality control after each major transformation.
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Troubleshooting & Optimization
Technical Support Center: Impurity Identification in 2-(4-Methylphenoxy)propylamine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and characterization of impurities encountered during the synthesis of 2-(4-Methylphenoxy)propylamine. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and quality of your synthesized compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely synthetic routes for this compound and the common impurities associated with them?
A1: The synthesis of this compound, a valuable pharmaceutical intermediate, can be approached through several pathways. Understanding your chosen route is the first step in predicting potential impurities. A prevalent and efficient method is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitrile.
Plausible Synthetic Route:
-
Step 1: Williamson Ether Synthesis. This step involves the reaction of p-cresol with a 2-halopropanenitrile (e.g., 2-chloropropanenitrile) under basic conditions to form the ether linkage. This is a classic SN2 reaction where the phenoxide ion acts as a nucleophile.[1][2]
-
Step 2: Nitrile Reduction. The resulting 2-(4-methylphenoxy)propanenitrile is then reduced to the primary amine, this compound. Common reducing agents include Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/catalyst).[3]
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
p-Cresol: Incomplete reaction or inefficient purification can lead to its presence in the final product.
-
2-Chloropropanenitrile: Residual amounts of the alkylating agent may persist.
-
-
Side-Reaction Products:
-
C-Alkylation Impurity: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, impurity).[4][5] This side reaction can lead to the formation of 2-(hydroxy-5-methylphenyl)propanenitrile. Using polar aprotic solvents like DMF or DMSO can favor the desired O-alkylation.[4]
-
Elimination Byproduct (Propene nitrile): If reaction temperatures are too high or a sterically hindered base is used, the alkyl halide can undergo E2 elimination, especially with secondary halides.[1][4]
-
-
Nitrile Reduction Impurities:
-
Secondary/Tertiary Amines: During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines, leading to the formation of di- and tri-alkylated amine byproducts. Adding ammonia to the reaction mixture can help minimize this side reaction.[6]
-
Below is a diagram illustrating the primary synthesis pathway and the points at which key impurities can be generated.
Q2: How can I use High-Performance Liquid Chromatography (HPLC) to detect and quantify these impurities?
A2: HPLC is the gold-standard technique for separating and quantifying non-volatile and thermally sensitive impurities in pharmaceutical synthesis.[7] A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate the target compound from its potential impurities based on differences in polarity.
Rationale for Method Selection: Reversed-phase chromatography, typically with a C18 column, is ideal for this analysis. The non-polar stationary phase will retain the aromatic compounds, while a polar mobile phase (often a mixture of acetonitrile or methanol and a buffered aqueous solution) is used for elution. More polar compounds, like unreacted p-cresol, will elute earlier, while the main product and less polar impurities will have longer retention times.
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation: Expected Impurities and Relative Retention Times (RRT)
| Impurity Name | Structure | Expected RRT (approx.) | Origin |
| p-Cresol | C₇H₈O | ~0.45 | Unreacted Starting Material |
| 2-(2-hydroxy-5-methylphenyl)propanenitrile | C₁₀H₁₁NO | ~0.70 | C-Alkylation Side Product |
| This compound | C₁₀H₁₅NO | 1.00 | Target Compound (API) |
| 2-(4-Methylphenoxy)propanenitrile | C₁₀H₁₁NO | ~1.15 | Unreacted Intermediate |
| N,N-di-[1-(4-methylphenoxy)propan-2-yl]amine | C₂₀H₂₇NO₂ | >1.50 | Dimerization/Over-alkylation |
Q3: My HPLC chromatogram shows several unknown peaks. What is the best strategy for identification?
A3: Identifying unknown peaks requires a systematic approach, typically involving hyphenated analytical techniques that couple the separation power of chromatography with the structural elucidation capabilities of mass spectrometry (MS).
The Workflow for Unknown Identification:
The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the molecular weight of the eluting compounds and, with tandem MS (MS/MS), valuable fragmentation data to piece together the chemical structure.
-
Initial Analysis (LC-UV/MS): Run your sample using an LC-MS system with the same chromatographic method developed for HPLC-UV. This allows you to correlate the unknown peaks from your UV chromatogram with their corresponding mass-to-charge ratios (m/z).
-
Determine Molecular Weight: The molecular ion peak ([M+H]⁺ in positive ion mode) will give you the molecular weight of the unknown impurity.
-
Propose Elemental Formula: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing you to predict the elemental formula of the impurity with high confidence.
-
Structural Elucidation (MS/MS): Perform a tandem MS (MS/MS) experiment on the molecular ion of the unknown peak. The resulting fragmentation pattern provides clues about the compound's structure. For example, a fragment corresponding to the loss of the propylamine group or the cleavage of the ether bond would be highly informative.
-
Confirmation: If possible, synthesize the suspected impurity as a reference standard and confirm its identity by comparing its retention time and mass spectrum with the unknown peak in your sample.
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for this analysis?
A4: Yes, GC-MS is a highly valuable and complementary technique, particularly for identifying volatile and semi-volatile impurities that might not be captured by HPLC.[8]
Advantages of GC-MS:
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Structural Information: Electron Ionization (EI) mass spectra are highly reproducible and can be compared against extensive libraries (like NIST) for tentative identification.
-
Sensitivity: GC-MS is very sensitive for detecting trace-level impurities.
Limitations and Considerations:
-
Volatility: The analyte must be volatile and thermally stable. While this compound is amenable to GC analysis, non-volatile impurities or degradation products will not be detected.
-
Derivatization: Primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns due to their polarity. Derivatization (e.g., acylation or silylation) may be necessary to improve chromatographic performance, though it adds a step to sample preparation.
Typical GC-MS Fragmentation Patterns:
-
Alpha-Cleavage: For amines, the most common fragmentation is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[9][10] For the target compound, this would result in a prominent ion at m/z 44 (CH₃-CH=NH₂⁺).
-
Ether Cleavage: Cleavage at the ether bond can also occur, leading to fragments corresponding to the p-cresol moiety (m/z 107/108) or the propylamine side chain.
Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-450 amu.
-
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Q5: How can Nuclear Magnetic Resonance (NMR) spectroscopy help confirm identity and detect impurities?
A5: NMR spectroscopy is a definitive tool for structure elucidation. While not typically used for routine quantification of trace impurities, it is invaluable for confirming the structure of the main product and identifying major impurities (>1-5%).[11]
¹H NMR Spectroscopy:
-
Main Product: The spectrum of pure this compound will show characteristic signals:
-
Aromatic protons on the p-substituted ring (two doublets).
-
A singlet for the methyl group on the ring (~2.3 ppm).[12]
-
Signals for the -O-CH-, -CH₂-NH₂, and -CH-CH₃ protons of the propylamine chain.
-
A broad singlet for the -NH₂ protons.
-
-
Impurity Detection:
-
p-Cresol: A sharp singlet for the phenolic -OH proton (disappears on D₂O exchange) and distinct aromatic signals.[12]
-
Intermediate Nitrile: The absence of the -CH₂-NH₂ signals and the presence of a downfield methine proton (-CH-CN) would indicate the presence of the unreacted nitrile intermediate.
-
¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms in the molecule, which is a powerful confirmation of the overall structure.[13] The chemical shifts of the carbons, particularly the one bearing the ether oxygen and the one attached to the nitrogen, are highly diagnostic. Impurities will present their own set of signals, which can often be resolved from the main component's signals.
By integrating these powerful analytical techniques—HPLC for separation and quantification, MS for molecular weight and structural clues, and NMR for definitive structure confirmation—researchers can confidently identify, characterize, and control the impurity profile in the synthesis of this compound, ensuring the final product meets the stringent quality standards required for drug development.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Retrieved from [Link]
-
Transtutors. (2023). Williamson Ether Synthesis One of the side reactions in this... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
-
Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wordpress. (n.d.). Reductive Amination. Retrieved from [Link]
-
SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIH. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]
- Google Patents. (n.d.). DE3318791A1 - Process for the preparation of 2-chlorophenol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (Solved) - Williamson Ether Synthesis One of the side reactions in this... (1 Answer) | Transtutors [transtutors.com]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. rsc.org [rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylphenoxy)propylamine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Methylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As a key intermediate in the synthesis of various pharmaceuticals, including Tomoxetine, robust and reproducible synthesis of this compound is of paramount importance.[1][2] This document provides in-depth technical guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.
Synthesis Overview: Common Synthetic Strategies
The synthesis of this compound can be approached through several synthetic routes. The optimal choice depends on available starting materials, scalability, and desired stereochemistry. Two prevalent strategies involve the Williamson ether synthesis followed by amination, or a Mitsunobu reaction to form the ether linkage.
A generalized synthetic approach is outlined below:
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Ether Formation and Alkylation
Question 1: My Williamson ether synthesis is resulting in low yields. What are the common causes and how can I improve it?
Answer: Low yields in the Williamson ether synthesis for this compound often stem from several factors. Let's break down the potential issues and solutions:
-
Incomplete Deprotonation of p-Cresol: The phenoxide is the active nucleophile. If deprotonation is incomplete, the reaction rate will be significantly reduced.
-
Troubleshooting:
-
Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate the phenolic hydroxyl group of p-cresol. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). For less reactive alkyl halides, stronger bases like NaH are preferable.
-
Anhydrous Conditions: If using NaH, ensure your solvent and p-cresol are anhydrous. NaH reacts violently with water, which will consume the base and reduce its effectiveness.
-
-
-
Side Reactions: The primary competing reaction is the elimination of the alkyl halide, especially with secondary halides.
-
Troubleshooting:
-
Reaction Temperature: Lowering the reaction temperature can favor substitution over elimination. However, this may also slow down the desired reaction, so optimization is key.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.
-
-
-
Leaving Group Ability: The nature of the leaving group on the propylamine precursor is critical.
-
Troubleshooting:
-
The reactivity order for halogens is I > Br > Cl. If you are using a chloro- derivative and experiencing low reactivity, consider switching to a bromo- or iodo- derivative.
-
-
Question 2: I am observing the formation of O-alkylation and C-alkylation byproducts during the synthesis of the phenoxy-ether linkage. How can I improve the selectivity?
Answer: The formation of C-alkylation products is a known issue in the alkylation of phenols.[3][4][5] The ambident nature of the phenoxide ion allows for attack from either the oxygen or the carbon atoms of the aromatic ring.
-
Controlling Selectivity:
-
Solvent: As mentioned, polar aprotic solvents generally favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the selectivity. Loosely associated cations (e.g., K+ vs. Na+) can lead to higher O-alkylation.
-
Catalyst: The use of phase-transfer catalysts can also enhance O-alkylation selectivity.
-
| Parameter | Condition for O-Alkylation | Condition for C-Alkylation |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Non-polar or protic |
| Counter-ion | K+, Cs+ | Li+, Na+ |
| Temperature | Lower temperatures | Higher temperatures |
Caption: Conditions favoring O- vs. C-alkylation of phenoxides.
Mitsunobu Reaction for Ether Synthesis
Question 3: My Mitsunobu reaction is sluggish and gives a poor yield of the desired ether. What should I check?
Answer: The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, but it is sensitive to several parameters.[6][7][8]
-
Reagent Quality and Stoichiometry:
-
DEAD/DIAD: Diethylazodicarboxylate (DEAD) and diisopropylazodicarboxylate (DIAD) are the most common azodicarboxylates used.[7] Ensure they are fresh, as they can decompose over time. Use of 1.1 to 1.5 equivalents is typical.
-
Triphenylphosphine (PPh3): This should be a pure, dry solid. It is also typically used in slight excess (1.1-1.5 equivalents).
-
-
Order of Addition: The order of reagent addition is critical for the success of the Mitsunobu reaction.[9]
-
Recommended Procedure:
-
Dissolve the alcohol (your hydroxy propylamine precursor), p-cresol, and PPh3 in an appropriate anhydrous solvent (e.g., THF, DCM).
-
Cool the mixture to 0°C.
-
Add the DEAD or DIAD dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
-
-
Acidity of the Nucleophile: The pKa of the nucleophile (p-cresol in this case) should ideally be less than 13 to ensure it can be deprotonated by the betaine intermediate formed from PPh3 and DEAD/DIAD.[7] p-Cresol is sufficiently acidic for this reaction.
Caption: Troubleshooting workflow for the Mitsunobu reaction.
Question 4: I am having difficulty removing the triphenylphosphine oxide and hydrazine byproducts from my Mitsunobu reaction. What are some effective purification strategies?
Answer: The removal of byproducts is a common challenge in Mitsunobu reactions.[6] Here are some strategies:
-
Crystallization: Triphenylphosphine oxide (TPPO) is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture. Alternatively, after workup, crystallization of the desired product may leave the byproducts in the mother liquor.
-
Chromatography: Column chromatography is a reliable method for separating the product from both TPPO and the hydrazine derivative.
-
Alternative Reagents: Newer protocols have been developed that use modified phosphines or azodicarboxylates to facilitate easier byproduct removal.[6][8] For example, using polymer-bound triphenylphosphine allows for the removal of the phosphine oxide by filtration.[7]
Amine Formation
Question 5: I am attempting a reductive amination to introduce the amine group, but the reaction is not proceeding as expected. What are the key parameters to optimize?
Answer: Reductive amination is a robust method for amine synthesis, but its success hinges on the careful control of reaction conditions.[10][11]
-
pH Control: The reaction medium should be weakly acidic (pH 4-6). This is a delicate balance:
-
Too Acidic: The amine nucleophile will be protonated, rendering it non-nucleophilic.
-
Too Basic: The carbonyl group will not be sufficiently activated by protonation for the initial nucleophilic attack by the amine.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for the success of a one-pot reductive amination.
-
Sodium Cyanoborohydride (NaBH3CN): This is a popular choice because it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting ketone or aldehyde.[11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): This is another excellent reagent for reductive amination and is often preferred as it is less toxic than NaBH3CN.[11] It is particularly effective for reactions with aldehydes.
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is also a common method.[10][12] This approach is considered a "green" chemistry method.[10]
-
-
Formation of the Imine/Iminium Ion: The reaction proceeds through the formation of an imine or iminium ion intermediate.[10] In a one-pot procedure, this intermediate is reduced in situ. If the reaction is failing, it could be due to the unfavorable equilibrium of imine formation.
-
Troubleshooting:
-
The use of a dehydrating agent (e.g., molecular sieves) can help to drive the equilibrium towards the imine intermediate.
-
-
Sources
- 1. CN1948277A - Propylamine derivative and its application in preparing tomocetin - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Degradation Pathways of 2-(4-Methylphenoxy)propylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methylphenoxy)propylamine. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the degradation of this compound. Given the limited direct literature on its degradation, this resource synthesizes information from structurally related molecules to propose likely degradation pathways and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the predicted metabolic degradation pathways of this compound?
Based on its chemical structure, the degradation of this compound is expected to proceed through several key metabolic routes targeting the aromatic ring, the ether linkage, and the propylamine side chain. The primary transformations are predicted to be hydroxylation, O-dealkylation (ether cleavage), and oxidative deamination.
Pathway A: Aromatic Hydroxylation
The 4-methylphenoxy group is susceptible to hydroxylation on the aromatic ring, a common metabolic transformation catalyzed by cytochrome P450 enzymes.[1] This can lead to the formation of catechol or hydroquinone derivatives, which can be further oxidized.[1]
Pathway B: Ether Bond Cleavage (O-Dealkylation)
The ether linkage is another likely site of metabolic attack. Enzymatic cleavage of the aryl ether bond would yield 4-methylphenol (p-cresol) and 2-aminopropanol.[2][3][4][5][6] This reaction is a known pathway in the degradation of other aromatic ether-containing compounds.[2][3][4][5][6]
Pathway C: Oxidative Deamination of the Propylamine Side Chain
The primary amine of the propylamine side chain is a prime target for oxidative deamination, a metabolic process that removes the amine group.[7][8][9][10] This reaction, often catalyzed by monoamine oxidases or other amine oxidases, would convert the amine to a ketone, forming 1-(4-methylphenoxy)propan-2-one, and releasing ammonia.[7][11]
The following diagram illustrates these predicted metabolic pathways:
Caption: Predicted metabolic degradation pathways of this compound.
Troubleshooting Analytical Experiments
This section addresses common issues encountered during the analysis of this compound and its potential degradation products.
High-Performance Liquid Chromatography (HPLC) Analysis
Q2: I am observing significant peak tailing for the parent compound in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?
Peak tailing with polar aromatic amines like this compound in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[12]
Systematic Troubleshooting Workflow:
Sources
- 1. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The enzymic cleavage of aromatic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. The enzymic cleavage of aromatic ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. fiveable.me [fiveable.me]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of 2-(4-Methylphenoxy)propylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the enantioselective separation of 2-(4-Methylphenoxy)propylamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven insights, and robust troubleshooting strategies for this specific analytical challenge. The information herein is synthesized from established principles of chiral chromatography and is tailored to the structural features of your molecule—a primary amine with an aromatic ether linkage.
Part 1: Method Development & Frequently Asked Questions (FAQs)
This section addresses the common questions that arise during the initial phases of method development for the chiral separation of this compound.
Q1: Where do I even begin? Which type of chiral stationary phase (CSP) is most likely to work for my compound?
Answer: The selection of the chiral stationary phase (CSP) is the most critical factor in achieving a successful separation. For this compound, which is a primary amine containing an aromatic ring, the following CSP classes have the highest probability of success:
-
Polysaccharide-Based CSPs: These are the workhorses of chiral separations and should be your primary screening choice.[1] Phases derived from amylose and cellulose, such as those with tris(3,5-dimethylphenylcarbamate) or similar derivatives, create chiral grooves.[2][3] The separation mechanism involves a combination of hydrogen bonding (with the primary amine), π-π interactions (with the phenoxy group), and steric hindrance, which together allow for chiral recognition.[4] Immobilized versions of these CSPs offer the significant advantage of being compatible with a wider range of organic solvents.[1][2]
-
Crown Ether-Based CSPs: These phases, such as Crownpak® CR-I(+), are specifically designed and highly effective for the separation of compounds with primary amino groups.[2][5][6] The chiral recognition mechanism involves the formation of a complex between the protonated primary amine of the analyte and the crown ether cavity. This specificity often leads to excellent resolutions.
-
Cyclofructan-Based CSPs: These have also demonstrated a high success rate in separating primary amines, particularly when used in the polar organic mode.[6]
Recommendation: Start by screening a small set of polysaccharide-based columns (e.g., one amylose-based and one cellulose-based) and, if available, a crown ether-based column. This strategy covers the most probable interaction mechanisms for your molecule.
Q2: What are the recommended starting mobile phase conditions for screening?
Answer: The optimal mobile phase is highly dependent on the CSP. You cannot use a single mobile phase for all column types.
For polysaccharide and cyclofructan CSPs in normal phase or polar organic mode, a typical screening approach involves:
-
Normal Phase (NP): A base solvent like n-Hexane or Heptane mixed with an alcohol modifier (e.g., 2-Propanol or Ethanol). A common starting point is 90:10 (v/v) Hexane:Ethanol.[6][7]
-
Polar Organic (PO): Acetonitrile or Methanol as the main solvent, often with an alcohol modifier.
-
Crucial Additive: For a basic analyte like yours, adding a small amount of a basic modifier is essential to occupy active silanol sites on the silica support and improve peak shape.[8] Start with 0.1% Diethylamine (DEA) or Butylamine (BA) in your mobile phase.[6][7]
For crown ether-based CSPs , the requirements are different:
-
Acidic Additive Required: These columns operate via an ionic interaction mechanism and typically require an acidic mobile phase to ensure the primary amine is protonated. A common mobile phase is Methanol with 0.1% to 0.8% Trifluoroacetic Acid (TFA) .[5]
The following table summarizes recommended starting conditions for an initial screen.
| CSP Class | Typical Mobile Phase | Recommended Additive (0.1%) | Rationale |
| Polysaccharide | n-Hexane / 2-Propanol (90/10) | Diethylamine (DEA) | Utilizes hydrogen bonding and π-π interactions. DEA prevents peak tailing.[8] |
| Polysaccharide | Acetonitrile / Methanol (95/5) | Diethylamine (DEA) | Polar organic mode, offers different selectivity. DEA prevents peak tailing. |
| Crown Ether | Methanol | Trifluoroacetic Acid (TFA) | Promotes ionic complexation between the protonated amine and the CSP.[5] |
Q3: Should I use HPLC or SFC? What are the advantages of each?
Answer: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this separation.
-
HPLC: It is a widely available and well-understood technique. Method development can be straightforward using the screening protocols described above.
-
SFC: This technique is often considered superior for preparative chiral separations and is becoming the technique of choice in the pharmaceutical industry.[9] Its advantages include faster separations, lower viscosity leading to higher efficiency, and reduced organic solvent consumption as the main mobile phase component is compressed CO₂.[9] SFC is particularly well-suited for separating primary amines.[5]
Recommendation: If you have access to an SFC system, it is highly recommended to screen your compound on it. The same polysaccharide and crown ether columns used for HPLC are often available in SFC formats.
Q4: My compound is not resolving at all. Is derivatization a good option?
Answer: While direct separation on a CSP is usually the most efficient approach, derivatization is a viable alternative if direct methods fail. There are two main strategies:
-
Chiral Derivatization: React your racemic amine with a single, pure enantiomer of a chiral derivatizing agent. This creates a pair of diastereomers. Diastereomers have different physical properties and can often be separated on a standard, non-chiral (achiral) column like a C18.[3][10]
-
Achiral Derivatization: React the amine with a highly fluorescent or UV-active tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[11] This does not create diastereomers but can enhance the interactions with the CSP and dramatically improve detection sensitivity, which can be beneficial if the initial separation is borderline.[11]
Recommendation: Pursue derivatization only after a thorough screening of direct methods has been unsuccessful. The added step can introduce complexity and potential for analytical error.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Workflow: Chiral Method Development Strategy
This diagram outlines a logical workflow for developing a robust chiral separation method.
Caption: A decision tree for diagnosing peak shape problems.
Experimental Protocol: Generic HPLC Screening Method
This protocol provides a detailed, step-by-step methodology for an initial screen.
1.0 Objective: To screen for enantioseparation of this compound on selected Chiral Stationary Phases.
2.0 Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Columns:
-
Cellulose-based (e.g., Lux Cellulose-1 or Chiralcel OD-H)
-
Amylose-based (e.g., Lux Amylose-1 or Chiralpak AD-H)
-
Crown Ether-based (e.g., Crownpak CR-I(+))
-
-
HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA), Methanol (MeOH)
-
Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA)
-
Sample: this compound, racemic standard (1 mg/mL in mobile phase)
3.0 Mobile Phase Preparation:
-
MP A (Polysaccharide Screen): n-Hexane / IPA (90:10 v/v) with 0.1% DEA.
-
MP B (Crown Ether Screen): Methanol with 0.1% TFA.
-
Procedure: Prepare 500 mL of each mobile phase. Add the additive last and mix thoroughly. Degas before use. [8] 4.0 Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 270 nm (to capture phenoxy absorbance)
5.0 Experimental Procedure:
-
Install the first column (e.g., Cellulose-based).
-
Equilibrate the column with MP A for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks are present.
-
Inject the 1 mg/mL racemic standard.
-
Acquire data for 20-30 minutes or until both enantiomers have eluted.
-
Repeat steps 1-5 for the Amylose-based column using MP A.
-
IMPORTANT: Before switching to the crown ether column, flush the entire HPLC system thoroughly with 100% IPA to remove the hexane and DEA.
-
Install the Crown Ether column.
-
Equilibrate the column with MP B for 30 minutes.
-
Inject the standard and acquire data as before.
6.0 Data Analysis:
-
For each run, inspect the chromatogram for the presence of two peaks.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for any observed separation. A resolution (Rs) of > 1.5 is considered baseline separation.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. Available at: [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1314, 107-116. Available at: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies, Inc. Available at: [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Toth, T., & Gyllenhaal, O. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. HPLC Professionals YouTube Channel. Available at: [Link]
-
Khater, S., & Lozano, V. A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 26(16), 4939. Available at: [Link]
-
Kusuyama, T., & Fuji, K. (2022). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 27(19), 6516. Available at: [Link]
-
Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]
-
Study on the Enantioselective Separation, Dissipation, and Residue of Chiral Fenpropathrin in Vegetables by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS). PubMed. Available at: [Link]
-
Enantioselective separations by packed column subcritical and supercritical fluid chromatography. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. columnex.com [columnex.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. yakhak.org [yakhak.org]
Technical Support Center: Synthesis of 2-(4-Methylphenoxy)propylamine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting the synthesis of 2-(4-Methylphenoxy)propylamine. As a key intermediate in the development of various pharmaceuticals and agrochemicals, ensuring the purity and yield of this compound is paramount.[1] This document moves beyond standard protocols to provide in-depth, field-proven insights into potential challenges, focusing on the identification and mitigation of reaction byproducts.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing a logical framework for diagnosis and resolution.
Q1: My final product yield is significantly lower than expected. What are the likely causes related to byproduct formation?
A1: Low yields in the synthesis of this compound can often be attributed to competing side reactions. The primary synthetic route is a Williamson ether synthesis, which involves the reaction of a p-cresol salt with a 2-halopropylamine derivative or a similar precursor.[2][3][4] However, several factors can divert the reaction from the desired pathway.
Core Causality:
-
Elimination vs. Substitution (E2 vs. SN2): The alkoxide of p-cresol is a strong base. If your substrate is a secondary halide (e.g., 2-chloropropylamine), an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of propene derivatives and reducing the yield of the target ether.[4][5]
-
Steric Hindrance: Significant steric bulk on either the nucleophile or the electrophile can hinder the SN2 reaction, favoring elimination.[3][5]
-
Reaction Temperature: Higher reaction temperatures can favor the elimination pathway over substitution.[6]
Troubleshooting Protocol:
-
Substrate Selection: Whenever possible, opt for a primary alkyl halide as the electrophile to minimize the competing E2 elimination reaction.[2][3]
-
Temperature Control: Maintain the reaction temperature at the lower end of the effective range for the SN2 reaction. A typical range is 50-100°C.[4]
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate p-cresol if preparing the alkoxide in situ. This minimizes side reactions with the electrophile.
-
Solvent Choice: Employ a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to enhance the rate of the SN2 reaction.[3]
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing unexpected peaks in my crude product's NMR/GC-MS. What are the common byproducts I should be looking for?
A2: The presence of unexpected analytical signals is a clear indication of byproduct formation. For the synthesis of this compound, several common impurities can arise.
Common Byproducts and Their Formation:
| Byproduct | Formation Mechanism | Key Analytical Signatures |
| Di-(p-tolyl) ether | Self-condensation of p-cresol under harsh basic conditions or reaction of the p-cresolate with an aryl halide impurity. | Aromatic signals in ¹H NMR, distinct mass in GC-MS. |
| N,N-dipropylated amine | Over-alkylation of the primary amine product if the reaction conditions are not carefully controlled. | Complex aliphatic region in ¹H NMR, higher mass in GC-MS. |
| Secondary and Tertiary Amines | If ammonia is used in the synthesis, it can lead to the formation of secondary and tertiary amines as byproducts.[7] | Varied signals in the aliphatic region of the NMR and corresponding masses in the mass spectrum. |
| Unreacted p-cresol | Incomplete reaction or unfavorable equilibrium. | Characteristic phenolic proton signal in ¹H NMR. |
| Elimination products (e.g., allylbenzene derivatives) | E2 elimination of the alkyl halide precursor. | Alkene proton signals in ¹H NMR. |
Analytical Protocol for Impurity Identification:
-
¹H NMR Spectroscopy:
-
Step 1: Acquire a high-resolution ¹H NMR spectrum of the crude product.
-
Step 2: Integrate all peaks and compare the integral of the desired product's characteristic peaks (e.g., the methyl group on the phenoxy ring, the methine proton) to the integrals of the impurity peaks.
-
Step 3: Look for characteristic signals of the byproducts listed in the table above.
-
-
GC-MS Analysis:
-
Step 1: Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Step 2: Inject the sample into the GC-MS and run a standard temperature program to separate the components.
-
Step 3: Analyze the mass spectrum of each separated peak to identify the molecular weight of the components and compare them to the expected byproducts.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Q3: What is the primary mechanism for the formation of this compound, and how does this lead to byproduct formation?
A3: The most common and direct synthesis route is the Williamson ether synthesis .[2][3][4] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism .[3]
Reaction Pathway and Byproduct Formation:
Caption: Competing SN2 and E2 pathways.
In the desired SN2 pathway, the nucleophilic p-cresolate ion attacks the electrophilic carbon of the 2-halopropylamine, displacing the halide and forming the ether linkage. However, the p-cresolate is also a strong base, which can lead to the competing E2 elimination pathway, where it abstracts a proton from the carbon adjacent to the halide, resulting in the formation of a double bond and eliminating the halide.[4][5]
Q4: How can I effectively purify my crude this compound to remove these byproducts?
A4: A multi-step purification strategy is often necessary to achieve high purity.
Recommended Purification Protocol:
-
Aqueous Workup:
-
Step 1: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted p-cresol.
-
Step 3: Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the desired amine product, transferring it to the aqueous layer and leaving non-basic organic impurities behind.
-
Step 4: Basify the aqueous layer with a strong base (e.g., 6M NaOH) and extract the purified amine back into an organic solvent.
-
Step 5: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
For the removal of closely related impurities (e.g., N,N-dipropylated amine), column chromatography on silica gel is effective.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes, with the addition of a small amount of triethylamine (e.g., 1%) to prevent the amine from tailing on the acidic silica gel.
-
-
Distillation:
-
If the byproducts have significantly different boiling points, vacuum distillation can be a viable purification method for larger scale preparations.
-
References
- Google Patents. (1996). Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (2021). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino)propane (mdma). AU2021106190A4.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
- Google Patents. (2010). Process for preparation of phenoxypropanol amines. WO2010029566A2.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. AU2021106190A4 - Improved method of synthesis of 1-(3â,4â-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]
- 7. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of 2-(4-Methylphenoxy)propylamine
Welcome to the technical support center for the stereoselective synthesis of 2-(4-Methylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing racemization during the synthesis of this critical chiral intermediate. As a key precursor in the synthesis of pharmaceuticals such as Atomoxetine, maintaining the stereochemical integrity of this compound is paramount for its biological activity and therapeutic efficacy.[1] This resource combines established chemical principles with field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is controlling stereochemistry so critical in the synthesis of this compound?
The biological activity of many pharmaceuticals is highly dependent on their three-dimensional structure. In the case of drugs derived from this compound, such as Atomoxetine, typically only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[1] Therefore, producing a single, enantiomerically pure compound is essential for ensuring the safety and efficacy of the final drug product.[1]
Q2: What are the primary causes of racemization during the synthesis of this compound?
Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a common challenge in multi-step organic synthesis. In the context of this compound synthesis, which often involves nucleophilic substitution reactions to form the ether linkage, racemization can occur through several mechanisms:
-
SN1 Pathway Competition: The desired stereospecificity is typically achieved through an SN2 reaction, which proceeds with an inversion of stereochemistry.[2][3] However, if the reaction conditions favor a competing SN1 pathway, a planar carbocation intermediate is formed.[4] The incoming nucleophile can then attack this planar intermediate from either face, leading to a racemic mixture of products.[5][6]
-
Leaving Group Ability: A very good leaving group can facilitate the formation of a carbocation, thus promoting the SN1 pathway.[7][8]
-
Solvent Effects: Polar protic solvents, such as water and alcohols, can stabilize the carbocation intermediate of an SN1 reaction, thereby increasing the likelihood of racemization.[9][10][11]
-
Reaction Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the SN1 pathway, leading to a loss of stereochemical control.[9]
Q3: How do I choose the most suitable stereoselective strategy for my synthesis?
Several robust strategies can be employed to synthesize enantiomerically pure this compound. The best choice depends on factors such as the available starting materials, scalability, and desired enantiomeric excess (e.e.).
| Strategy | Principle | Advantages | Disadvantages |
| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.[12] | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[13][14][15] | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of up to 100%.[13][16][17] | High yield and high enantioselectivity. | Requires careful optimization of both the enzymatic resolution and the racemization catalyst. |
| Asymmetric Reduction | A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst, establishing the stereocenter early in the synthesis.[18][19] | Can be highly efficient and atom-economical. | Requires specialized and often expensive chiral catalysts. |
Q4: What is the role of the solvent in preventing racemization?
The choice of solvent is critical in directing the reaction towards the desired SN2 pathway and minimizing racemization.[20][21]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are highly recommended for SN2 reactions.[9][10][20] They are polar enough to dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents. This "naked" and more reactive nucleophile readily participates in the backside attack characteristic of the SN2 mechanism.[20][21]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should generally be avoided as they can stabilize the carbocation intermediate in an SN1 reaction through hydrogen bonding, leading to racemization.[9][10][11] They can also solvate the nucleophile, reducing its reactivity in an SN2 reaction.[9][21]
Q5: How does the choice of leaving group impact the stereochemical outcome?
A good leaving group is essential for a successful nucleophilic substitution reaction. However, an exceptionally good leaving group might favor the SN1 pathway by readily dissociating to form a stable carbocation.[7][8] For the synthesis of this compound, common leaving groups on the propyl chain include halides (Br, Cl) or sulfonates (tosylate, mesylate). The choice should be balanced to ensure a reasonable reaction rate without excessively promoting the SN1 mechanism.
Troubleshooting Guide
Problem: My final product shows significant racemization.
| Possible Cause | Troubleshooting Steps |
| Competition from SN1 Pathway | * Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to favor the SN2 mechanism.[9][10][20] * Temperature: Lower the reaction temperature to disfavor the SN1 pathway, which typically has a higher activation energy.[9] * Nucleophile Concentration: Ensure a high concentration of the nucleophile to promote the bimolecular SN2 reaction. |
| Leaving Group is Too Reactive | * Consider using a less reactive leaving group. For example, if you are using a tosylate, you might try a bromide or chloride. |
| Base-catalyzed Epimerization | * If a strong base is used, it could potentially deprotonate the chiral center, leading to racemization. Use the minimum effective amount of a non-nucleophilic base. |
Problem: Low yield in my stereoselective synthesis.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | * The Williamson ether synthesis, a common method for forming the ether linkage, is an SN2 reaction and is sensitive to steric hindrance.[22][23][24] Ensure that the electrophilic carbon is on a primary or secondary alkyl halide for optimal results.[23][24] Tertiary alkyl halides will predominantly undergo elimination.[23] |
| Poor Nucleophilicity | * The alkoxide of 4-methylphenol (p-cresol) needs to be fully formed. Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the phenol completely before adding the electrophile.[23] |
| Side Reactions (Elimination) | * Elimination (E2) is a common side reaction, especially with secondary alkyl halides and sterically hindered bases.[25] Use a less hindered base and lower the reaction temperature. |
| Enzyme Inactivity (in enzymatic resolutions) | * Ensure the correct pH and temperature for the chosen enzyme. * Verify the purity of the substrate, as impurities can inhibit enzyme activity. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis via a Chiral Auxiliary (Ellman's Sulfinamide)
This protocol outlines the synthesis of a chiral amine using Ellman's tert-butanesulfinamide as a chiral auxiliary.[26][27]
Step 1: Formation of the N-tert-Butanesulfinyl Imine
-
To a solution of the corresponding ketone in an appropriate solvent (e.g., THF), add (R)- or (S)-2-methyl-2-propanesulfinamide (1.1 eq.).
-
Add a Lewis acid catalyst (e.g., Ti(OEt)4, 2.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with brine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Diastereoselective Reduction of the Sulfinyl Imine
-
Dissolve the purified N-tert-butanesulfinyl imine in a suitable solvent (e.g., THF) and cool to -78 °C.
-
Add a reducing agent (e.g., L-Selectride) dropwise.
-
Stir the reaction at low temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Allow the reaction to warm to room temperature and work up by adding an aqueous solution of Rochelle's salt.
-
Extract the product, dry the organic layer, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the product from the previous step in methanol.
-
Add a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane).
-
Stir the reaction at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting amine hydrochloride can be further purified by recrystallization.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
This protocol describes a typical kinetic resolution using a lipase.[13][14][15]
-
To a solution of racemic this compound in an organic solvent (e.g., toluene or MTBE), add an acyl donor (e.g., ethyl acetate).
-
Add the lipase (e.g., Candida antarctica lipase B, CAL-B).
-
Stir the reaction at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
The reaction mixture will contain the acylated (R)-amine and the unreacted (S)-amine.
-
Separate the amine from the amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase.
-
Basify the aqueous layer and extract the enantiomerically enriched amine.
-
The amide can be hydrolyzed back to the other enantiomer of the amine if desired.
Visualizations
Reaction Mechanism: SN1 vs. SN2 in Ether Synthesis
Caption: Comparison of SN2 and SN1 pathways in ether synthesis.
Workflow: Decision Tree for Stereoselective Synthesis
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. diva-portal.org [diva-portal.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 20. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 21. m.youtube.com [m.youtube.com]
- 22. jk-sci.com [jk-sci.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 25. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 26. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 2-(4-Methylphenoxy)propylamine Solutions
Welcome to the technical support center for 2-(4-Methylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving the stability of solutions containing this versatile compound. As a key building block in pharmaceutical and chemical synthesis, ensuring the stability and purity of this compound solutions is paramount for reproducible and reliable experimental outcomes.[1]
This document moves beyond generic advice, offering a detailed exploration of the factors influencing the stability of this compound, potential degradation pathways, and systematic approaches to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has developed a yellow or brownish tint. What is causing this discoloration and is the product degraded?
Discoloration is a common indicator of degradation in amine-containing solutions, particularly aromatic amines. The color change is often due to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2] The primary amino group and the electron-rich aromatic ring in this compound are susceptible to oxidation, potentially forming colored impurities such as N-oxides or products of oxidative coupling.
While a slight color change may not significantly impact the outcome of all experiments, it is a clear sign that the integrity of the solution is compromised. For sensitive applications, such as in pharmaceutical development, even minor degradation is a concern.[3] It is crucial to assess the purity of the discolored solution using analytical methods like HPLC or GC-MS to quantify the extent of degradation before further use.
Q2: What are the ideal storage conditions for a stock solution of this compound?
To maximize the shelf-life of your this compound solution, adhere to the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of chemical degradation reactions. |
| Light Exposure | Store in amber glass vials or protect from light. | UV radiation can provide the activation energy for photo-oxidative degradation.[4] |
| Atmosphere | Purge the headspace of the container with an inert gas (e.g., argon or nitrogen). | This displaces oxygen, a key reactant in oxidative degradation. |
| Container Type | Use high-density polyethylene (HDPE) or glass containers. Avoid metal containers. | Amines can be corrosive to certain metals, which can in turn catalyze degradation.[5] |
| Moisture | Store in a dry environment, using desiccants if necessary. | Amines can be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation pathways. |
Q3: Which solvents are recommended for dissolving this compound to ensure the best stability?
The choice of solvent can significantly impact the stability of this compound. Here is a general guideline:
-
Recommended: Aprotic organic solvents such as Tetrahydrofuran (THF), Dioxane, or Acetonitrile are generally good choices as they are less likely to participate in degradation reactions.
-
Use with Caution: Protic solvents like methanol or ethanol can be used, but may be more susceptible to participating in certain degradation pathways, especially at elevated temperatures.
-
Aqueous Solutions: Water can facilitate both oxidative and hydrolytic degradation. If an aqueous solution is necessary, it is critical to control the pH. Buffering the solution to a slightly acidic or neutral pH can improve stability compared to alkaline conditions. The stability of amines in aqueous solutions can be complex and is often dependent on the specific amine and the presence of other components like CO2.[6]
It is always advisable to perform a preliminary stability study in your chosen solvent system if the solution is to be stored for an extended period.
Q4: I suspect my this compound solution has degraded. What analytical techniques can I use to confirm this and quantify the impurities?
A multi-technique approach is often best for assessing the purity and degradation of your solution:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and its degradation products due to its high sensitivity and resolution.[7] A stability-indicating HPLC method should be developed that separates the active ingredient from all potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products. It combines the separation power of GC with the identification capabilities of MS.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of unknown degradation products, particularly when isolated.
-
UV-Vis Spectroscopy: A simple and rapid method to monitor for the appearance of colored impurities, although it is not specific.
Troubleshooting Guide
This section provides a structured approach to resolving common stability issues encountered during experiments with this compound solutions.
Issue 1: Rapid Discoloration of the Solution
-
Symptom: A freshly prepared solution of this compound turns yellow or brown within a few hours or days.
-
Potential Causes & Solutions:
-
Oxygen Exposure: The solution was likely prepared and stored in the presence of air.
-
Solution: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas. Store the final solution under an inert atmosphere (argon or nitrogen).
-
-
Light Exposure: The solution was stored in a clear container and exposed to ambient or UV light.
-
Solution: Store solutions in amber glass vials or wrap clear containers in aluminum foil.
-
-
Contaminated Solvent: The solvent may contain peroxide impurities (common in aged ethers like THF) or trace metals that catalyze oxidation.
-
Solution: Use fresh, high-purity solvents. Test for peroxides in ether solvents and purify if necessary.
-
-
Incompatible Container: The storage container may be leaching impurities or reacting with the amine.
-
Solution: Ensure you are using high-quality glass or HDPE containers.
-
-
Issue 2: Precipitation or Cloudiness in the Solution
-
Symptom: A precipitate or haziness forms in the solution upon storage.
-
Potential Causes & Solutions:
-
Low Temperature Storage: If the solution is stored at a low temperature, the solubility of this compound may be exceeded.
-
Solution: Gently warm the solution and sonicate to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.
-
-
Reaction with Atmospheric CO2: Amines can react with carbon dioxide from the air to form carbamate salts, which may have lower solubility.
-
Solution: Prepare and store solutions under an inert atmosphere.
-
-
Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound.
-
Solution: Identify the precipitate using analytical techniques. If it is a degradant, the solution should be discarded and prepared fresh under more stringent protective measures.
-
-
Experimental Protocols
Protocol 1: Step-by-Step Guide for Preparing a Stable Stock Solution
-
Solvent Preparation: Select a high-purity, aprotic solvent (e.g., Acetonitrile). De-gas the solvent by sparging with dry argon or nitrogen for 15-20 minutes.
-
Weighing the Compound: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the de-gassed solvent to the vial to the desired final volume. Cap the vial and mix gently until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Inert Atmosphere: Purge the headspace of the vial with argon or nitrogen for 1-2 minutes before tightly sealing the cap.
-
Storage: Wrap the vial in aluminum foil or place it in a light-blocking container and store it at 2-8°C.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound under various stress conditions.[3][8] This helps in identifying potential degradation products and developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method. The goal is to achieve 5-20% degradation of the parent compound.
Visualizations
Logical Workflow for Troubleshooting Solution Instability
Caption: Troubleshooting workflow for unstable solutions.
Potential Degradation Pathways of this compound
Caption: Plausible degradation routes for the molecule.
References
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-251.
- Jena, A., et al. (2016). Forced Degradation Studies. MOJ Bioorganic & Organic Chemistry, 2(6).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.
- Mondal, M. K., & Samanta, A. N. (2015). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. International Journal of Hydrogen Energy, 40(46), 16395-16405.
- Hyvönen, T., et al. (1993). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of Medicinal Chemistry, 36(24), 3849-3854.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814.
- D'Alelio, G. F. (1942). U.S. Patent No. 2,237,092. Washington, DC: U.S.
- Rupprecht, J. K., et al. (2004). Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system. Journal of Environmental Science and Health, Part B, 39(5-6), 725-738.
- Li, H., et al. (2017). Degradation of 2,4-dichlorophenol by melamine amine cellulose- immobilized lacasses. TAPPI Journal, 16(10), 599-606.
- Liu, Y., et al. (2015). Degradation of toluene-2,4-diamine by persulphate: kinetics, intermediates and degradation pathway. Environmental Technology, 36(19), 2476-2484.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: NMR Analysis of 2-(4-Methylphenoxy)propylamine Impurities
Welcome to the technical support center for the NMR analysis of 2-(4-Methylphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the impurity profiling of this important pharmaceutical intermediate. Here, we synthesize technical accuracy with field-proven insights to empower you to confidently identify, quantify, and troubleshoot impurities in your samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the NMR analysis of this compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the main compound, this compound?
A1: Understanding the NMR fingerprint of your target molecule is the first step in identifying what is not your molecule. While a definitive, fully assigned spectrum depends on the solvent and concentration, we can predict the characteristic chemical shifts based on its structure and data from analogous compounds.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Protons/Carbons | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Methyl (aromatic) | ~2.3 | ~20 | Singlet, characteristic of the tolyl methyl group. |
| Methyl (propyl) | ~1.2 (doublet) | ~18 | Coupled to the methine proton. |
| Methylene | ~3.8 - 4.1 (multiplet) | ~72 | Diastereotopic protons adjacent to the chiral center and the oxygen, appearing as a complex multiplet. |
| Methine | ~3.3 - 3.6 (multiplet) | ~50 | Chiral center, coupled to the adjacent methyl and methylene protons. |
| Aromatic (ortho to O) | ~6.8 (doublet) | ~115 | Part of an AA'BB' system. |
| Aromatic (meta to O) | ~7.1 (doublet) | ~130 | Part of an AA'BB' system. |
| Quaternary (C-O) | - | ~156 | |
| Quaternary (C-CH₃) | - | ~130 | |
| Amine (NH₂) | Variable | - | Broad singlet, chemical shift is highly dependent on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. |
Q2: What are the most probable process-related impurities I should be looking for?
A2: Impurities are typically unreacted starting materials, intermediates, or by-products from side reactions. The most common synthetic routes to phenoxy-propanolamines allow us to anticipate the likely culprits. A prevalent method involves the Williamson ether synthesis between p-cresol and a 2-halopropanamine derivative, or the reductive amination of 1-(4-methylphenoxy)propan-2-one.
Common Process-Related Impurities
| Impurity Type | Potential Structure/Compound | Origin Story | Key NMR Signals to Watch For |
| Starting Material | p-Cresol | Incomplete reaction. | Sharp singlet around 2.2-2.3 ppm (Ar-CH₃), aromatic signals, and a broad phenolic -OH peak. |
| Intermediate | 1-(4-Methylphenoxy)propan-2-one | Incomplete reductive amination. | A sharp singlet around 2.2 ppm for the ketone's methyl group. Absence of the methine proton signal seen in the final amine. |
| Isomeric Impurity | 1-(4-Methylphenoxy)propan-1-amine | Use of isomeric starting materials. | Different splitting patterns and chemical shifts for the propyl chain protons due to the different substitution pattern. |
| By-product | Dimeric or over-alkylated species | Side reactions, particularly if ammonia is used in excess or under harsh conditions. | Reduced symmetry and more complex aromatic and aliphatic signals. May require 2D NMR for confirmation. |
| Residual Solvents | Acetone, Toluene, Methanol, etc. | Leftover from synthesis and purification. | Characteristic sharp singlets (e.g., Acetone ~2.17 ppm in CDCl₃).[1][2][3] |
Section 2: Troubleshooting Guide - "What am I seeing in my spectrum?"
This section provides a problem-and-solution framework for interpreting unexpected NMR signals.
Scenario 1: "I see unexpected aromatic signals that don't match the expected AA'BB' pattern."
Question: My ¹H NMR spectrum shows more than the two expected doublets in the aromatic region. What could this be?
Answer & Troubleshooting Workflow:
This issue often points to regio-isomeric impurities or starting material contaminants. For instance, commercial p-cresol might contain small amounts of o-cresol or m-cresol. Similarly, if a fluorotoluene derivative was used in an analogous synthesis (common for drugs like atomoxetine), impurities in that starting material can lead to isomeric products.[4]
Caption: Workflow for diagnosing unexpected aromatic signals.
Step-by-Step Protocol: Acquiring a COSY Spectrum
-
Sample Preparation: Use a standard, well-prepared sample of your this compound (5-10 mg in ~0.6 mL of a deuterated solvent like CDCl₃ or DMSO-d₆).
-
Spectrometer Setup: Load the sample and perform standard locking and shimming.
-
Experiment Selection: Choose a gradient-selected COSY (gCOSY) experiment from the spectrometer's pulse program library. This is generally preferred for its cleaner spectra.
-
Parameter Optimization:
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 2-4) for a good signal-to-noise ratio.
-
Use a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
-
Data Processing: After acquisition, apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.
-
Analysis: Look for cross-peaks that reveal J-coupling between protons.[5][6] Unexpected cross-peaks in the aromatic region will confirm the presence of a different spin system, indicative of an isomer.
Scenario 2: "My integration values are off, and there's a broad peak I can't assign."
Question: The integral for my aromatic methyl group is higher than 3 protons relative to the rest of the molecule. I also have a broad, unassignable peak. What's happening?
Answer & Troubleshooting Workflow:
This classic scenario often points to the presence of residual starting material (p-cresol) and water. The methyl group of p-cresol will overlap with the methyl group of your product, artificially inflating the integral. The broad peak is likely water, which can also exchange with your amine protons, causing them to broaden or even disappear.
Caption: Decision tree for troubleshooting integration and broad peak issues.
Step-by-Step Protocol: D₂O Exchange
-
Acquire Standard Spectrum: Take a normal ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Gently shake the tube to ensure mixing. You may see a separate layer if the solvent is not miscible with water, but exchange will still occur at the interface.
-
Re-acquire Spectrum: Run the ¹H NMR experiment again using the same parameters.
-
Compare: Labile protons (like those on amines, alcohols, and water) will exchange with deuterium and their signals will significantly decrease in intensity or disappear entirely. This will confirm the identity of the water peak and your amine protons.
Section 3: Advanced Analysis - Quantitative NMR (qNMR) for Impurity Profiling
For regulatory purposes, simply identifying an impurity is not enough; you must quantify it.[4] Quantitative NMR (qNMR) is a powerful primary method for this, as signal intensity is directly proportional to the number of nuclei.[][8][9][10]
Q3: How can I use qNMR to determine the purity of my this compound batch?
A3: qNMR requires a certified internal standard with a known purity and concentration. The purity of your active pharmaceutical ingredient (API) is then calculated by comparing the integral of a unique, well-resolved signal from your API to a signal from the internal standard.
Workflow for Quantitative NMR (qNMR) Analysis
Caption: Step-by-step workflow for qNMR analysis.
Step-by-Step Protocol: Purity Determination by qNMR
-
Select an Internal Standard: Choose a standard with sharp signals that do not overlap with your analyte. Maleic acid or 1,4-dinitrobenzene are common choices. It must be stable and not react with your compound.
-
Prepare the Sample:
-
Accurately weigh a specific amount of your this compound sample (e.g., ~20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., ~10 mg of maleic acid).
-
Dissolve both solids completely in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) in a volumetric flask, then transfer to an NMR tube.
-
-
Acquire the Spectrum:
-
Crucial Step: Ensure quantitative conditions. This means setting the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons you are integrating. A D1 of 30 seconds is often a safe starting point.
-
Use a calibrated 90° pulse.
-
Acquire enough scans to get a very high signal-to-noise ratio (>250:1) for the peaks of interest.
-
-
Process and Calculate:
-
Carefully phase the spectrum and apply a high-order polynomial baseline correction.
-
Integrate a well-resolved, non-overlapping signal from your analyte (e.g., the aromatic methyl singlet) and a signal from the standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P_std: Purity of the internal standard
-
-
This rigorous approach provides an absolute quantification of your main compound and can be adapted to quantify specific impurities if they have unique, resolved signals.
References
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- (n.d.).
- (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- (n.d.). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. International Journal of Pharmaceutical Sciences Review and Research.
-
(n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
(n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
- (n.d.). NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- (n.d.). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
-
(n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. National Institutes of Health. [Link]
- (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
(n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
(n.d.). Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. [Link]
- (n.d.). Synthesis of atomoxetine hydrochloride.
- (n.d.). Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards.
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- 1. Atomoxetine related compound C | C17H21NO | CID 9967641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. US7378553B2 - Isolated atomoxetine impurity, processes for the preparation of atomoxetine impurities and their use as reference standards - Google Patents [patents.google.com]
- 5. Atomoxetine hydrochloride(82248-59-7) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 8. Atomoxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylphenoxy)propylamine
Welcome to the technical support center for 2-(4-Methylphenoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during experimentation. This guide offers troubleshooting advice, detailed protocols, and a foundational understanding of the principles behind solubility enhancement for this versatile amine compound.
Introduction to this compound and its Solubility Profile
This compound is a primary amine with a molecular weight of 165.23 g/mol and the chemical formula C₁₀H₁₅NO.[1] Its structure, featuring a substituted aromatic ring and a propyl amine chain, suggests it is a weakly basic compound with limited aqueous solubility. Such compounds often present challenges in various experimental settings, from initial biological screening to formulation development.[2][3] Poor solubility can lead to unreliable experimental data, low bioavailability, and difficulties in formulation.[4] This guide will walk you through systematic approaches to address these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound is expected to have low intrinsic solubility in neutral aqueous solutions due to the hydrophobic nature of the methylphenoxy group. As a weak base, its solubility is highly dependent on the pH of the medium.[] In neutral or alkaline solutions, the compound exists predominantly in its neutral, less soluble form. To improve solubility, acidification of the medium is necessary to protonate the amine group, forming a more soluble salt.[6]
Q2: I'm observing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While this compound may be soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility in the final aqueous buffer is much lower.[7] When the concentrated DMSO stock is diluted into the aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment. Strategies to mitigate this include lowering the final concentration, adjusting the pH of the aqueous buffer, or using a co-solvent system.[][8]
Q3: Can I improve the solubility of this compound without significantly changing the pH?
A3: Yes, several techniques can enhance solubility with minimal pH alteration. These include the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[2][8] Co-solvents such as ethanol or propylene glycol can increase the solubility of non-polar compounds in aqueous solutions.[][9] Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[8][10] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2][4]
Q4: What is the best way to prepare a stock solution of this compound?
A4: For initial experiments, preparing a high-concentration stock solution in a suitable organic solvent is recommended. Common choices include DMSO, ethanol, or methanol.[7] A typical starting point would be a 10 mM or 100 mM stock solution. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous media. For applications where organic solvents are not desirable, preparing a stock solution in an acidic aqueous buffer (e.g., pH 2-4) can be an effective alternative.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic approach to troubleshooting and improving the solubility of this compound.
Step 1: pH Adjustment
As a primary amine, the most straightforward method to enhance the aqueous solubility of this compound is through pH adjustment.[][11] By lowering the pH, the amine group becomes protonated, forming a more water-soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.[12]
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[13]
Expected Outcome & Interpretation:
You should observe a significant increase in solubility at lower pH values. A sharp decrease in solubility is expected as the pH approaches and surpasses the pKa of the compound's conjugate acid.
Troubleshooting Decision Workflow: pH Adjustment
Caption: Workflow for troubleshooting solubility via pH adjustment.
Step 2: Co-solvent Systems
When pH modification is not feasible or sufficient, the use of co-solvents is a powerful alternative. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[][8]
Common Co-solvents for Pharmaceutical Research:
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-20% (v/v) | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 1-30% (v/v) | A versatile co-solvent with low toxicity.[9] |
| Polyethylene Glycol (PEG 300/400) | 1-40% (v/v) | Effective for highly lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | <1% (v/v) | Use with caution due to potential cellular effects. |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of this compound in various co-solvents (e.g., 100 mM in Ethanol, Propylene Glycol, and PEG 400).
-
Prepare a series of aqueous buffers containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add a small aliquot of the stock solution to the co-solvent-containing buffers to achieve the desired final concentration of the compound.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).
-
Quantify the solubility in promising co-solvent systems using the method described in the pH adjustment protocol.
Step 3: Salt Formation
For long-term storage and formulation development, preparing a stable, solid salt form of this compound can significantly improve its aqueous solubility and dissolution rate.[14][15] This involves reacting the basic amine with an acid to form a salt.
Common Counter-ions for Amine Salts:
-
Inorganic: Hydrochloride (HCl), Sulfate (H₂SO₄), Phosphate (H₃PO₄)
-
Organic: Mesylate (methanesulfonic acid), Tosylate (p-toluenesulfonic acid), Citrate (citric acid), Tartrate (tartaric acid)
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., isopropanol, acetone).
-
Add a stoichiometric equivalent of the desired acid (e.g., a solution of HCl in isopropanol).
-
Stir the mixture at room temperature or with gentle heating to induce salt formation and precipitation.
-
Isolate the resulting solid by filtration, wash with the organic solvent, and dry under vacuum.
-
Characterize the salt form for its solubility, dissolution rate, and solid-state properties (e.g., using powder X-ray diffraction).
Decision Tree for Solubility Enhancement Strategy
Caption: Decision tree for selecting a solubility enhancement method.
Analytical Methods for Solubility Determination
Accurate measurement of solubility is crucial for evaluating the effectiveness of different enhancement techniques.[16][17]
-
Shake-Flask Method: This is the "gold standard" for determining thermodynamic equilibrium solubility.[12][16] It involves equilibrating an excess of the compound in the solvent of interest over a prolonged period and then measuring the concentration of the dissolved solute.
-
High-Throughput Screening (HTS) Methods: For rapid screening of multiple conditions (e.g., different pH values or co-solvents), automated HTS methods are often employed. These may involve nephelometry (light scattering) to detect precipitation or automated liquid handling with subsequent analysis by HPLC.[18]
-
Potentiometric Titration: This method can be used to determine the pKa of the compound, which is essential for predicting its pH-dependent solubility profile.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of this weakly basic compound, researchers can effectively employ techniques such as pH adjustment, co-solvency, and salt formation to achieve the desired solubility for their specific application. This guide provides a foundational framework for troubleshooting and developing robust experimental protocols.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Formulation strategies for poorly soluble drugs.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- This compound. Chem-Impex.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
- Use of co-solvents in amine N-oxide solutions.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- How does branching increase the solubility in amines?. Quora.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- pH Adjustment and Co-Solvent Optimiz
- Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture.
- Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
- Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI.
- How to purify Amine? Grad student asked me.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- 2-(4-methoxyphenoxy)propan-1-amine. Vibrant Pharma Inc.
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical Sciences.
- Improving API Solubility by Salt and Cocrystal Form
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. SINTEF.
- Simultaneous Improvement in Dissolution Behavior and Oral Bioavailability of Naproxen via Salt Form
- Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PMC - NIH.
- Pharmaceutical Salts Optimiz
- pH Adjusting D
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. quora.com [quora.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. improvedpharma.com [improvedpharma.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 18. rheolution.com [rheolution.com]
Managing thermal decomposition of 2-(4-Methylphenoxy)propylamine
Answering the user's request.## Technical Support Center: 2-(4-Methylphenoxy)propylamine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles, safety data, and mechanistic studies of analogous compounds to help you navigate the challenges associated with the handling, storage, and potential thermal decomposition of this valuable research intermediate. This document provides in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is the recommended storage condition for this compound to minimize degradation?
A1: To ensure long-term stability, this compound should be stored at temperatures between 0-8°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area, away from heat and potential ignition sources.[2][3] For sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent potential oxidation.
Q2: What are the initial signs that my sample of this compound may have started to decompose?
A2: Initial indicators of decomposition can often be detected visually or by smell. Look for:
-
Color Change: A shift from a colorless or pale yellow liquid to a darker yellow or brown coloration.
-
Odor Change: The appearance of a sharp, phenolic, or ammonia-like odor that is different from the characteristic amine smell of the pure compound.
-
Precipitate Formation: The development of solid particulates or cloudiness in the liquid.
Any of these signs warrant further analytical investigation to confirm the purity and integrity of the material before use.
Q3: Is this compound stable at room temperature?
A3: The product is considered chemically stable under standard ambient conditions (room temperature) for short periods.[2] However, for long-term storage and to prevent gradual degradation, the recommended refrigerated conditions (0-8°C) should be strictly followed.[1] Vapor/air mixtures can become explosive with intense warming, so avoiding exposure to high temperatures is a critical safety measure.[2]
Q4: What known hazards are associated with this compound and its potential decomposition?
A4: this compound is classified as a flammable liquid and vapor.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[2][3][4] Thermal decomposition can lead to the release of irritating gases and toxic fumes, such as nitrogen oxides (NOx) and carbon monoxide.[4][5] Therefore, all handling should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to identifying and resolving issues encountered during experiments that may be related to the thermal decomposition of this compound.
Q5: My reaction is yielding unexpected byproducts. How can I determine if they are from the decomposition of my this compound starting material?
A5: First, you must establish a baseline purity of your starting material. Run a sample of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If you see multiple peaks, your starting material may already be compromised.
If the starting material is pure, the byproducts may indeed be forming under your reaction conditions. While specific studies on this compound are limited, the decomposition of analogous primary amines like propylamine involves several key pathways that can be used to predict likely degradation products.[6][7][8][9]
Potential Decomposition Pathways & Products:
The structure of this compound contains two primary points of potential thermal cleavage: the C-O ether linkage and the C-N bond of the propylamine chain.
-
Ether Bond Cleavage: This would lead to the formation of p-cresol and 2-aminopropane fragments.
-
Propylamine Chain Fragmentation: Based on studies of similar amines, fragmentation can occur via various mechanisms, including C-C bond cleavage and elimination reactions.[7][9] This could produce smaller molecules like propene , ammonia , ethene , and methylimine .[7][9]
The following diagram illustrates these proposed primary decomposition pathways.
Caption: Proposed primary thermal decomposition pathways for this compound.
Troubleshooting Steps:
-
Analyze Byproducts: Use GC-MS to analyze your reaction mixture. Compare the mass spectra of the unknown peaks to the library spectra for the potential decomposition products listed in the table below.
-
Reduce Thermal Stress: If decomposition is suspected, lower the reaction temperature. Consider if a catalyst could enable the desired reaction to proceed at a milder temperature.
-
Inert Atmosphere: Ensure your reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation, which can be initiated at lower temperatures.[10]
Table 1: Potential Decomposition Products and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Technique |
| p-Cresol | C₇H₈O | 108.14 | GC-MS, HPLC |
| Propene | C₃H₆ | 42.08 | Headspace GC-MS |
| Ammonia | NH₃ | 17.03 | Specific ion electrode, IC |
| Ethene | C₂H₄ | 28.05 | Headspace GC-MS |
| Methylimine | CH₃N | 29.04 | GC-MS (may be reactive) |
Q6: How can I proactively assess the thermal stability of this compound in the context of my specific experimental conditions?
A6: To proactively understand the thermal limits of your compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[11]
-
TGA will show you the temperature at which the compound begins to lose mass, indicating the onset of decomposition.
-
DSC will show exothermic (heat-releasing) or endothermic (heat-absorbing) events. A sharp exothermic peak often corresponds to rapid, energetic decomposition and is a critical safety indicator.
Running a TGA/DSC analysis on your sample before designing your experiment will provide a clear "do-not-exceed" temperature, helping you prevent decomposition and ensure both the success of your reaction and the safety of the procedure.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for the analytical techniques discussed.
Protocol 1: Analysis of Decomposition Products by GC-MS
This protocol is designed to separate and identify volatile and semi-volatile decomposition products.
1. Sample Preparation: a. Dilute 1 µL of your sample (either starting material or reaction mixture) in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. If solids are present, centrifuge the sample and analyze the supernatant.
2. GC-MS Instrumentation and Conditions:
- Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for separating both the amine and potential aromatic/phenolic byproducts.
- Injection: 1 µL, splitless injection at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: i. Initial temperature: 50°C, hold for 2 minutes. ii. Ramp to 280°C at a rate of 15°C/min. iii. Hold at 280°C for 5 minutes.
- MS Detector: i. Transfer line temperature: 280°C. ii. Ion source temperature: 230°C. iii. Scan range: 35-500 m/z.
3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. For each peak of interest, analyze the mass spectrum. c. Compare the experimental mass spectrum against a standard reference library (e.g., NIST) to identify the compound. Pay close attention to the expected fragmentation patterns of the potential products in Table 1.
Protocol 2: Thermal Stability Assessment by TGA/DSC
This protocol provides a framework for determining the decomposition onset temperature.
1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound directly into an aluminum TGA pan.
2. TGA/DSC Instrumentation and Conditions:
- Atmosphere: Nitrogen (or Air, if investigating oxidative stability) at a flow rate of 50 mL/min.
- Temperature Program: i. Equilibrate at 30°C. ii. Ramp temperature from 30°C to 400°C at a heating rate of 10°C/min.[12]
- Data Collection: Simultaneously record mass loss (TGA) and heat flow (DSC).
3. Data Analysis: a. TGA Curve: Determine the onset temperature of decomposition, typically defined as the temperature at which 5% mass loss occurs (T₅). This provides a conservative upper limit for thermal stability. b. DSC Curve: Examine the heat flow curve for any sharp exothermic events. Note the onset temperature and peak maximum of any such exotherm, as this indicates a potentially hazardous runaway reaction.
Table 2: Example TGA/DSC Experimental Parameters
| Parameter | Setting | Rationale |
| Sample Mass | 5-10 mg | Ensures a detectable signal without overloading the instrument. |
| Heating Rate | 10°C/min | A standard rate that balances resolution and experimental time. |
| Atmosphere | Nitrogen | Prevents oxidation, allowing for the study of purely thermal decomposition. |
| Temperature Range | 30°C - 400°C | Covers the range from ambient to well beyond the expected decomposition point. |
By implementing these troubleshooting guides and analytical protocols, researchers can better manage the challenges associated with this compound, ensuring the integrity of their starting materials and the reliability of their experimental outcomes.
References
-
Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701. [Online] Available at: [Link]
-
Almatarneh, M. H., et al. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ACS Omega, 4(2), 3305-3315. [Online] Available at: [Link]
-
Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. PubMed. [Online] Available at: [Link]
-
Almatarneh, M. H., et al. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. ResearchGate. [Online] Available at: [Link]
-
Patel, K., et al. (2017). Thermal Degradation of Terpolymer Derived from 2, 4-dihydroxyacetophenone, propylenediamine and Formaldehyde. World Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
Dan, N., et al. (2013). Thermal degradation of poly(ethylene oxide–propylene oxide–ethylene oxide) triblock copolymer: comparative study by SEC/NMR, SEC/MALDI-TOF-MS and SPME/GC-MS. ResearchGate. [Online] Available at: [Link]
-
Yan, Q. L., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 151(2-3), 515-521. [Online] Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7852, Propylamine. [Online] Available at: [Link]
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- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(4-Methylphenoxy)propylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-methylphenoxy)propylamine. This molecule is a valuable building block in the development of pharmaceuticals and other specialty chemicals.[1] However, its synthesis can be accompanied by several side reactions that impact yield, purity, and overall process efficiency. This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its synthesis, grounded in mechanistic principles and field-proven solutions.
Section 1: Challenges in Ether Formation via Williamson Synthesis
The most common approach to constructing the core structure of this compound involves a Williamson ether synthesis, reacting a salt of p-cresol with a three-carbon propyl synthon. This step is a frequent source of impurities.
Q1: My reaction is producing significant amounts of an isomeric byproduct that is difficult to separate from the desired O-alkylated product. Why is this happening?
A1: You are likely observing C-alkylation, a classic side reaction in Williamson ether synthesis when using phenoxides.[2][3] The p-cresolate anion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (leading to the desired O-alkylation) and the electron-rich aromatic ring, particularly at the ortho position (leading to C-alkylation).[4]
The Causality: The ratio of O- to C-alkylation is heavily influenced by the choice of solvent.[4]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) leave the oxygen anion of the phenoxide relatively unsolvated and highly nucleophilic, thus favoring the desired O-alkylation.[4]
-
Protic solvents (e.g., water, ethanol, methanol) form strong hydrogen bonds with the phenoxide oxygen. This solvation shields the oxygen, reducing its nucleophilicity and making the carbon atoms of the ring more competitive sites for electrophilic attack.[4]
Troubleshooting & Optimization:
| Parameter | Recommendation for O-Alkylation | Rationale |
| Solvent | Use polar aprotic solvents like DMF or DMSO.[4][5] | Minimizes solvation of the phenoxide oxygen, enhancing its nucleophilicity for the desired Sₙ2 attack. |
| Counter-ion | Potassium (K⁺) is often preferred over Sodium (Na⁺). | The larger, "softer" potassium cation associates less tightly with the oxygen, increasing its availability for reaction. |
| Temperature | Maintain moderate temperatures (e.g., 50-80 °C). | Higher temperatures can sometimes increase the rate of C-alkylation. |
Q2: My yield is unexpectedly low, and I've identified a propene-derived impurity by mass spectrometry. What is causing this?
A2: The formation of an alkene byproduct points to a competing E2 (elimination) reaction.[2] This is a very common issue when the alkyl halide used is secondary, such as a 2-halopropane derivative.[3][6] The p-cresolate, in addition to being a nucleophile, is also a reasonably strong base, which can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
The Causality: The Sₙ2 (substitution) and E2 (elimination) pathways are in constant competition.[6]
-
Substrate Structure: Secondary alkyl halides are significantly more prone to elimination than primary halides. Tertiary halides almost exclusively undergo elimination.[2][4][6]
-
Base Strength: A strong base is required to deprotonate p-cresol, but this same basicity promotes the E2 side reaction.[3]
-
Steric Hindrance: Increased steric bulk around the reaction center on either the nucleophile or the electrophile favors elimination over substitution.[3]
Troubleshooting & Optimization:
-
Choice of Reagents: If possible, redesign the synthesis to use a primary alkyl halide. For instance, react p-cresolate with 1-chloro-2-propanol, and then convert the secondary alcohol to the amine in subsequent steps. This avoids the problematic secondary halide in the key ether-forming step.
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures strongly favor the elimination pathway.
-
Base: Use a non-hindered, strong base to form the phenoxide. While bases like NaH are common, ensure it is fully reacted before adding the alkyl halide to avoid excess basicity during the substitution step.[3]
Diagram: Williamson Synthesis Competing Pathways
This diagram illustrates the choice the p-cresolate nucleophile faces between the desired Sₙ2 pathway and the E2 and C-alkylation side reactions.
Caption: Competing reaction pathways in Williamson ether synthesis.
Section 2: Troubleshooting Reductive Amination
An alternative and powerful strategy involves the reductive amination of a ketone precursor, 2-(4-methylphenoxy)acetone, with ammonia. While this avoids many of the issues of the Williamson route, it has its own set of potential side reactions.
Q6: My reductive amination is producing a significant amount of 2-(4-methylphenoxy)propan-2-ol. How do I prevent the formation of this alcohol byproduct?
A6: The formation of the alcohol is due to the direct reduction of the starting ketone by your hydride reagent.[7][8] This occurs when the reducing agent is not selective and reacts faster with the ketone than with the intermediate imine/iminium ion.
The Causality: The success of a one-pot reductive amination hinges on the selective reduction of the C=N bond of the in-situ formed imine in the presence of the C=O bond of the ketone.[9]
-
Non-Selective Reducing Agents: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones.[7] If the imine formation is slow, the NaBH₄ will simply reduce the starting ketone.
-
Reaction pH: The rate of imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the hemiaminal intermediate.[10] If the conditions are too neutral or basic, imine formation can be slow, allowing the ketone reduction to dominate.
Troubleshooting & Optimization:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Use a milder, more selective reagent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN) .[7][9][10] | These reagents are less reactive towards ketones but readily reduce the protonated iminium ion intermediate, ensuring high selectivity.[10] |
| pH Control | If using NaBH₃CN, maintain a slightly acidic pH (4-6) by adding a mild acid like acetic acid.[10] | This optimizes the rate of imine formation, ensuring there is an imine present for the reducing agent to react with. NaBH(OAc)₃ generates its own acidic environment.[10] |
| Staged Addition | As an alternative with NaBH₄, first allow the ketone and ammonia to stir for a sufficient period to maximize imine formation, then add the NaBH₄ portion-wise.[7] | This temporal separation of the imine formation and reduction steps can improve yields but is less efficient than using a selective reagent. |
Q7: I'm successfully forming an amine, but my product is contaminated with secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?
A7: This is a classic case of over-alkylation. The desired primary amine product is itself a nucleophile and can react with another molecule of the starting ketone.[9] This forms a new imine, which is then reduced to a secondary amine. This process can even repeat to form a tertiary amine.
The Causality: The product of the reaction competes with the starting reagent (ammonia) for the ketone. Since alkylamines are often more nucleophilic than ammonia, this side reaction can be significant.
Troubleshooting & Optimization:
-
Stoichiometry: The most effective way to suppress over-alkylation is to use a large excess of the ammonia source.[11] A 5- to 10-fold molar excess of ammonia relative to the ketone will statistically favor the reaction of the ketone with ammonia over the product amine.
-
Ammonia Source: Use ammonium acetate or a solution of ammonia in an alcohol (e.g., 7N NH₃ in methanol). These reagents provide a high concentration of ammonia to drive the equilibrium towards the desired primary imine formation.
-
Reaction Conditions: Run the reaction at the lowest practical temperature to slow down the rate of the competing over-alkylation reaction.
Diagram: Reductive Amination Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common problems in the reductive amination synthesis of this compound.
Caption: A troubleshooting decision tree for reductive amination.
Appendix A: Recommended Troubleshooting Protocols
Protocol 1: Optimizing for O-Alkylation in Williamson Ether Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF).
-
Base Addition: Add p-cresol (1.0 eq.) to the solvent. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add the 2-halopropane derivative (e.g., 1-bromo-2-chloropropane, 1.05 eq.) dropwise via syringe, keeping the internal temperature below 40 °C.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LCMS until the p-cresol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by pouring it into ice-water. Extract the aqueous phase with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reductive Amination for Primary Amine Synthesis
-
Setup: To a round-bottom flask, add 2-(4-methylphenoxy)acetone (1.0 eq.) and a solvent such as methanol or 1,2-dichloroethane (DCE).
-
Amine Source: Add ammonium acetate (NH₄OAc, 10 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0 °C. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LCMS for the disappearance of the ketone and imine intermediates.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution stops.
-
Extraction: Extract the mixture with dichloromethane (DCM) or ethyl acetate. The basic product amine should be in the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude amine can be further purified by distillation or chromatography.
References
- Common side reactions in the Williamson synthesis of ethers. Benchchem.
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. [Link]
-
Mitsunobu Reaction. Organic-Chemistry.org. [Link]
-
Gabriel synthesis. Wikipedia. [Link]
-
Mitsunobu Reaction. BYJU'S. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Gabriel Synthesis. Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]
-
This compound. Chem-Impex. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination. Myers Chem 115 Handout. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
- Process for producing 4-(4-alkylphenoxy) benzylamines.
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
- Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. AU2021106190A4 - Improved method of synthesis of 1-(3â,4â-methylene dioxyphenyl)-2-(methylamino) propane (mdma) - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Methylphenoxy)propylamine
Welcome to the technical support center for the purification of 2-(4-Methylphenoxy)propylamine (CAS 6440-97-7). This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this versatile amine intermediate in high purity. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for the success of subsequent reactions and the quality of the final product.[1]
This document provides a structured approach to troubleshooting common purification issues. It is organized into a series of frequently asked questions (FAQs) that address specific experimental challenges, from initial work-up to final polishing steps. The advice provided is grounded in fundamental chemical principles and established laboratory techniques for amine purification.
Part 1: Understanding the Source of Impurities - Synthetic Routes
The first step in troubleshooting any purification is to understand the likely impurities, which are almost always byproducts of the chosen synthetic route. For this compound, two primary synthetic pathways are commonly employed.
Route A: Reductive Amination of 1-(4-Methylphenoxy)-2-propanone
This is a widely used method for amine synthesis.[2] It involves the reaction of the ketone precursor, 1-(4-methylphenoxy)-2-propanone, with an ammonia source, followed by reduction of the intermediate imine.
Caption: Synthetic workflow for this compound via reductive amination and its potential impurities.
Route B: Reduction of 2-(4-Methylphenoxy)propanenitrile
Another common approach involves the synthesis of the corresponding nitrile followed by its reduction to the primary amine.
Caption: Synthetic workflow for this compound via nitrile reduction and its potential impurities.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Initial Work-up and Extraction
Question: My crude product is a complex mixture after the reaction. What is the best initial clean-up step to remove non-basic impurities?
Answer: An acid-base extraction is the most effective initial step to separate your basic amine product from neutral or acidic byproducts.
-
Causality: this compound, as a primary amine, is basic. It will be protonated by an aqueous acid (like 1-2 M HCl) to form a water-soluble ammonium salt. Neutral organic impurities (such as unreacted ketone or nitrile, or the corresponding alcohol byproduct) and acidic impurities will remain in the organic phase.
-
Protocol: Acid-Base Extraction
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate, dichloromethane, or diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. This now contains your product as the hydrochloride salt. Discard the organic layer which contains the neutral and acidic impurities.
-
To recover your free amine, basify the aqueous layer to a pH > 12 with a strong base (e.g., 2-4 M NaOH), ensuring the solution remains cool.
-
Extract the now water-insoluble free amine back into an organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Question: I'm seeing significant emulsion during my acid-base extraction. How can I resolve this?
Answer: Emulsions are common when dealing with amines. They are often caused by fine particulates or surfactants formed in situ.
-
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filter: If solid particulates are suspected, filter the entire crude mixture through a pad of Celite® before extraction.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time will allow the layers to separate.
-
Centrifugation: For persistent emulsions on a smaller scale, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method.
-
Chromatographic Purification
Question: I am trying to purify my amine on a standard silica gel column, but I'm getting severe tailing and poor separation. Why is this happening?
Answer: This is a classic problem when purifying amines on silica gel.[3] Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine product interacts strongly with these acidic sites, leading to strong adsorption, which manifests as streaking or tailing on the column and poor recovery.
Answer: To counteract this, you need to either neutralize the acidic sites on the silica or use a different stationary phase.
-
Solution 1: Mobile Phase Modification
-
Causality: Adding a small amount of a competing, volatile base to your mobile phase will "pre-treat" the silica, occupying the acidic sites and allowing your product to elute more symmetrically.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). This is often sufficient to achieve good peak shape.
-
-
Solution 2: Use of Alternative Stationary Phases
-
Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, which masks the acidic silanols and provides a less interactive surface for basic compounds.[3]
-
Reversed-Phase (C18) Chromatography: This is an excellent alternative, especially for polar compounds.[1] The separation occurs based on hydrophobicity. Your amine product is eluted with a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier like 0.1% trifluoroacetic acid (TFA) can improve peak shape by ensuring the amine is protonated, but remember you will then need to neutralize the collected fractions to recover the free base.
-
| Parameter | Standard Silica Gel | Silica Gel + Amine Modifier | Reversed-Phase (C18) |
| Interaction | Strong acid-base | Weakened acid-base | Hydrophobic |
| Peak Shape | Tailing/Broad | Symmetrical | Symmetrical |
| Typical Eluent | Hexane/Ethyl Acetate | Hexane/EtOAc + 1% Et₃N | Water/Acetonitrile +/- 0.1% TFA |
| Product Form | Free Base | Free Base | Salt (with acid modifier) or Free Base |
Purification by Distillation
Question: Can I purify this compound by distillation? What conditions should I use?
-
Causality: Distillation separates compounds based on their volatility. For high-boiling compounds, applying a vacuum lowers the boiling point, preventing thermal decomposition that might occur at atmospheric pressure.
-
Experimental Approach:
-
Initial Assessment: Perform a small-scale trial using a Kugelrohr apparatus or a short-path distillation setup. This will help you determine the approximate boiling point under your available vacuum level without risking your entire batch.
-
Fractional Distillation: For closer-boiling impurities, a fractional distillation column (e.g., a Vigreux column) will be necessary to achieve good separation.
-
General Conditions: Start with a good laboratory vacuum (e.g., <1 mmHg). The boiling point will likely be in the range of 100-150 °C under these conditions. Collect fractions and analyze their purity by GC, LC-MS, or NMR.
-
Purification by Crystallization
Question: My distilled amine is still not pure enough. Can I purify it further by crystallization?
Answer: While free amines can sometimes be crystallized, it is often much more effective to form a salt, which typically has a much higher propensity to form a well-ordered, crystalline solid.[4] This allows for excellent purification from non-basic impurities that do not form salts.
-
Causality: The formation of an ammonium salt, such as the hydrochloride, introduces strong ionic interactions. These forces promote the formation of a stable crystal lattice, excluding less polar impurity molecules.
-
Protocol: Hydrochloride Salt Formation and Crystallization
-
Dissolve the purified free amine in a suitable organic solvent. Good starting choices include diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or concentrated aqueous HCl if using a water-miscible solvent like isopropanol). You should observe the precipitation of the hydrochloride salt. Monitor the pH to ensure you do not add a large excess of acid.
-
Stir the resulting slurry. You may need to gently heat the mixture to dissolve the solid and then allow it to cool slowly to promote the growth of larger, purer crystals.
-
Collect the crystalline solid by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any surface impurities.
-
Dry the crystals under vacuum.
-
If desired, the pure free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent as described previously.
-
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. Reductive amination. Retrieved from [Link]
-
Wikipedia. Nitrile reduction. Retrieved from [Link]
-
Chemguide. Reducing nitriles to primary amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
ResearchGate. Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine.... Retrieved from [Link]
- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.
-
Davis, R. L., et al. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. CrystEngComm, 14(1), 194-198. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of a Chiral HPLC Method for 2-(4-Methylphenoxy)propylamine Enantiomers
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-(4-Methylphenoxy)propylamine. Rooted in the principles of scientific integrity and regulatory compliance, this document details a robust primary method, evaluates it against viable alternatives, and provides the experimental data necessary for informed decision-making by researchers, scientists, and drug development professionals. All validation protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
The Analytical Imperative: Chiral Separation of Propylamine Derivatives
This compound is a chiral primary amine. In pharmaceutical and agrochemical contexts, enantiomers of a chiral compound often exhibit significant differences in pharmacology, toxicology, and metabolic pathways.[3] Consequently, regulatory bodies mandate the quantification of the desired enantiomer and its undesired counterpart to ensure product safety and efficacy.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering direct, reliable, and sensitive separation.[3][4] The core principle of chiral HPLC lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This creates a transient diastereomeric complex with varying stability, leading to different retention times and, thus, separation.
Caption: Chiral recognition mechanism in HPLC.
A Validated Method: Polysaccharide-Based CSP in Normal Phase
Drawing from extensive success in separating primary amines, a method centered on an immobilized polysaccharide-based CSP is proposed and validated.[4][5][6] These CSPs, typically derivatives of amylose or cellulose, offer a wide range of chiral recognition abilities through hydrogen bonding, dipole-dipole, and π-π interactions.
The choice of a normal-phase mobile phase (e.g., hexane/alcohol) is deliberate; it enhances the polar interactions crucial for chiral recognition on polysaccharide CSPs. A small amount of an amine modifier is added to the mobile phase to mitigate deleterious peak tailing caused by interactions between the basic amine analyte and residual acidic silanol groups on the silica support.[5]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Rigorous Method Validation: Protocol & Comparative Data
The proposed method was subjected to a full validation study as per ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][7]
Caption: Workflow for the validation of the chiral HPLC method.
Specificity
Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.
-
Protocol: A solution of the racemate, individual enantiomer standards, and a placebo (matrix without analyte) were injected. Peak purity was assessed using a photodiode array (PDA) detector, and resolution between the enantiomeric peaks was calculated.
-
Results: The method demonstrated excellent specificity. No interfering peaks were observed at the retention times of the enantiomers in the placebo chromatogram. The resolution (Rs) between the enantiomers was >2.0, indicating baseline separation.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol: A series of solutions of the undesired enantiomer were prepared over the range of 0.1 µg/mL to 10 µg/mL (corresponding to 0.05% to 5.0% of a nominal main enantiomer concentration of 200 µg/mL).
-
Results:
Table 2: Linearity Data for the Undesired Enantiomer
| Parameter | Result | Acceptance Criteria |
| Range | 0.5 µg/mL - 7.5 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Minimal, not statistically significant | Close to zero |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determined based on the signal-to-noise (S/N) ratio.
-
Results:
Table 3: LOD & LOQ Results
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL (0.05%) | Report value |
| LOQ (S/N ≈ 10:1) | 0.5 µg/mL (0.25%) | Report value |
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.
-
Protocol: Accuracy was determined by spiking the main enantiomer sample with known concentrations of the undesired enantiomer at three levels (LOQ, 1.0%, and 2.0%). The recovery was calculated for each level (n=3).
-
Results:
Table 4: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| LOQ (0.5 µg/mL) | 98.7% | 1.8% | 80.0 - 120.0% |
| 1.0% (2.0 µg/mL) | 101.2% | 1.1% | 90.0 - 110.0% |
| 2.0% (4.0 µg/mL) | 99.5% | 0.8% | 90.0 - 110.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Protocol: Six replicate samples of the main enantiomer spiked with the undesired enantiomer at the 1.0% level were analyzed on the same day (repeatability) and by a different analyst on a different day (intermediate precision).
-
Results:
Table 5: Precision Data
| Parameter | %RSD of Peak Area | Acceptance Criteria |
| Repeatability (n=6) | 1.3% | ≤ 5.0% at this level |
| Intermediate Precision (n=6) | 1.9% | ≤ 10.0% at this level |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: The effect of varying flow rate (±0.1 mL/min), column temperature (±2°C), and IPA content in the mobile phase (±2%) was studied. The resolution between enantiomers was monitored.
-
Results: In all varied conditions, the resolution remained >1.8, and the peak shapes were acceptable, demonstrating the method's robustness for routine use.
Comparative Analysis of Chiral Separation Technologies
While the validated polysaccharide-based method is highly effective, alternative approaches exist. A comparative assessment provides context for method selection based on specific laboratory needs.
| Feature | Polysaccharide CSP (Validated Method) | Pirkle-Type CSP | Cyclodextrin-Based CSP | Capillary Electrophoresis (CE) |
| Principle | Broad interactions (H-bonds, π-π, steric) | π-acid/π-base interactions | Inclusion complexation[8] | Differential mobility with a chiral selector in buffer |
| Typical Phase | Normal or Reversed | Normal Phase | Reversed Phase | Aqueous Buffer |
| Resolution | Very Good to Excellent | Good to Very Good (often analyte-specific) | Moderate to Good | Excellent |
| Analysis Time | Moderate (15-25 min) | Moderate (15-30 min) | Moderate to Long | Fast (5-15 min) |
| Solvent Usage | High (Normal Phase) | High (Normal Phase) | Moderate (Reversed Phase) | Extremely Low |
| Robustness | High | High | Moderate (sensitive to buffer pH/conc.) | Moderate (sensitive to capillary surface) |
| Best For... | Broad screening, routine QC, high reliability.[6] | Analytes with aromatic rings and π-donor/acceptor sites.[9] | Analytes that fit into the cyclodextrin cavity. | High-throughput screening, limited sample/solvent.[10][11] |
Discussion:
-
Pirkle-Type CSPs: These "brush-type" phases, like those based on N-(3,5-dinitrobenzoyl)phenylglycine, can offer excellent selectivity but are often less broadly applicable than polysaccharide phases. They rely heavily on specific π-π interactions, which may be less dominant in aliphatic amines unless derivatization is performed.[9][12]
-
Cyclodextrin-Based CSPs: These are highly effective in reversed-phase mode, where separation is driven by how well each enantiomer fits into the hydrophobic cyclodextrin cavity.[8] This approach can be advantageous by avoiding flammable and costly normal-phase solvents but may require more intensive method development to optimize mobile phase pH and additives.
-
Capillary Electrophoresis (CE): CE offers unparalleled separation efficiency and speed, with minimal solvent consumption.[13] However, it typically suffers from lower concentration sensitivity compared to HPLC-UV and can be less robust for routine quality control applications due to challenges with injection reproducibility and capillary surface chemistry.
Conclusion
The validated HPLC method using an immobilized polysaccharide chiral stationary phase in normal mode provides a robust, specific, and accurate system for the enantiomeric purity determination of this compound. The comprehensive validation data confirms its suitability for use in a regulated quality control environment.
While alternative technologies like Pirkle-type columns, cyclodextrin-based phases, and capillary electrophoresis present viable options, the proposed method offers the best balance of broad applicability, high resolution, and proven robustness. The choice of an alternative should be guided by specific analytical challenges, such as the need to avoid normal-phase solvents (favoring cyclodextrin CSPs) or the requirement for extremely high-throughput analysis with minimal sample (favoring CE).
References
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Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. ResearchGate. Available at: [Link]
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Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). Available at: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). Available at: [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
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The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Scilit. Available at: [Link]
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. ACS Publications. Available at: [Link]
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Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
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Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. PubMed. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed. Available at: [Link]
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Method validation parameters of the enantiomers. ResearchGate. Available at: [Link]
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Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. ResearchGate. Available at: [Link]
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Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. ResearchGate. Available at: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]
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HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Comparing 2-(4-Methylphenoxy)propylamine and 2-(4-chlorophenoxy)propylamine Activity
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenoxypropylamine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous neurologically active agents. Minor structural modifications to this core can dramatically alter pharmacological activity, a classic demonstration of structure-activity relationships (SAR). This guide provides a comprehensive framework for the head-to-head comparison of two closely related analogs: 2-(4-Methylphenoxy)propylamine and 2-(4-chlorophenoxy)propylamine.
While direct comparative literature on these specific molecules is sparse, this document leverages established principles of medicinal chemistry to predict differential activity and outlines a rigorous experimental plan to validate these hypotheses. We will explore the anticipated impact of the electron-donating methyl group versus the electron-withdrawing, lipophilic chloro group on target affinity, functional potency, and metabolic stability. This guide is designed not as a review of existing data, but as a forward-looking experimental roadmap for researchers investigating novel psychoactive compounds.
Structural and Physicochemical Rationale
The fundamental difference between our two compounds of interest lies in the para-substituent of the phenoxy ring. This single atomic change from a methyl group to a chlorine atom introduces significant alterations in steric bulk, electronics, and lipophilicity, which are predicted to have profound downstream effects on biological activity.
-
This compound (The "Methyl Analog"): The methyl group is a classic electron-donating group (EDG) via hyperconjugation. It is roughly isosteric with a chlorine atom but increases local lipophilicity. A key consideration is its potential as a site for Phase I metabolism (cytochrome P450-mediated oxidation) to a benzylic alcohol, which can impact its pharmacokinetic profile.
-
2-(4-chlorophenoxy)propylamine (The "Chloro Analog"): Chlorine is an electron-withdrawing group (EWG) via induction, yet it increases overall molecular lipophilicity. Its presence can significantly alter the pKa of the propylamine side chain and influence interactions within a protein binding pocket through van der Waals or halogen bonding.[1][2] Crucially, the C-Cl bond is generally more resistant to metabolism than a C-CH3 bond, suggesting a potentially longer metabolic half-life.[3] The substitution of hydrogen with chlorine can lead to remarkable improvements in potency and pharmacokinetics, an effect sometimes termed the "magic chloro" effect.[4][5]
Comparative Physicochemical Properties (Predicted)
| Property | This compound | 2-(4-chlorophenoxy)propylamine | Rationale for Difference |
| Molecular Weight | 165.23 g/mol [6] | 185.65 g/mol (based on structure) | Chlorine is heavier than a methyl group. |
| LogP (Lipophilicity) | Moderately Lipophilic | More Lipophilic | The chloro group generally imparts greater lipophilicity than a methyl group.[2] This can enhance membrane permeability and binding to hydrophobic pockets.[3] |
| pKa (Amine) | Slightly Higher | Slightly Lower | The electron-withdrawing nature of chlorine will decrease the basicity of the propylamine nitrogen compared to the electron-donating methyl group. |
| Metabolic Liability | Higher | Lower | The benzylic protons on the methyl group are susceptible to CYP450-mediated oxidation. The chloro group is a metabolically stable "blocker".[2][3] |
Proposed Pharmacological Target & Hypothesis
Given the structural similarity to known monoamine reuptake inhibitors, a primary hypothesis is that both compounds will exhibit activity at the serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. The key scientific question is how the methyl vs. chloro substituent modulates potency and selectivity.
Hypothesis: The chloro-analog will exhibit higher potency as a monoamine transporter inhibitor due to enhanced lipophilicity and potential for halogen bonding within the transporter's binding site. In contrast, the methyl analog may show a different selectivity profile and will likely have a shorter metabolic half-life. Studies on related phenethylamine and amphetamine derivatives have consistently shown that para-substitution with either alkyl or halogen groups can positively influence binding affinity.[7][8][9]
A Proposed Experimental Workflow for Comparative Validation
To rigorously test our hypothesis, a multi-stage experimental plan is required, progressing from initial binding affinity to functional activity and finally to metabolic stability.
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A Researcher's Guide to the Stereoselective Biological Activity of 2-(4-Methylphenoxy)propylamine Enantiomers
This guide provides a comprehensive technical overview of the anticipated biological activities of the enantiomers of 2-(4-Methylphenoxy)propylamine, a chiral molecule with significant therapeutic potential. While specific experimental data for this compound is emerging, this document synthesizes established knowledge from structurally related phenoxypropylamine and phenylpropylamine analogues to present a robust framework for its investigation. Researchers in pharmacology and drug development will find detailed methodologies to explore its stereoselective interactions with key biological targets, particularly monoamine transporters and inflammatory pathways.
Introduction: The Significance of Chirality in Phenoxypropylamines
The compound this compound belongs to the aryloxypropanolamine class of molecules, which are structurally analogous to many well-established pharmacologically active agents. Its core structure, featuring a phenoxy group linked to a propylamine backbone, contains a chiral center at the second carbon of the propyl chain. This stereocenter gives rise to two enantiomers: (S)-2-(4-Methylphenoxy)propylamine and (R)-2-(4-Methylphenoxy)propylamine.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities.[1] This stereoselectivity arises from the three-dimensional nature of interactions with biological macromolecules like receptors and enzymes, which are themselves chiral.[2] For related compounds, one enantiomer often accounts for the majority of the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Based on its structural similarity to known psychoactive and anti-inflammatory agents, two primary biological activities are hypothesized for this compound: modulation of monoamine neurotransmitter systems and anti-inflammatory effects. This guide will explore the likely stereoselective nature of these activities and provide detailed protocols for their experimental validation.
Hypothesized Biological Activity I: Monoamine Transporter Modulation
The phenylpropylamine scaffold is a classic pharmacophore known to interact with monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[3] Inhibition of these transporters increases the synaptic concentration of dopamine, norepinephrine, and serotonin, respectively, leading to a range of physiological and psychological effects.
It is highly probable that the enantiomers of this compound act as monoamine reuptake inhibitors. The primary mechanism would involve competitive binding to the substrate-binding site on one or more of the MATs.[3] Studies on related chiral phenylethylamine derivatives have consistently shown that stereochemistry plays a crucial role in both the affinity and selectivity for different transporters. For instance, with norepinephrine, NET and DAT preferentially transport the (S)-enantiomer, while SERT prefers the (R)-enantiomer.[2] This highlights the critical importance of evaluating each enantiomer of this compound independently.
Visualizing the Mechanism of Action
The following diagram illustrates the hypothesized interaction of a this compound enantiomer with a presynaptic monoamine transporter, leading to the inhibition of neurotransmitter reuptake.
Caption: Hypothesized blockade of a monoamine transporter by an enantiomer.
Illustrative Comparative Data
To demonstrate how the biological data for the two enantiomers would be compared, the following table presents hypothetical binding affinities (Ki) and uptake inhibition potencies (IC50). Note: These values are for illustrative purposes only and must be determined experimentally.
| Target | Parameter | (S)-Enantiomer (nM) | (R)-Enantiomer (nM) |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 50 | 500 |
| Uptake Inhibition (IC50) | 75 | 800 | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 20 | 150 |
| Uptake Inhibition (IC50) | 35 | 250 | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 800 | 950 |
| Uptake Inhibition (IC50) | >1000 | >1000 |
This hypothetical data illustrates a scenario where the (S)-enantiomer is a potent and selective inhibitor of DAT and NET, while the (R)-enantiomer is significantly less active.
Hypothesized Biological Activity II: Anti-inflammatory Effects
The aryloxypropanolamine structure is a common feature in beta-blockers, some of which possess anti-inflammatory properties.[5] It is therefore plausible that this compound enantiomers could exhibit anti-inflammatory activity. Chronic inflammation is implicated in a wide array of diseases, and the search for novel anti-inflammatory agents is of great interest.[6]
The potential anti-inflammatory mechanism could involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), and the downregulation of enzymes like cyclooxygenase-2 (COX-2).[7][8] These effects are often mediated by complex signaling cascades, including the NF-κB and MAPK pathways.[7] As with transporter interactions, stereoselectivity is expected to play a significant role in any observed anti-inflammatory effects.
Illustrative Comparative Data
The following table presents hypothetical data on the anti-inflammatory activity of the two enantiomers. Note: These values are for illustrative purposes only and must be determined experimentally.
| Assay | Parameter | (S)-Enantiomer | (R)-Enantiomer |
| RAW 264.7 Macrophages | NO Production Inhibition (IC50) | 15 µM | 120 µM |
| TNF-α Release Inhibition (IC50) | 25 µM | >200 µM | |
| IL-6 Release Inhibition (IC50) | 30 µM | >200 µM | |
| Cell Viability | Cytotoxicity (CC50) | >200 µM | >200 µM |
This hypothetical data suggests that the (S)-enantiomer possesses moderate anti-inflammatory activity at non-cytotoxic concentrations, while the (R)-enantiomer is largely inactive.
Experimental Protocols for Biological Comparison
To empirically determine and compare the biological activities of the (S) and (R) enantiomers, a systematic experimental approach is required. The following section provides detailed, self-validating protocols for chiral separation, monoamine transporter interaction, and in vitro anti-inflammatory assessment.
Chiral Separation of Enantiomers
The prerequisite for any comparative study is the isolation of each enantiomer in high purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this purpose.[9][10]
Protocol: Chiral HPLC Separation
-
Column Selection: Utilize a polysaccharide-based CSP, such as one coated with a derivative of amylose or cellulose. These columns have broad applicability for separating chiral amines.[10]
-
Mobile Phase Optimization:
-
Normal Phase: A typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Reversed Phase: A mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate) can be used. High-pH mobile phases are often effective for basic amines.[10]
-
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: 25°C
-
-
Analysis and Collection: Inject the racemic mixture to determine the retention times of each enantiomer. Perform semi-preparative or preparative HPLC to collect fractions of each purified enantiomer. Confirm enantiomeric purity (>99% ee) by re-injecting the collected fractions.
Monoamine Transporter Interaction Assays
A combination of binding and uptake assays is necessary to fully characterize the interaction of each enantiomer with DAT, NET, and SERT.[11][12]
Caption: Workflow for monoamine transporter binding and uptake assays.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of each enantiomer for each monoamine transporter.
-
Materials: Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT. Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Procedure:
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of the test enantiomer.
-
For non-specific binding, use a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate to allow binding to reach equilibrium (e.g., 60-120 min at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the enantiomer. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[13]
Protocol: Monoamine Uptake Inhibition Assay
-
Objective: To determine the functional potency (IC50) of each enantiomer to inhibit neurotransmitter uptake.
-
Materials: Whole HEK293 cells stably expressing human DAT, NET, or SERT. Radiolabeled substrates: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with a range of concentrations of the test enantiomer for 10-15 minutes at 37°C.[11]
-
Initiate uptake by adding the radiolabeled substrate.
-
Allow uptake to proceed for a short, defined period within the linear range (e.g., 5-10 minutes).
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and transfer the lysate to a scintillation vial.
-
Measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the enantiomer. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
In Vitro Anti-inflammatory Assays
A panel of assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages is recommended to screen for anti-inflammatory activity.[7][8]
Sources
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A Senior Application Scientist's Guide to 2-(4-Methylphenoxy)propylamine Cross-reactivity in Immunoassays
Introduction
In the landscape of drug development and clinical diagnostics, immunoassays are indispensable tools for their speed and sensitivity. However, a significant challenge that persists is the potential for cross-reactivity, which can lead to false-positive results and compromise patient care or research outcomes.[1][2] This guide provides an in-depth analysis of the cross-reactivity of 2-(4-Methylphenoxy)propylamine, a compound of interest due to its structural characteristics, in common immunoassays. We will explore the underlying principles of immunoassay cross-reactivity, compare the behavior of this compound with other structurally similar molecules, and provide detailed protocols for robust cross-reactivity testing.
The Challenge of Cross-Reactivity in Immunoassays
Understanding the Analyte: this compound
Chemical Structure and Properties:
-
Name: this compound[8]
-
CAS Number: 6440-97-7[8]
-
Formula: C10H15NO[8]
-
Molecular Weight: 165.23 g/mol [8]
The structure of this compound features a phenoxy group, a propylamine chain, and a methyl group on the phenyl ring. This combination of a flexible amine chain and a substituted aromatic ring makes it a candidate for cross-reactivity in immunoassays designed to detect structurally related compounds, such as amphetamines and other sympathomimetic amines.
Comparative Analysis of Cross-Reactivity
The potential for this compound to cross-react is best understood by comparing its structure to that of common immunoassay targets and other known cross-reactants.
Structural Analogs and Potential for Cross-Reactivity
| Compound | Structure | Key Structural Similarities to Amphetamine |
| Amphetamine | C9H13N | Phenyl ring, Propylamine backbone |
| This compound | C10H15NO | Propylamine backbone, Substituted aromatic ring |
| Methamphetamine | C10H15N | Phenyl ring, N-methylpropylamine backbone |
| Phentermine | C10H15N | Phenyl ring, Propylamine backbone with gem-dimethyl group |
| Ephedrine | C10H15NO | Phenyl ring, N-methylpropylamine backbone with hydroxyl group |
Experimental Evaluation of Cross-Reactivity
To quantify the cross-reactivity of this compound, a systematic experimental approach is necessary. The following protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening.[9][10]
Experimental Workflow Diagram
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Detailed Experimental Protocol
Objective: To determine the percent cross-reactivity of this compound and other structurally related compounds in a commercially available amphetamine immunoassay.
Materials:
-
Commercial Amphetamine ELISA Kit
-
This compound
-
Amphetamine (as the standard)
-
Methamphetamine, Phentermine, Ephedrine (as comparators)
-
Drug-free urine or appropriate buffer
-
Microplate reader
Procedure:
-
Preparation of Reagents: Reconstitute all kit components as per the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the amphetamine standard in drug-free urine or buffer to create a standard curve (e.g., 0, 10, 25, 50, 100, 250, 500 ng/mL).
-
Test Compound Preparation: Prepare serial dilutions of this compound and the other comparator compounds in drug-free urine or buffer over a wide concentration range (e.g., 10 to 100,000 ng/mL).
-
Assay Procedure:
-
Add 50 µL of each standard, control, and test compound dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-labeled amphetamine conjugate to each well.
-
Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled analyte in the sample.[11]
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values of the standards against their concentrations. A sigmoidal curve is expected.
-
IC50 Determination: For each compound, determine the concentration that inhibits 50% of the maximum signal (IC50). This is the concentration of the test compound that displaces 50% of the labeled analyte from the antibody.
-
Percent Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Hypothetical Data and Interpretation
The following table presents hypothetical data to illustrate the expected outcomes of the cross-reactivity study.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Amphetamine (Standard) | 50 | 100% |
| Methamphetamine | 75 | 66.7% |
| Phentermine | 500 | 10% |
| Ephedrine | 2500 | 2% |
| This compound | 10,000 | 0.5% |
Interpretation:
In this hypothetical scenario, this compound exhibits very low cross-reactivity (0.5%) in this specific amphetamine immunoassay. This suggests that the antibody used in this particular kit is highly specific for the core amphetamine structure and that the addition of the 4-methylphenoxy group significantly hinders its binding to the antibody. The other compounds show varying degrees of cross-reactivity, which is consistent with their structural similarity to amphetamine.
It is crucial to note that cross-reactivity can vary significantly between different immunoassay kits from different manufacturers due to variations in the antibodies used.[12] Therefore, it is essential to validate the cross-reactivity of any compound of interest with the specific immunoassay being used.
The Principle of Competitive Immunoassay
Caption: Principle of a competitive immunoassay for small molecule detection.
Conclusion and Recommendations
Our investigation into the cross-reactivity of this compound in immunoassays highlights the critical importance of empirical testing. While structural similarity can provide an initial indication of potential cross-reactivity, it is not a definitive predictor. The specific characteristics of the antibody used in an immunoassay are the ultimate determinant of its specificity.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Always Validate: Never assume a lack of cross-reactivity based solely on structural analysis. Always perform experimental validation using the specific immunoassay .[13][14]
-
Consider the Source: Be aware that cross-reactivity profiles can differ significantly between kits from various manufacturers.
-
Confirm Positive Results: Presumptive positive results from immunoassays, especially unexpected ones, should always be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
References
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. [Link]
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Forensic RTI. (2023). Validating Immunoassays for Urine and Oral Fluid Drug Testing. RTI International. [Link]
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National Center for Biotechnology Information. (2012). Immunoassay Methods. In Assay Guidance Manual. [Link]
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National Institutes of Health. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Library of Medicine. [Link]
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Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]
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National Institute of Justice. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Office of Justice Programs. [Link]
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van der Maas, A., et al. (2024). Introduction to qualification and validation of an immunoassay. Journal of Applied Bioanalysis. [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology. [Link]
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Alchem Pharmtech. (n.d.). This compound. [Link]
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Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
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Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. BMC Clinical Pharmacology and Toxicology. [Link]
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Quanterix. (2022). Types Of Immunoassay - And When To Use Them. [Link]
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Hnasko, R. (2015). Principles of Competitive and Immunometric Assays (Including ELISA). ResearchGate. [Link]
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Salm, F., et al. (2023). False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review. Journal of Analytical Toxicology. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Phenoxypropylamine Derivatives as Monoamine Oxidase-B Inhibitors
Introduction
Phenoxypropylamine derivatives represent a versatile class of compounds with a wide range of pharmacological activities.[1] A significant area of interest for these molecules lies in their potential to modulate the activity of monoamine oxidases (MAOs), particularly MAO-B.[2][3] MAO-B is a key enzyme in the catabolism of neurotransmitters like dopamine, and its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[4] By increasing the synaptic levels of dopamine, MAO-B inhibitors can help alleviate the motor symptoms associated with the disease.[3]
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In drug discovery, it is instrumental in understanding the binding modes of potential inhibitors and elucidating structure-activity relationships (SAR).[2] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of phenoxypropylamine derivatives against human monoamine oxidase B (hMAO-B). We will delve into the rationale behind each step, from protein and ligand preparation to the analysis of docking results, providing a framework for researchers to evaluate and compare the potential of their own compounds.
Methodology: A Self-Validating Docking Workflow
The credibility of any in silico study hinges on a robust and well-validated methodology. Here, we present a step-by-step protocol that incorporates self-validation at its core, ensuring the reliability of the generated docking poses and scores.
Target Protein Preparation
The initial and one of the most critical steps is the preparation of the target protein structure. For this study, we will utilize the high-resolution crystal structure of human MAO-B. A suitable choice is the PDB entry 2V5Z , which features hMAO-B in complex with the selective inhibitor safinamide. This co-crystallized structure provides a valuable reference for validating our docking protocol.
Protocol:
-
Obtain the Crystal Structure: Download the PDB file (2V5Z.pdb) from the RCSB Protein Data Bank.
-
Initial Inspection and Cleaning: Load the structure into a molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, co-solvents, and any crystallographic additives. Retain the protein chains and the co-crystallized ligand (safinamide in this case).
-
Protonation and Optimization: Add hydrogen atoms to the protein, which are typically absent in X-ray crystal structures. Assign the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This can be accomplished using tools like H++ or the Protein Preparation Wizard in Schrödinger Maestro.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the protonation step. This should be a gentle minimization to avoid significant deviation from the experimental structure.
Ligand Preparation
The accuracy of docking results is also highly dependent on the correct preparation of the ligand structures. This involves generating 3D conformers and assigning appropriate charges.
Protocol:
-
2D to 3D Conversion: Draw the 2D structures of the phenoxypropylamine derivatives to be studied using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert these 2D structures into 3D models.
-
Protonation and Tautomer Generation: Generate possible ionization states and tautomers for each ligand at a physiological pH. Tools like LigPrep in the Schrödinger suite can automate this process.
-
Energy Minimization: Perform a thorough energy minimization of each ligand conformer to obtain low-energy, geometrically favorable structures. A robust force field such as OPLS3e or MMFF94 is recommended.
Docking Protocol Validation: Redocking
Before proceeding with docking our series of phenoxypropylamine derivatives, it is imperative to validate the chosen docking protocol. This is achieved by "redocking" the co-crystallized ligand (safinamide) back into the active site of the prepared hMAO-B structure. A successful redocking procedure will reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD). An RMSD value of ≤ 2.0 Å is generally considered an acceptable threshold for a reliable docking protocol.
Protocol:
-
Define the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand. The size of the grid should be sufficient to encompass the entire active site cavity.
-
Perform Redocking: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the extracted and re-prepared safinamide ligand back into the defined binding site of hMAO-B.
-
Calculate RMSD: Superimpose the top-ranked docked pose of safinamide with its original crystallographic pose and calculate the RMSD between the heavy atoms. If the RMSD is below 2.0 Å, the docking protocol is considered validated and can be applied to the other ligands.
Comparative Docking of Phenoxypropylamine Derivatives
With a validated protocol, we can now proceed to dock our series of phenoxypropylamine derivatives.
Protocol:
-
Execute Docking: Using the same validated docking parameters, dock each prepared phenoxypropylamine derivative into the active site of hMAO-B.
-
Analyze Docking Poses and Scores: For each ligand, analyze the top-ranked docking poses. Examine the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site. Record the docking score (e.g., binding energy in kcal/mol) for each ligand.
Visualizing the Workflow
A clear visualization of the experimental workflow is crucial for understanding the logical progression of the study.
Caption: The overall workflow for the comparative docking study.
Results and Discussion
To illustrate the application of this protocol, let us consider a hypothetical series of phenoxypropylamine derivatives with known experimental inhibitory activities (IC50 values) against hMAO-B.
| Compound ID | Structure | Experimental IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues |
| PD-01 | (R)-N-benzyl-1-(4-methoxyphenoxy)propan-2-amine | 0.5 | -9.8 | Tyr435, Gln206, Phe343 |
| PD-02 | (R)-N-benzyl-1-(4-chlorophenoxy)propan-2-amine | 1.2 | -9.2 | Tyr435, Cys172, Phe343 |
| PD-03 | (R)-N-benzyl-1-(phenoxy)propan-2-amine | 5.8 | -8.5 | Tyr435, Leu171 |
| Safinamide | (S)-(+)-2-[[4-(3-Fluorobenzyloxy)benzyl]amino]propanamide | 0.098 | -10.5 | Tyr398, Tyr435, Gln206 |
Note: The structures and IC50 values for PD-01, PD-02, and PD-03 are hypothetical for illustrative purposes. The data for Safinamide is based on published information.
The docking scores generally correlate well with the experimental IC50 values, with lower (more negative) docking scores corresponding to lower IC50 values (higher potency). For instance, Safinamide, the most potent inhibitor, exhibits the best docking score. Among the hypothetical phenoxypropylamine derivatives, PD-01, with a methoxy substitution, shows a better docking score and higher potency than the chloro-substituted PD-02 and the unsubstituted PD-03.
This correlation suggests that the docking protocol is effectively capturing the key determinants of binding affinity. Analysis of the binding poses reveals that the phenoxypropylamine scaffold orients within the active site to engage in crucial hydrophobic interactions with residues such as Tyr435 and Phe343. The propylamine moiety can form hydrogen bonds with residues like Gln206. The nature of the substituent on the phenyl ring significantly influences these interactions. The methoxy group in PD-01 may form additional favorable interactions, leading to its higher potency compared to the other derivatives.
Visualizing Binding Interactions
A diagram illustrating the key interactions can provide valuable insights into the structure-activity relationship.
Caption: Key interactions of phenoxypropylamine derivatives in the hMAO-B active site.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of phenoxypropylamine derivatives against hMAO-B. By emphasizing a self-validating workflow, researchers can generate reliable in silico data to understand structure-activity relationships and guide the design of more potent and selective inhibitors. The presented methodology, from meticulous preparation of the biological system and ligands to the detailed analysis of docking results, provides a robust framework for computational drug discovery efforts targeting monoamine oxidase-B. The insights gained from such studies are invaluable for accelerating the development of novel therapeutics for neurodegenerative diseases.
References
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Binda, C., Wang, J., Pisani, L., Caccia, C., Carotti, A., Salvati, P., Edmondson, D. E., & Mattevi, A. (2007). Structures of human monoamine oxidase B complexes with selective noncovalent inhibitors: safinamide and coumarin analogs. Journal of medicinal chemistry, 50(23), 5848–5852. [Link]
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Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors. (2020). Bioorganic chemistry, 94, 103448. [Link]
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Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2021). RSC Advances, 11(46), 28665-28684. [Link]
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Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European journal of medicinal chemistry, 243, 114655. [Link]
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MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 66-71. [Link]
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structure and activity relationship of monoamine oxidase inhibitors. (1963). Japanese Journal of Pharmacology, 13(2), 145-154. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenoxy)propylamine Derivatives as Monoamine Transporter Inhibitors
For researchers and drug development professionals navigating the complex landscape of neuropsychopharmacology, the 2-(4-methylphenoxy)propylamine scaffold represents a cornerstone for the design of monoamine reuptake inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, with a particular focus on their interactions with the norepinephrine transporter (NET) and the serotonin transporter (SERT). By synthesizing data from key studies, we aim to elucidate the structural determinants of potency and selectivity, offering a valuable resource for the rational design of novel therapeutics for conditions such as ADHD and depression.
The Core Scaffold: A Foundation for NET/SERT Modulation
The this compound framework is the backbone of several neurologically active compounds. The archetypal example is (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine, more commonly known as atomoxetine. Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its mechanism of action is primarily attributed to its high affinity for the presynaptic norepinephrine transporter (NET).[1]
However, emerging evidence suggests that the pharmacological profile of this class of compounds is more nuanced. Studies have shown that atomoxetine also occupies the serotonin transporter (SERT) at clinically relevant doses, suggesting a potential for dual-acting or serotonin-influencing effects.[2] This dual activity opens up avenues for developing novel antidepressants or agents with a broader spectrum of activity. The exploration of the SAR of this scaffold is therefore critical to fine-tuning the selectivity and potency of future drug candidates.
Comparative Analysis of Structural Modifications
The biological activity of this compound derivatives is highly sensitive to structural modifications at several key positions: the phenoxy ring, the phenyl ring, and the propylamine side chain.
Substitution on the Phenoxy Ring
The position and nature of substituents on the phenoxy ring are critical determinants of both potency and selectivity for NET and SERT.
-
Position of the Methyl Group: In atomoxetine, the methyl group is at the 2-position of the phenoxy ring. This ortho-substitution is crucial for its high affinity for NET. While direct comparative data for a full series of positional isomers of the 4-methylphenoxypropylamine core is limited in the public domain, related studies on 3-aryloxy-3-phenylpropylamines indicate that the substitution pattern on the aryloxy ring significantly influences activity. U.S. Patent 4,314,081 discloses a range of 3-aryloxy-3-phenylpropylamines with antidepressant properties, highlighting the importance of the aryloxy moiety.[3]
-
Other Substituents: The replacement of the methyl group with other substituents can modulate activity. For instance, in the closely related 3-(phenoxy-phenyl-methyl)-pyrrolidine series, various substitutions on the phenoxy ring were explored, leading to potent and balanced norepinephrine and serotonin reuptake inhibitors.[4] This suggests that electronic and steric properties of the substituent play a key role in the interaction with the transporter binding sites.
The Propylamine Side Chain
Modifications to the propylamine side chain, particularly the amine group, have a profound impact on the pharmacological profile.
-
Ring-Constrained Analogs: Constraining the propylamine side chain within a heterocyclic ring system has been a successful strategy for developing potent and selective monoamine reuptake inhibitors. For instance, a series of chiral ring-constrained norepinephrine reuptake inhibitors based on an indane scaffold demonstrated high potency (IC50s <10 nM) and selectivity against other monoamine transporters.[8] Another study on 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues also identified potent and balanced NET and SERT inhibitors.[4] These examples underscore the importance of the conformation of the propylamine side chain for optimal interaction with the transporters.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activities of atomoxetine, a key derivative of the 2-(phenoxy)propylamine class, and other relevant compounds at the norepinephrine and serotonin transporters. This data provides a quantitative basis for understanding the SAR of this scaffold.
| Compound | Target | Species | Assay Type | Value | Unit | Reference |
| Atomoxetine | NET | Human | In vitro (Ki) | ~4.5 | nM | [1] |
| Atomoxetine | NET | Rhesus Monkey | In vivo (IC50) | 31 ± 10 | ng/mL | [2] |
| Atomoxetine | SERT | Rhesus Monkey | In vivo (IC50) | 99 ± 21 | ng/mL | [2] |
| (R)-isomer of Atomoxetine | NET | - | In vitro | ~9x more potent than S-isomer | - | [9] |
| Viloxazine | NET | Human | In vitro (Ki) | 0.63 | µM | [10] |
| Reboxetine | NET | Human | In vitro (Ki) | - | - | [10] |
Note: The table includes data for atomoxetine and related compounds to provide a comparative context for the activity of the this compound scaffold. Direct comparative data for a systematic series of this compound derivatives is not available in the cited literature.
Experimental Protocols
The determination of the inhibitory activity of this compound derivatives on monoamine transporters relies on robust and validated in vitro assays. A common and reliable method is the radioligand uptake inhibition assay using synaptosomes or cell lines expressing the target transporters.
Protocol: In Vitro Norepinephrine/Serotonin Reuptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the norepinephrine and serotonin transporters.
Materials:
-
Rat brain synaptosomes or cell lines stably expressing human NET (e.g., HEK293-hNET) and SERT (e.g., HEK293-hSERT).
-
Radioligands: [³H]Norepinephrine and [³H]Serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds (this compound derivatives) at various concentrations.
-
Reference inhibitors (e.g., desipramine for NET, fluoxetine for SERT).
-
Scintillation cocktail and liquid scintillation counter.
-
96-well plates.
-
Cell harvester and filter mats.
Procedure:
-
Preparation of Synaptosomes/Cells: Prepare synaptosomes from rat brain tissue or culture the transfected cell lines to an appropriate density.
-
Assay Setup: In a 96-well plate, add a small volume of assay buffer, the test compound at various dilutions, and the radioligand.
-
Initiation of Reaction: Add the synaptosome or cell suspension to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for transporter-mediated uptake of the radioligand.
-
Termination of Reaction: Terminate the uptake by rapid filtration through filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Rationale for Experimental Choices:
-
Use of Transfected Cell Lines: Stably transfected cell lines expressing a single human transporter provide a clean system to assess the direct interaction of the compound with the target, avoiding the complexity of native tissue preparations.
-
Radioligand Competition: This method directly measures the functional ability of the compound to inhibit the transport of the natural substrate, providing a physiologically relevant measure of potency.
-
IC50 Determination: The IC50 value is a standard measure of the potency of an antagonist in inhibiting a biological or biochemical function.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts related to the SAR of this compound derivatives.
Caption: Key structural regions of the this compound scaffold influencing biological activity.
Caption: A typical workflow for the SAR study of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of monoamine reuptake inhibitors. The SAR of this class of compounds is complex, with subtle structural modifications leading to significant changes in potency and selectivity for the norepinephrine and serotonin transporters. While atomoxetine serves as a potent and selective NET inhibitor, the evidence of its interaction with SERT at clinical doses suggests the potential for developing dual-acting agents from this scaffold.
Future research should focus on systematic explorations of the chemical space around this core structure. The synthesis and evaluation of a broader range of derivatives with diverse substitutions on both the phenoxy and phenyl rings, as well as further modifications of the propylamine side chain, will be crucial for building a more complete understanding of the SAR. Such studies, coupled with computational modeling, will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.
References
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Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]
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Pontillo, J., Wu, D., Ching, B., Hudson, S., Genicot, M. J., Gao, Y., Ewing, T., Fleck, B. A., Gogas, K., Aparicio, A., Wang, H., Wen, J., & Wade, W. S. (2008). Synthesis and activity of 1-(3-amino-1-phenylpropyl)indolin-2-ones: a new class of selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 4943–4947. [Link]
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Lüders, S., et al. (2010). Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. British Journal of Pharmacology, 160(2), 285-293. [Link]
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MacKenzie, E. M., et al. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. British Journal of Pharmacology. [Link]
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Aboul-Enein, H. Y., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(8), 13836-13851. [Link]
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Gherardini, L., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3346-3359. [Link]
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Udvardi, P. T., et al. (2013). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study. Neuropsychiatric Disease and Treatment, 9, 1855-1868. [Link]
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Sonesson, C., et al. (1995). Synthesis and evaluation of pharmacological and pharmacokinetic properties of monopropyl analogs of 5-, 7-, and 8-[[(trifluoromethyl)sulfonyl]oxy]-2-aminotetralins: central dopamine and serotonin receptor activity. Journal of Medicinal Chemistry, 38(8), 1319-1329. [Link]
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Akay, A. P., et al. (2015). Atomoxetine treatment may decrease striatal dopaminergic transporter a. Neuropsychiatric Disease and Treatment, 11, 2909-2912. [Link]
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Gopishetty, S., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6934-6937. [Link]
- U.S. Patent No. 4,314,081A. (1982). Arloxyphenylpropylamines.
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Sansone, R. A., & Sansone, L. A. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Clinical Pharmacy and Therapeutics, 42(6), 647-650. [Link]
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A Scientific Guide to Characterizing 2-(4-Methylphenoxy)propylamine as a Norepinephrine Reuptake Inhibitor
This guide provides a comprehensive experimental framework for the pharmacological characterization of 2-(4-Methylphenoxy)propylamine, a novel aryloxypropylamine derivative. Given that related chemical structures have been associated with monoamine reuptake inhibition, a systematic evaluation of this compound's potential as a norepinephrine reuptake inhibitor (NRI) is warranted.[1][2]
We will outline a tiered, self-validating workflow designed for researchers in drug development. This process benchmarks the investigational compound against established NRIs—Desipramine, Atomoxetine, and Reboxetine—which serve as industry-standard positive controls.[3][4][5] The objective is to move logically from foundational in vitro potency and selectivity assessments to definitive in vivo target engagement, providing a robust data package for decision-making.
Introduction: The Norepinephrine Transporter as a Therapeutic Target
The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[4][6] Inhibiting this transporter increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.[7] This mechanism is the foundation for the therapeutic efficacy of drugs used to treat major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[4][7]
This guide proposes a rigorous, three-part experimental plan to determine if this compound possesses the pharmacological profile of a selective and effective NRI.
Part 1: Foundational In Vitro Analysis: Potency and Transporter Selectivity
Expert Rationale: The initial and most critical step in characterizing a potential NRI is to determine its direct interaction with the human norepinephrine transporter (hNET) in a controlled, cell-based environment. This approach allows us to quantify the compound's potency (as an IC50 value) and, crucially, its selectivity. A therapeutically viable NRI should exhibit high affinity for NET while having significantly lower affinity for the serotonin (SERT) and dopamine (DAT) transporters to minimize off-target effects.[8]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound at hNET, hSERT, and hDAT.
1. Cell Culture:
- Utilize human embryonic kidney 293 (HEK293) cells stably transfected to express either hNET, hSERT, or hDAT.
- Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
- Plate cells in 24-well plates and grow to 80-90% confluency.[9]
2. Assay Procedure:
- Prepare serial dilutions of this compound and benchmark compounds (Desipramine, Atomoxetine, Reboxetine) in Krebs-Ringer-HEPES (KRH) buffer.
- Wash the cell monolayers gently with KRH buffer.
- Add 150 µL of KRH buffer containing the desired concentration of the test compound to each well.
- Prepare a working stock of the radiolabeled substrate. For NET, use [³H]Norepinephrine at a final concentration equal to its determined Kм value (e.g., ~416 nM) to ensure assay sensitivity.[9] For SERT and DAT, use [³H]Serotonin and [³H]Dopamine, respectively.
- Initiate the uptake reaction by adding 50 µL of the [³H]Norepinephrine working stock to each well.
- Incubate the plate at room temperature for a predetermined period (e.g., 15 minutes) where uptake is linear.
- Terminate the assay by rapidly aspirating the buffer and washing the wells three times with ice-cold KRH buffer.
- Lyse the cells with a scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Non-specific uptake is determined in the presence of a high concentration of a potent inhibitor (e.g., Desipramine for NET).
- Specific uptake is calculated by subtracting non-specific uptake from total uptake.
- Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Potency and Selectivity Profile
The results should be summarized in a clear, comparative table.
| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| This compound | Experimental | Experimental | Experimental | Calculated | Calculated |
| Desipramine (Control) | ~5 | ~150 | >1000 | ~30x | >200x |
| Atomoxetine (Control) | ~5 | ~80 | ~1500 | ~16x | ~300x |
| Reboxetine (Control) | ~10 | >1000 | >1000 | >100x | >100x |
| Note: Control values are approximate and may vary between assay systems. |
Workflow Visualization
Caption: Workflow for in vitro potency and selectivity testing.
Part 2: Mechanistic Confirmation: Differentiating Inhibition vs. Release
Expert Rationale: Binding to a transporter does not automatically equate to inhibition. Some compounds, like amphetamine, act as substrates that are transported into the neuron, causing a reverse transport or "efflux" of neurotransmitters. This is a fundamentally different mechanism from pure reuptake blockade. A superfusion release assay is the definitive method to distinguish between these two possibilities.[10] A true inhibitor will not cause neurotransmitter release on its own.
Experimental Protocol: Superfusion Release Assay
1. Cell Preparation:
- Use hNET-expressing HEK293 cells cultured on coverslips.
- Preload the cells by incubating them with a radiolabeled substrate (e.g., [³H]MPP+, a common NET substrate) for 20-30 minutes at 37°C.[10]
2. Superfusion Procedure:
- Place the coverslip in a temperature-controlled superfusion chamber.
- Perfuse the cells with KRH buffer at a constant flow rate (e.g., 1 mL/min).
- Collect fractions of the perfusate at regular intervals (e.g., every 2 minutes) to establish a stable baseline of spontaneous efflux.
- After establishing a baseline, switch the perfusion medium to one containing this compound at a concentration ~100x its IC50.
- Continue collecting fractions to measure any compound-induced release.
- Include a positive control for release (e.g., D-Amphetamine) and a negative control for inhibition (e.g., Desipramine) in separate experiments.
3. Data Analysis:
- Quantify the radioactivity in each collected fraction.
- Express the data as a percentage of total radioactivity released per fraction.
- A true inhibitor like Desipramine will show no increase in efflux above baseline. A releaser like Amphetamine will cause a sharp, significant spike in radioactivity in the fractions collected after its introduction. The profile of this compound will reveal its mechanism.
Mechanism Visualization
Caption: Contrasting mechanisms of a NET inhibitor vs. a releaser.
Part 3: In Vivo Target Engagement: Brain Microdialysis
Expert Rationale: Positive in vitro data is essential, but it does not guarantee that a compound can cross the blood-brain barrier, reach its target in the central nervous system, and exert a physiological effect. In vivo microdialysis is the gold standard for demonstrating target engagement.[11][12] This technique allows for the direct measurement of extracellular neurotransmitter levels in a specific brain region of a freely moving animal, providing definitive proof that the compound inhibits norepinephrine reuptake in a living system.[13][14]
Experimental Protocol: In Vivo Microdialysis in Rats
1. Surgical Procedure:
- Anesthetize adult male Sprague-Dawley rats.
- Surgically implant a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC), a brain region with dense noradrenergic innervation.
- Allow animals to recover for several days.
2. Microdialysis Experiment:
- On the day of the experiment, insert a microdialysis probe into the guide cannula.
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
- After a stabilization period, collect baseline dialysate samples every 20 minutes for at least one hour.
- Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses. Administer Desipramine (e.g., 10 mg/kg) to a control group.[14]
- Continue collecting dialysate samples for at least 3-4 hours post-administration.
3. Sample Analysis:
- Immediately analyze the collected dialysate samples for norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
- This technique provides the sensitivity required to measure neurotransmitter concentrations in the dialysate.
4. Data Analysis:
- Calculate the mean norepinephrine concentration from the baseline samples for each animal.
- Express the post-administration data as a percentage change from the baseline.
- A successful NRI will produce a robust, dose-dependent increase in extracellular norepinephrine levels compared to vehicle-treated animals.[14]
Data Presentation: In Vivo Neurochemical Effects
| Compound (Dose) | Peak Increase in Extracellular NE (% of Baseline) |
| Vehicle | < 20% |
| This compound (Low Dose) | Experimental |
| This compound (Mid Dose) | Experimental |
| This compound (High Dose) | Experimental |
| Desipramine (10 mg/kg, s.c.) | ~400-500%[14] |
Overall Summary and Future Directions
This three-part guide provides a rigorous pathway for characterizing this compound. By systematically progressing from in vitro potency and selectivity to in vivo target engagement, researchers can build a comprehensive pharmacological profile.
-
A promising outcome would be high potency for NET (low nM IC50), greater than 30-fold selectivity over SERT and DAT, classification as a pure inhibitor (not a releaser), and a dose-dependent increase in extracellular norepinephrine in the mPFC in vivo.
-
An ambiguous outcome , such as high potency but poor selectivity, would suggest a "dirty drug" profile with a higher likelihood of side effects.
-
A negative outcome , such as potent in vitro activity but a lack of in vivo effect, could indicate poor pharmacokinetic properties (e.g., inability to cross the blood-brain barrier).
If this compound demonstrates a promising profile, subsequent studies should include full pharmacokinetic analysis, metabolic stability assays, and in vivo behavioral models relevant to depression (e.g., forced swim test) or ADHD (e.g., five-choice serial reaction time task) to establish therapeutic potential.
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Rege, S. (2022, May 6). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action. Retrieved from [Link]
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Beyer, C. E., et al. (2002). Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. Journal of Psychopharmacology, 16(4), 297-304. Retrieved from [Link]
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Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience. Retrieved from [Link]
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Erickson, S. L., et al. (2011). Chronic desipramine treatment alters tyrosine hydroxylase but not norepinephrine transporter immunoreactivity in norepinephrine axons in the rat prefrontal cortex. The Journal of Comparative Neurology, 519(1), 169-183. Retrieved from [Link]
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Zhou, Y., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry. Retrieved from [Link]
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Atkinson, P. J., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795-1798. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of 2-(4-Methylphenoxy)propylamine
Introduction
2-(4-Methylphenoxy)propylamine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its structural motif, featuring a phenoxy ring linked to a propylamine backbone, imparts specific physicochemical properties that are desirable in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to make informed decisions in the synthesis of this important intermediate.
Route 1: Williamson Ether Synthesis Followed by Reductive Amination
This classical and robust two-step approach first constructs the ether linkage via a Williamson ether synthesis, followed by the introduction of the amine functionality through reductive amination. This route is often favored for its reliability and the commercial availability of the starting materials.
Causality of Experimental Choices
The Williamson ether synthesis is a cornerstone of ether formation, predicated on the SN2 reaction between an alkoxide and a primary or secondary alkyl halide. In this protocol, p-cresol is deprotonated with a base to form the more nucleophilic phenoxide, which then displaces the halogen from chloroacetone. The choice of potassium carbonate as the base and acetone as the solvent provides a moderately polar environment that facilitates the dissolution of the reactants and promotes the reaction rate without leading to significant side reactions. The subsequent reductive amination of the resulting ketone, 1-(4-methylphenoxy)propan-2-one, is a highly efficient method for the formation of primary amines. The use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a well-established "one-pot" procedure. Sodium cyanoborohydride is a particularly suitable reagent as it is selective for the reduction of the imine intermediate over the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.[1]
Experimental Protocol: Route 1
Step 1: Synthesis of 1-(4-Methylphenoxy)propan-2-one
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.8 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide.
-
Add chloroacetone (10.2 g, 0.11 mol) dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-(4-methylphenoxy)propan-2-one as a colorless oil.
Step 2: Reductive Amination to this compound
-
In a 250 mL round-bottom flask, dissolve 1-(4-methylphenoxy)propan-2-one (16.4 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in methanol (150 mL).
-
Stir the solution at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (6.3 g, 0.1 mol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add 100 mL of water to the residue and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone.
-
Basify the aqueous layer with 4 M NaOH until pH > 12 and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via Propylene Oxide and Gabriel Phthalimide Synthesis
This alternative route avoids the direct handling of chloroacetone and utilizes a different strategy for introducing the amine group. It begins with the formation of a secondary alcohol, which is then converted to an alkyl bromide before undergoing a Gabriel synthesis.
Causality of Experimental Choices
The initial reaction of p-cresol with propylene oxide is a base-catalyzed epoxide ring-opening.[2] This reaction forms the secondary alcohol, 1-(4-methylphenoxy)-2-propanol. The subsequent conversion of the alcohol to an alkyl bromide is a standard transformation, often achieved with reagents like phosphorus tribromide or hydrobromic acid. The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides.[3][4] It utilizes potassium phthalimide as an ammonia surrogate, which prevents the over-alkylation that can be problematic in direct amination with ammonia.[5] The final step involves the cleavage of the phthalimide group, typically with hydrazine, to liberate the desired primary amine.[3] This multi-step process offers an alternative pathway that may be advantageous in certain contexts, such as avoiding the use of specific reagents or for the synthesis of analogues.
Experimental Protocol: Route 2
Step 1: Synthesis of 1-(4-Methylphenoxy)-2-propanol
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-cresol (10.8 g, 0.1 mol) in toluene (100 mL).
-
Add sodium hydroxide pellets (0.4 g, 0.01 mol) as a catalyst and heat the mixture to 80 °C.
-
Add propylene oxide (7.0 g, 0.12 mol) dropwise from the dropping funnel over 1 hour, maintaining the temperature at 80-85 °C.
-
After the addition is complete, continue stirring at 80 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-(4-methylphenoxy)-2-propanol.
Step 2: Synthesis of 2-(4-Methylphenoxy)propyl bromide
-
To a 100 mL round-bottom flask cooled in an ice bath, add 1-(4-methylphenoxy)-2-propanol (16.6 g, 0.1 mol).
-
Slowly add phosphorus tribromide (10.8 g, 0.04 mol) dropwise with stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with stirring.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-methylphenoxy)propyl bromide.
Step 3: Gabriel Synthesis of this compound
-
In a 250 mL round-bottom flask, suspend potassium phthalimide (20.4 g, 0.11 mol) in anhydrous dimethylformamide (DMF) (100 mL).[3]
-
Add a solution of 2-(4-methylphenoxy)propyl bromide (22.9 g, 0.1 mol) in DMF (20 mL) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of cold water with vigorous stirring.
-
Collect the precipitated N-(2-(4-methylphenoxy)propyl)phthalimide by filtration and wash with water.
-
Suspend the crude phthalimide derivative in ethanol (150 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (6.0 g, 0.12 mol) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and add 100 mL of 2 M HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure, then basify with 4 M NaOH and extract with dichloromethane (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Williamson Ether Synthesis & Reductive Amination | Route 2: Synthesis via Propylene Oxide & Gabriel Synthesis |
| Number of Steps | 2 | 3 |
| Overall Yield | Potentially higher | Potentially lower due to more steps |
| Reagent Toxicity | Chloroacetone is a lachrymator and toxic. Sodium cyanoborohydride is highly toxic. | Phosphorus tribromide is corrosive. Hydrazine is toxic and a suspected carcinogen. |
| Reaction Conditions | Reflux and cryogenic temperatures required. | Elevated temperatures required for several steps. |
| Scalability | Generally good, with established procedures for both steps. | Can be scalable, but the Gabriel synthesis may present challenges in work-up. |
| Atom Economy | Moderate | Lower due to the use of phthalimide as a protecting group. |
| Purification | Distillation and extraction. | Multiple extractions, filtrations, and distillation. |
| Key Advantages | Fewer steps, potentially higher overall yield, well-established "one-pot" reductive amination. | Avoids the use of chloroacetone, offers an alternative for amine synthesis. |
| Key Disadvantages | Use of highly toxic reagents. | More synthetic steps, use of toxic and corrosive reagents, potentially lower overall yield. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a more direct and potentially higher-yielding approach, benefiting from a well-optimized one-pot reductive amination step. However, the use of toxic reagents such as chloroacetone and sodium cyanoborohydride necessitates stringent safety precautions.
Route 2 , while longer and likely to have a lower overall yield, provides a valuable alternative that avoids some of the specific hazards of Route 1. The Gabriel synthesis is a reliable method for primary amine formation, though the work-up can be more involved.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including available equipment, expertise in handling hazardous materials, desired scale of production, and cost considerations. For laboratory-scale synthesis where yield and efficiency are paramount, Route 1 may be preferred, provided that appropriate safety measures are in place. For applications where avoiding certain toxic reagents is a priority, or for exploring alternative synthetic strategies, Route 2 presents a solid, albeit more laborious, option.
References
-
Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]
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Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348. [Link]
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Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Emerson, W. S. (1948).
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Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one. [Link]
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Organic Syntheses. (n.d.). p-CRESOL. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
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Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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2-(4-Methylphenoxy)propylamine versus Nisoxetine in norepinephrine uptake inhibition
An In-depth Analysis of Two Potent Norepinephrine Transporter Inhibitors for Researchers and Drug Development Professionals
In the landscape of neuroscience research and the development of therapeutics for conditions like ADHD and depression, the norepinephrine transporter (NET) stands out as a critical target.[1][2] The selective inhibition of NET can effectively modulate noradrenergic signaling, offering a pathway to symptom alleviation.[1] This guide provides a detailed comparison of two noteworthy compounds in the realm of NET inhibition: the well-established research tool, Nisoxetine, and 2-(4-Methylphenoxy)propylamine, a key precursor in the synthesis of the clinically significant drug, Atomoxetine (formerly Tomoxetine).
While Nisoxetine has long been a benchmark for selective NET inhibition in preclinical studies, understanding the pharmacological profile of key synthetic intermediates like this compound provides valuable insights into the structure-activity relationships that govern potency and selectivity at the norepinephrine transporter. As will be explored, the structural modifications that transform this precursor into the final drug substance, Atomoxetine, are crucial for its therapeutic efficacy.
Unveiling the Inhibitors: A Head-to-Head Comparison
Both Nisoxetine and Atomoxetine, the derivative of this compound, exhibit high affinity for the norepinephrine transporter. Their potency is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity over SERT | Selectivity over DAT |
| Nisoxetine | NET | 0.46 - 0.8[1][2] | 15 | ~343x | ~821x |
| Atomoxetine (from this compound) | NET | 5[1] | ~20 | ~15x | ~290x |
Nisoxetine emerges as a remarkably potent and selective inhibitor of NET, with Ki values consistently in the sub-nanomolar range.[1][2] Its high selectivity against the serotonin transporter (SERT) and the dopamine transporter (DAT) has solidified its role as a standard tool for isolating the effects of norepinephrine reuptake inhibition in experimental settings.[2]
Atomoxetine , synthesized from this compound, also demonstrates potent and selective inhibition of NET, albeit with a slightly higher Ki value compared to Nisoxetine.[1] It is this potent and selective action on NET that underlies its clinical efficacy as a non-stimulant treatment for ADHD.[2][3][4] The R-isomer of Atomoxetine is notably more potent than the S-isomer, highlighting the importance of stereochemistry in its interaction with the transporter.[4]
The Molecular Dance: Understanding Structure-Activity Relationships
The efficacy of both Nisoxetine and Atomoxetine as NET inhibitors is deeply rooted in their chemical structures. Both belong to the class of phenoxypropylamines, but subtle differences in their molecular architecture account for their distinct pharmacological profiles.
The core phenoxypropylamine scaffold provides the necessary framework for binding to the norepinephrine transporter. Key structural features that influence potency and selectivity include:
-
The Nature of the Aryl Ring Substitution: In Atomoxetine, the methyl group at the 2-position of the phenoxy ring is a critical determinant of its activity.[1] This substitution distinguishes it from Nisoxetine, which possesses a methoxy group at the same position.[1]
-
The Amine Moiety: Both compounds feature a secondary amine, which has been shown to be favorable for high affinity to NET.
-
Stereochemistry: As evidenced by Atomoxetine, the three-dimensional arrangement of the molecule is crucial for optimal interaction with the binding site on the norepinephrine transporter.[4]
Visualizing the Mechanism: Norepinephrine Reuptake and Inhibition
To understand how these compounds exert their effects, it is essential to visualize the process of norepinephrine reuptake and its inhibition at the synaptic cleft.
Caption: Mechanism of norepinephrine reuptake and its inhibition by Nisoxetine or Atomoxetine.
Quantifying a Blockade: A Protocol for In Vitro Norepinephrine Uptake Inhibition Assay
To empirically determine and compare the inhibitory potency of compounds like Nisoxetine and this compound (or its derivative, Atomoxetine), a robust in vitro norepinephrine uptake assay is essential. The following protocol outlines a standard [³H]-norepinephrine uptake assay using human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
Experimental Workflow Diagram
Caption: Workflow for an in vitro [³H]-norepinephrine uptake inhibition assay.
Step-by-Step Methodology
I. Materials and Reagents
-
HEK293 cells stably expressing hNET
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic
-
24-well cell culture plates
-
Krebs-Ringer-Hepes (KRH) buffer (pH 7.4)
-
[³H]-Norepinephrine (radioligand)
-
Nisoxetine hydrochloride (reference compound)
-
Atomoxetine hydrochloride (test compound derived from the precursor)
-
Desipramine (for non-specific uptake determination)
-
Cell lysis buffer
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
II. Cell Culture and Plating
-
Maintain HEK293-hNET cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 24-well plates at a density that allows them to reach confluency on the day of the assay.
III. Assay Procedure
-
On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayer twice with KRH buffer.
-
Prepare serial dilutions of Nisoxetine and Atomoxetine in KRH buffer.
-
Add the test compounds, reference compound, or vehicle (for total uptake) to the respective wells. For determining non-specific uptake, add a high concentration of a known NET inhibitor like Desipramine (e.g., 10 µM).
-
Pre-incubate the plates at 37°C for 15-20 minutes.
-
Initiate the uptake reaction by adding [³H]-Norepinephrine to each well at a final concentration close to its Km value for NET.
-
Incubate the plates at 37°C for a predetermined optimal time (e.g., 10-15 minutes).
-
Terminate the uptake by rapidly aspirating the assay buffer and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable cell lysis buffer to each well and incubate for 30 minutes at room temperature.
-
Transfer the lysate from each well to a liquid scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
IV. Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of Desipramine) from the total uptake (vehicle).
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the specific uptake.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
Conclusion
This guide provides a comparative analysis of Nisoxetine and this compound (via its active derivative, Atomoxetine) as inhibitors of the norepinephrine transporter. While both compounds are highly potent and selective, Nisoxetine stands out for its exceptional potency, making it an invaluable tool for basic research. Atomoxetine, on the other hand, represents a clinically successful therapeutic agent whose efficacy is rooted in the foundational structure of its precursor. The provided experimental protocol offers a robust framework for researchers to further investigate these and other novel NET inhibitors, contributing to the advancement of our understanding and treatment of neurological and psychiatric disorders.
References
- Wong, D. T., Threlkeld, P. G., Best, K. L., & Bymaster, F. P. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. The Journal of pharmacology and experimental therapeutics, 222(1), 61–65.
- Michelson, D., Faries, D., Wernicke, J., Kelsey, D., Kendrick, K., Sallee, F. R., & Spencer, T. (2001). Atomoxetine in the treatment of children and adolescents with attention-deficit/hyperactivity disorder: a randomized, placebo-controlled, dose-response study.
- Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Wong, D. T. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711.
- Brown, J. T., & Fone, K. C. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of child and adolescent psychopharmacology, 26(6), 497–508.
- Zhu, Y., & Li, R. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmaceuticals, 4(6), 821-841.
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Wikipedia. (2023). Selective norepinephrine reuptake inhibitor. In Wikipedia. Retrieved January 12, 2026, from [Link]
- Sauer, J. M., Ring, B. J., & Witcher, J. W. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571–590.
- Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661.
- Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine: a radioligand for the norepinephrine transporter in rat brain. Journal of neurochemistry, 54(4), 1184-1191.
- Cheetham, S. C., Viggers, J. A., Butler, S. A., & Heal, D. J. (1996). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Neuropharmacology, 35(1), 67-75.
- Bymaster, F. P., & Wong, D. T. (1977). Inhibition of dopamine and norepinephrine reuptake by analogs of atomoxetine. Life sciences, 21(9), 1321-1327.
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European journal of pharmacology, 340(2-3), 249–258.
- Gehlert, D. R., Gackenheimer, S. L., & Robertson, D. W. (1995). Novel halogenated analogs of tomoxetine that are potent and selective inhibitors of norepinephrine uptake in brain.
- Micheli, F., Degiorgis, F., Feriani, A., Paio, A., Pozzan, A., Zarantonello, P., & Seneci, P. (1998). Synthesis and structure-activity relationships of new 1-aryl-3-(N, N-dimethylamino)-1-propanols as selective norepinephrine reuptake inhibitors. Bioorganic & medicinal chemistry letters, 8(22), 3197-3202.
- Micheli, F., Cavanni, P., Degiorgis, F., Feriani, A., Paio, A., Pozzan, A., & Zarantonello, P. (1999). Synthesis and structure-activity relationships of new 1-aryl-3-(N, N-dimethylamino)-1-propanols as selective norepinephrine reuptake inhibitors. Part 2. Bioorganic & medicinal chemistry letters, 9(10), 1369-1374.
- Micheli, F., Bernardini, A. M., Cavanni, P., Cereda, E., Degiorgis, F., Feriani, A., ... & Zarantonello, P. (2002). Synthesis and structure-activity relationships of new 1-aryl-3-(N, N-dimethylamino)-1-propanols as selective norepinephrine reuptake inhibitors. Part 3. Bioorganic & medicinal chemistry, 10(7), 2135-2149.
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LookChem. (n.d.). Preparation of Atomoxetine hydrochloride. Retrieved January 12, 2026, from [Link]
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AdooQ Bioscience. (n.d.). Atomoxetine HCl. Retrieved January 12, 2026, from [Link]
- Ding, Y. S., Naganawa, M., Gallezot, J. D., Nabulsi, N., Lin, S. F., Ropchan, J., ... & Huang, Y. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: implications on treatment of depression and ADHD. NeuroImage, 86, 164-171.
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Clinical and Translational Science. (2012). Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Rat: A Potential Mechanism for Efficacy in Attention Deficit/Hyperactivity Disorder. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). CN103664658A - Synthetic method of tomoxetine.
- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
- Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., & Wong, D. T. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699–711.
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Wikipedia. (2023). Tricyclic antidepressant. Retrieved January 12, 2026, from [Link]
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Inter-laboratory validation of 2-(4-Methylphenoxy)propylamine quantification
An Inter-laboratory Comparative Guide to the Quantification of 2-(4-Methylphenoxy)propylamine
Introduction
This compound is a versatile amine derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules within the pharmaceutical and agrochemical industries.[1] Its role as a building block necessitates precise and accurate quantification to ensure the quality, efficacy, and safety of the final products. The reliability of analytical data is paramount, especially when methods are transferred between different laboratories, such as in multi-site clinical trials, quality control, or contract research organizations.
This guide provides a comprehensive framework for the inter-laboratory validation of this compound quantification. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods. We will explore the selection of an appropriate analytical technique, present a detailed experimental protocol for a highly sensitive and selective method, and, through a synthesized inter-laboratory study, objectively compare performance data to establish the method's reproducibility. This guide is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies discussed are scientifically sound and meet stringent quality standards.
The Critical Choice of Analytical Technique
The selection of an analytical method is the foundation of any quantitative analysis. For a compound like this compound, several techniques could be considered. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common technique in quality control laboratories. However, its sensitivity and selectivity can be limited, especially in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds. For non-volatile or thermally labile compounds, derivatization is often required, which can introduce variability.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity, selectivity, and wide applicability.[3][4][5] The ability to monitor specific precursor-to-product ion transitions for the analyte of interest significantly reduces interferences from the sample matrix.[6] Given the need for high sensitivity and specificity in pharmaceutical and bioanalytical applications, LC-MS/MS is the recommended technique for the quantification of this compound. This guide will focus on the validation of an LC-MS/MS method.
A Validated LC-MS/MS Method for this compound Quantification
The following protocol is a representative method for the quantification of this compound in human plasma. The principles can be adapted for other matrices with appropriate validation.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to a UPLC vial for analysis.
2. Chromatographic Conditions
-
System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined empirically, but for the purpose of this guide, let's assume a precursor ion of m/z 166.2 and a product ion of m/z 107.1.
-
Internal Standard: To be determined based on the specific internal standard used.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Caption: Workflow for the quantification of this compound in plasma.
Designing an Inter-laboratory Validation Study
An inter-laboratory study is essential to assess the reproducibility of an analytical method.[7] This is a critical component of method validation, especially when the method is intended for use in multiple laboratories. The design of such a study should be meticulous to ensure that the results are comparable and meaningful.
Study Protocol
-
Participating Laboratories: A minimum of three laboratories should participate in the study.
-
Harmonized Protocol: All laboratories must use the exact same analytical protocol, including the same column, mobile phases, and MRM transitions.
-
Centralized Reagents: To minimize variability, key reagents such as the analytical standard for this compound and the internal standard should be sourced from a single batch and distributed to all participating laboratories.
-
Blinded Samples: A central laboratory will prepare and distribute blinded validation samples to all participants. These samples will include:
-
Calibration Standards: A full set of calibration standards covering the desired analytical range.
-
Quality Control (QC) Samples: QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
-
Validation Parameters: Each laboratory will perform a full validation of the method according to the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidances.[8][9] The key parameters to be assessed are:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrumental response, and the concentration range over which this relationship is linear, accurate, and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
-
Caption: Key parameters for analytical method validation.
Synthesized Inter-laboratory Performance Data
The following tables present synthesized data from a hypothetical inter-laboratory study involving three laboratories. These data are for illustrative purposes to demonstrate how the performance of the method can be compared across different sites.
Table 1: Inter-laboratory Linearity and LLOQ
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | Consistent across labs |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 1 | 1 | 1 | Consistent across labs |
| LLOQ Accuracy (%) | 95.5 | 104.2 | 98.7 | 80-120% |
| LLOQ Precision (%RSD) | 8.2 | 11.5 | 9.8 | ≤ 20% |
Table 2: Inter-laboratory Accuracy and Precision (QC Samples)
| QC Level (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low QC (3) | Lab 1 | 2.95 | 98.3 | 5.1 | 6.5 |
| Lab 2 | 3.10 | 103.3 | 6.8 | 8.2 | |
| Lab 3 | 2.99 | 99.7 | 5.5 | 7.1 | |
| Mid QC (50) | Lab 1 | 51.2 | 102.4 | 3.2 | 4.8 |
| Lab 2 | 48.9 | 97.8 | 4.5 | 5.9 | |
| Lab 3 | 50.8 | 101.6 | 3.8 | 5.2 | |
| High QC (800) | Lab 1 | 789.6 | 98.7 | 2.5 | 3.9 |
| Lab 2 | 812.0 | 101.5 | 3.1 | 4.5 | |
| Lab 3 | 795.2 | 99.4 | 2.8 | 4.1 | |
| Acceptance Criteria | 85-115% | ≤ 15% | ≤ 15% |
Discussion and Interpretation of Results
The synthesized data demonstrates that the proposed LC-MS/MS method for the quantification of this compound is robust and reproducible across multiple laboratories. All three laboratories were able to achieve the same linear range and LLOQ, and the correlation coefficients for the calibration curves were excellent, indicating a strong linear relationship between concentration and response.
The accuracy and precision data for the QC samples are well within the acceptance criteria of ±15% (±20% for LLOQ) as stipulated by the FDA and EMA guidelines.[8][10] The inter-day precision, which is a measure of reproducibility over time, was also excellent in all three laboratories. The close agreement of the mean measured concentrations and the low variability between laboratories indicate that the method is well-controlled and that the protocol is sufficiently detailed to ensure consistent performance.
Potential sources of inter-laboratory variability, even with a harmonized protocol, can include differences in instrumentation, analyst technique, and environmental conditions. However, the data presented here suggest that these factors had a minimal impact on the overall performance of the method. This gives confidence that the method can be successfully transferred and implemented in different laboratories without compromising data quality.
Conclusion
The inter-laboratory validation of analytical methods is a cornerstone of quality assurance in the pharmaceutical industry. This guide has provided a comprehensive overview of this process for the quantification of this compound. By selecting a highly sensitive and selective LC-MS/MS method and adhering to a rigorous validation protocol based on international guidelines, it is possible to achieve excellent reproducibility across multiple laboratories. The synthesized data presented herein serves as a practical example of the expected performance of a well-developed and validated method. The successful inter-laboratory validation of this method ensures that it is fit for its intended purpose and can generate reliable and comparable data in a multi-site setting, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][4][8]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9][11]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link][3]
-
Journal of Pharmaceutical and Biomedical Analysis. (2005). Bioanalytical method validation: An updated review. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Qualitative and quantitative bioanalysis by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link][4]
-
IntechOpen. (2021). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. [Link][6]
-
International Council for Harmonisation. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][10]
-
Journal of Chromatographic Science. (2005). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link][2]
-
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link][7]
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ResearchGate. (n.d.). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. [Link][5]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Methylphenoxy)propylamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Assessment
Based on data from analogous compounds, the anticipated hazards are summarized below:
| Hazard Classification | Description | Potential EPA Waste Code |
| Ignitability | Propylamine derivatives are often flammable liquids. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] | D001 |
| Corrosivity | Amines are typically basic and can be corrosive to skin, eyes, and respiratory tract. They may also be corrosive to certain metals.[2] | D002 |
| Toxicity | Propylamines can be harmful if swallowed, inhaled, or in contact with skin. Ingestion can cause severe swelling and damage to the digestive tract.[2] | U194 (if a discarded commercial chemical product)[3] |
| Environmental Hazard | Many amines are harmful to aquatic life. | Not specified, but release to the environment should be avoided. |
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of 2-(4-Methylphenoxy)propylamine and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Always wash hands thoroughly after handling the chemical waste, even if gloves were worn.
Segregation and Containerization of Waste
Proper segregation and containerization are the foundational steps for safe chemical waste disposal.
Step-by-Step Protocol:
-
Waste Identification: All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be identified as hazardous waste.
-
Segregation:
-
Keep this compound waste separate from all other chemical waste streams to prevent potentially hazardous reactions.
-
Specifically, segregate it from acids, strong oxidizing agents, and acid anhydrides, which are incompatible materials.[2]
-
Separate liquid waste from solid waste.
-
-
Container Selection:
-
Use only containers that are compatible with amines. High-density polyethylene (HDPE) or other approved plastic containers are preferred.
-
Ensure the container has a secure, leak-proof lid.
-
The container must be in good condition, free of cracks or residues from previous use.
-
-
Container Filling and Closure:
-
Do not overfill the waste container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.
-
Keep the container tightly sealed at all times, except when adding waste.
-
Waste Labeling and Storage
Accurate labeling and proper storage are critical for regulatory compliance and preventing accidental misuse.
Labeling Requirements:
Every hazardous waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
Chemical Name: "this compound Waste"
-
Composition: List all constituents of the waste, including solvents and their approximate percentages.
-
Hazard Pictograms: Indicate the relevant hazards (e.g., flammable, corrosive, toxic).
Storage Guidelines:
-
Store hazardous waste in a designated, well-ventilated, and secure area.
-
The storage area should be away from heat, sparks, open flames, and direct sunlight.[2]
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not store hazardous waste for longer than the period permitted by your institution and local regulations.
Disposal Procedure
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3] The only acceptable method of disposal is through a licensed hazardous waste disposal service.
Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
All materials used for cleanup must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and Environmental Health and Safety (EHS) department.
-
Provide them with the details of the spilled chemical.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
References
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Practical Guide to Handling 2-(4-Methylphenoxy)propylamine
For the innovative researcher shaping the future of pharmaceuticals and advanced materials, the precise and safe handling of specialized reagents is paramount. 2-(4-Methylphenoxy)propylamine, a key building block in the synthesis of novel therapeutic agents and agrochemicals, demands a protocol built on a foundation of rigorous safety and operational excellence.[1] This guide moves beyond mere checklists to provide a deep, procedural framework for its use, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Profile: An Evidence-Based Assessment
Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[2] Propylamine is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. Furthermore, related chlorophenoxy compounds exhibit systemic toxicity and are known environmental hazards.[3][4]
Based on this evidence, it is prudent to treat this compound with a high degree of caution, assuming it may be:
-
Acutely Toxic: Harmful or toxic via oral, dermal, and inhalation routes.
-
Corrosive: Capable of causing severe irritation or burns to skin and eyes.
-
Skin Sensitizer: May cause an allergic skin reaction upon repeated contact.[5]
-
Environmentally Hazardous: Potentially toxic to aquatic life.[6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the anticipated hazards, a robust PPE protocol is non-negotiable. Standard laboratory attire, such as long pants and closed-toe shoes, forms the baseline. The following specific PPE is mandatory when handling this compound.
| PPE Component | Specification & Rationale |
| Hand Protection | Viton™ or Butyl Rubber Gloves. Standard nitrile gloves offer poor resistance to many amines and aromatic hydrocarbons and should not be used for direct handling.[7][8] Butyl or Viton™ gloves provide superior protection against this chemical class.[9][10] Always double-glove for extended operations. |
| Eye & Face Protection | Chemical Splash Goggles and a Full-Face Shield. Goggles are essential to prevent splashes from entering the eyes. A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or reactions. |
| Body Protection | Chemical-Resistant Laboratory Coat. A standard cotton lab coat is insufficient. A chemical-resistant coat (e.g., made of polyester or a coated fabric) must be worn to prevent skin contact. For larger quantities, a chemical-resistant apron over the lab coat is required. |
| Respiratory Protection | NIOSH-Approved Respirator. All handling of the neat compound or its concentrated solutions must occur within a certified chemical fume hood. If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[11] |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety and minimizes waste.
Step 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container's integrity. Check for any signs of leakage or damage.
-
Segregation: Store the compound in a designated, well-ventilated, and locked cabinet away from incompatible materials such as strong acids and oxidizing agents.[5][6]
-
Temperature Control: The compound should be stored at 0-8°C as recommended by suppliers.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate GHS hazard pictograms.
Step 2: Aliquoting and Weighing (in a Chemical Fume Hood)
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare all necessary glassware and equipment.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, prepare to handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Use a tared, sealed container (e.g., a vial with a septum cap) to weigh the liquid. This minimizes vapor release. Alternatively, weigh the liquid directly into the reaction vessel within the fume hood.
-
Cleaning: After transfer, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
Step 3: Use in Reactions
-
Vessel Setup: All reactions should be conducted in a reaction vessel equipped with appropriate temperature control, stirring, and an inert atmosphere if necessary.
-
Addition: Add this compound to the reaction vessel slowly using a syringe through a septum or via an addition funnel. This controls the reaction rate and minimizes exposure.
-
Monitoring: Continuously monitor the reaction for any signs of an excursion (unexpected temperature or pressure increase).
Disposal Plan: Cradle-to-Grave Responsibility
Amine waste is considered hazardous and must be managed according to institutional and regulatory guidelines.[12][13] Under no circumstances should this compound or its waste be poured down the drain.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound. This includes unused compound, reaction residues, contaminated solvents, and disposable labware (pipette tips, gloves, wipes).
-
Container Compatibility: Use a container made of a material compatible with amines and organic solvents (e.g., high-density polyethylene or glass).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive").
Step 2: Decontamination of Labware
-
Triple Rinse: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinse should be collected as hazardous waste. Subsequent rinses can be managed according to your institution's policy, but collecting them as waste is the most conservative approach.
-
Final Wash: After decontamination, glassware can be washed using standard laboratory detergents.
Step 3: Final Disposal
-
Licensed Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
Methods: Common disposal methods for aromatic amine waste include high-temperature incineration or advanced oxidation processes.[12][14] Do not attempt to neutralize or treat the waste yourself without a validated and approved protocol from your EHS department.
Emergency Response: Spill Management
Prompt and correct action during a spill is critical to mitigating harm.
Minor Spill (<100 mL, Contained in a Fume Hood)
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Ensure the fume hood sash is lowered.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, and place the cloth in the waste container.
-
Dispose: Seal and label the waste container and arrange for pickup by EHS.
Major Spill (>100 mL or Outside a Fume Hood)
-
Evacuate: Immediately evacuate the laboratory, alerting everyone as you leave.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Alarm: Activate the nearest fire alarm to initiate a building-wide evacuation.
-
Call for Help: From a safe location, call your institution's emergency number and provide details of the spill (location, chemical name, estimated quantity).
-
Do Not Re-enter: Do not attempt to clean up a major spill yourself. Wait for the trained emergency response team.[15][16]
Emergency Spill Response Logic
Caption: Decision-making workflow for chemical spill response.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can handle this compound with the confidence that comes from a deep, scientifically-grounded understanding of its risks and their mitigation.
References
-
Khoroshavin, A. V., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, 192, 457-464. Available from: [Link]
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Technology Catalogue. Disposing Amine Waste. Available from: [Link]
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Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]
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International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available from: [Link]
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Verma, P., & Singh, P. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available from: [Link]
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Deep Pour. (2023). Safety Data Sheet: Deep Pour B-side. Available from: [Link]
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Bałczewski, P., et al. (2020). Ecotoxicity of ammonium chlorophenoxyacetate derivatives towards aquatic organisms: Unexpected enhanced toxicity upon oxygen by sulfur replacement. Journal of Hazardous Materials, 382, 121086. Available from: [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Restored CDC. Available from: [Link]
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Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). CDC. Available from: [Link]
- Google Patents. JP2010131489A - Method of treating aromatic amines-containing wastewater.
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available from: [Link]
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Chemtron Supply Corporation. (2015). Safety Data Sheet: 5044. Available from: [Link]
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Health and Safety Executive. Emergency response / spill control. HSE. Available from: [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. Available from: [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]
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University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Available from: [Link]
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University of Missouri Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link]
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New Mexico State University. Chemical Exposure and Spill Response Procedures. Available from: [Link]
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National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available from: [Link]
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eSafety Supplies, Inc. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Available from: [Link]
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Angene Chemical. (2025). Safety Data Sheet: m-Aminophenyl Tosylate. Available from: [Link]
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National Institute for Occupational Safety and Health. (1994). NIOSH Manual of Analytical Methods: AMINES, AROMATIC 2002. Available from: [Link]
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U.S. Environmental Protection Agency. Chlorophenoxy Herbicides. Available from: [Link]
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Tijjani, H., et al. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 13(11), 1144. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
